ProTx II
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAUGYVLRSCGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C168H250N46O41S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3827 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ProTx II: A Deep Dive into the Molecular Mechanism of Nav1.7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a critical pharmacological tool and a promising scaffold for the development of novel analgesics. Its high potency and selectivity for the human voltage-gated sodium channel Nav1.7, a key player in pain signaling, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: A Tale of Two Voltage Sensors
This compound exerts its inhibitory effect on Nav1.7 through a sophisticated dual-pronged mechanism, primarily targeting the channel's voltage-sensing domains (VSDs). The principal mode of action involves the potent and selective binding to the VSD of domain II (VSD-II), with a secondary, lower-affinity interaction with the VSD of domain IV (VSD-IV).
Primary Inhibition via Voltage-Sensor Trapping in VSD-II
The predominant mechanism of this compound's action is the inhibition of channel activation. The toxin acts as a gating modifier by binding to a specific site on the extracellular S3-S4 linker of VSD-II, a region also known as neurotoxin site 4.[1] This interaction effectively "traps" the voltage sensor in its resting or closed conformation. By impeding the outward movement of the S4 voltage-sensing helix in response to membrane depolarization, this compound shifts the voltage-dependence of Nav1.7 activation to more positive potentials.[1] This means that a stronger depolarization is required to open the channel, thereby reducing the excitability of neurons, particularly nociceptors where Nav1.7 is predominantly expressed.[2]
The interaction of this compound with the lipid membrane is a crucial prerequisite for its inhibitory activity. The peptide possesses an amphipathic structure, with a hydrophobic patch that is thought to anchor the toxin to the cell membrane, positioning it optimally to interact with its binding site on the Nav1.7 channel.
Secondary Modulation of Fast Inactivation via VSD-IV
In addition to its primary effect on activation, this compound can also modulate the fast inactivation process of Nav1.7. This is achieved through a lower-affinity binding to the VSD of domain IV (VSD-IV).[1] This interaction is thought to stabilize the resting state of VSD-IV, which is coupled to the fast inactivation gate of the channel. By hindering the movement of VSD-IV, this compound can inhibit the fast inactivation of the sodium current. However, this effect is generally observed at higher concentrations of the toxin and is often masked by the potent inhibition of channel activation mediated by VSD-II binding.[3][4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been extensively characterized using various electrophysiological and binding assays. The following tables summarize the key quantitative data.
| Parameter | Value | Channel Subtype | Reference |
| IC₅₀ (Activation Inhibition) | 0.3 nM | Human Nav1.7 | [2] |
| IC₅₀ (Activation Inhibition) | 30 - 150 nM | Other Human Nav Subtypes | [2] |
| Kd (Binding Affinity) | 0.3 nM | Recombinant Human Nav1.7 | [2] |
Table 1: Potency and Affinity of this compound for Human Nav1.7
| Channel Subtype | IC₅₀ (nM) | Selectivity (fold vs. Nav1.7) | Reference |
| Nav1.1 | ~30 | ~100 | [2] |
| Nav1.2 | ~41 | ~137 | |
| Nav1.3 | ~150 | ~500 | [2] |
| Nav1.5 | ~79 | ~263 | |
| Nav1.6 | ~26 | ~87 |
Table 2: Selectivity Profile of this compound across Human Voltage-Gated Sodium Channel Subtypes
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the gating properties of Nav1.7 channels.
Cell Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are stably or transiently transfected with the cDNA encoding the human Nav1.7 α-subunit and auxiliary β1 and β2 subunits.[5]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Recordings are typically performed 24-72 hours post-transfection.[5]
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
Recording Protocol:
-
Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 1-3 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
-
Activation Protocol: To determine the voltage-dependence of activation, cells are held at a holding potential of -120 mV. A series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) are applied, and the resulting sodium currents are recorded.
-
Steady-State Inactivation Protocol: To measure the voltage-dependence of steady-state inactivation, cells are held at various conditioning pre-pulse potentials (e.g., from -140 mV to -10 mV for 500 ms) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).
-
IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), a standard test pulse that elicits a submaximal current is applied repeatedly. After a stable baseline is established, increasing concentrations of this compound are perfused into the bath, and the resulting inhibition of the peak sodium current is measured. The data are then fitted with a Hill equation to determine the IC₅₀ value.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for Nav1.7 channels.
Membrane Preparation:
-
HEK293 cells stably expressing human Nav1.7 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes.[6]
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
Binding Protocol:
-
The binding assay is performed in a 96-well plate format.
-
Membrane preparations are incubated with a fixed concentration of radiolabeled ¹²⁵I-ProTx II.[2]
-
For competition binding assays, increasing concentrations of unlabeled this compound or other competing ligands are included in the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[6]
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data from saturation or competition binding experiments are then analyzed using non-linear regression to determine the Kd and Bmax (maximal number of binding sites) or the Ki (inhibitory constant).
Structural Biology Techniques
Objective: To determine the three-dimensional structure of this compound and its complex with Nav1.7.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This compound is chemically synthesized or recombinantly expressed and purified.
-
The peptide is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of approximately 1 mM.
-
A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.
-
The collected NMR data are processed and analyzed to assign the resonances of all protons in the peptide.
-
Distance restraints are derived from the NOESY spectra, and dihedral angle restraints are obtained from coupling constants.
-
This information is then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures of this compound that are consistent with the experimental data. The PDB ID for the solution structure of this compound is 2N9T.[7][8]
Cryo-Electron Microscopy (Cryo-EM):
-
The Nav1.7 channel protein is co-expressed with its auxiliary subunits in a suitable expression system (e.g., HEK293 cells) and purified in a detergent solution.
-
This compound is added in excess to the purified channel to form a stable complex.
-
A small volume of the complex solution is applied to a cryo-EM grid, blotted, and rapidly frozen in liquid ethane to vitrify the sample.
-
The frozen grids are then imaged in a transmission electron microscope at cryogenic temperatures.
-
A large dataset of particle images is collected and processed using specialized software to reconstruct a 3D density map of the Nav1.7-ProTx II complex.
-
An atomic model of the complex is then built into the cryo-EM density map. Several cryo-EM structures of this compound in complex with Nav1.7 have been determined, with PDB IDs such as 7W9M.[9]
Visualizing the Mechanism of Action
To further elucidate the complex interactions and pathways involved in this compound's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's primary mechanism of inhibiting Nav1.7 channel activation.
References
- 1. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Elucidating Molecular Mechanisms of Protoxin-2 State-specific Binding to the Human NaV1.7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. rcsb.org [rcsb.org]
- 8. 2N9T: NMR solution structure of ProTx-II [ncbi.nlm.nih.gov]
- 9. 7w9m - Cryo-EM structure of human Nav1.7(E406K) in complex with auxiliary beta subunits, ProTx-II and tetrodotoxin (S6IV pi helix conformer) - Summary - Protein Data Bank Japan [pdbj.org]
ProTx-II: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a critical tool in the study of voltage-gated ion channels.[1][2][3] Its remarkable selectivity for the human Nav1.7 sodium channel subtype makes it a valuable molecular probe and a promising scaffold for the development of novel analgesics.[4][5][6] This technical guide provides an in-depth overview of the structure, function, and key experimental methodologies used to characterize ProTx-II.
Molecular Structure
ProTx-II is a 30-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[2][7] This structural scaffold, formed by three disulfide bonds (Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25), imparts significant stability to the molecule.[8] The structure of ProTx-II is amphipathic, presenting a hydrophobic face that is crucial for its interaction with the cell membrane.[2][9] The solution structure of ProTx-II has been determined by NMR spectroscopy, and its crystal structure has also been resolved, providing detailed insights into its three-dimensional conformation.[9][10]
Key Structural Features:
-
Amino Acid Sequence: Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp[8]
-
Molecular Weight: 3826.65 Da[2]
-
Inhibitor Cystine Knot (ICK) Motif: Provides exceptional chemical and thermal stability.[7]
-
Amphipathic Nature: Possesses both hydrophobic and hydrophilic regions, facilitating its interaction with the lipid bilayer of cell membranes.[2]
Mechanism of Action and Function
ProTx-II functions as a gating modifier of voltage-gated sodium (Nav) and calcium (Cav) channels.[3][11] Its primary mechanism of action involves binding to the voltage-sensor domain (VSD) of these channels, thereby altering their activation and inactivation kinetics.[2][11]
Interaction with Voltage-Gated Sodium Channels (Nav)
ProTx-II exhibits a particularly high affinity and selectivity for the Nav1.7 channel, a key player in pain signaling pathways.[4][5] It acts as an antagonist by binding to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[2][11] This interaction shifts the voltage-dependence of channel activation to more positive potentials, effectively inhibiting the initiation and propagation of action potentials in nociceptive neurons.[2][3]
ProTx-II can also interact with the VSD-IV of Nav channels, which inhibits fast inactivation, although this interaction is significantly weaker than its effect on activation via VSD-II.[11] The IC50 for the inhibition of activation is approximately 400-fold lower than that for the inhibition of inactivation, indicating that its primary modulatory effect is on channel activation.[11]
Interaction with Voltage-Gated Calcium Channels (Cav)
In addition to its effects on Nav channels, ProTx-II also modulates certain subtypes of voltage-gated calcium channels, including Cav1.2 and Cav3.2.[2] Similar to its action on sodium channels, it shifts the activation of these calcium channels to more positive voltages.[11]
Quantitative Data
The following tables summarize the inhibitory potency of ProTx-II against various voltage-gated sodium and calcium channel subtypes.
| Channel Subtype | IC50 Value | Reference(s) |
| hNav1.7 | 0.3 nM | [3][4][5] |
| hNav1.2 | 41 nM | [3] |
| hNav1.5 | 79 nM | [3] |
| hNav1.6 | 26 nM | [3] |
| hNav1.4 | 39 nM |
Table 1: Inhibitory Potency (IC50) of ProTx-II on Human Voltage-Gated Sodium (hNav) Channels.
| Channel Subtype | Effect | Reference(s) |
| Cav1.2 | Inhibition (Shifts activation to more positive voltages) | [2][11] |
| Cav3.2 | Inhibition (Shifts activation to more positive voltages) | [2] |
Table 2: Modulatory Effects of ProTx-II on Voltage-Gated Calcium (Cav) Channels.
Experimental Protocols
Whole-Cell Voltage Clamp Electrophysiology
This technique is fundamental for characterizing the functional effects of ProTx-II on ion channels.
Methodology:
-
Cell Preparation: Utilize HEK293 cells or other suitable cell lines stably or transiently expressing the ion channel of interest (e.g., hNav1.7).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with intracellular solution.
-
Intracellular Solution: A typical intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Extracellular Solution: A standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply depolarizing voltage steps to elicit ionic currents.
-
Perfuse ProTx-II at various concentrations onto the cell and record the resulting changes in current amplitude and gating kinetics.
-
-
Data Analysis: Analyze the current traces to determine the IC50 value of ProTx-II and its effects on the voltage-dependence of activation and inactivation.
Site-Directed Mutagenesis
This method is employed to identify key amino acid residues in both ProTx-II and the target ion channel that are critical for their interaction.
Methodology:
-
Primer Design: Design mutagenic primers containing the desired nucleotide changes. Primers should be complementary to the template DNA and flank the mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest (either ProTx-II or the ion channel) as a template. The PCR reaction will generate copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid) but not the unmethylated PCR product.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation through DNA sequencing.
-
Functional Analysis: Express the mutated protein and characterize its function using techniques like whole-cell voltage clamp to assess changes in ProTx-II sensitivity.
NMR Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like ProTx-II in solution.
Methodology:
-
Sample Preparation: Prepare a concentrated (typically >1 mM) and highly pure sample of ProTx-II in a suitable buffer, often containing a mixture of H2O/D2O.
-
NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as TOCSY and NOESY experiments, on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton resonances in the NMR spectra to specific amino acid residues in the ProTx-II sequence.
-
Structural Restraint Collection:
-
NOEs (Nuclear Overhauser Effects): Identify cross-peaks in the NOESY spectra, which provide information about the through-space proximity of protons.
-
J-couplings: Measure scalar couplings from high-resolution 1D or 2D spectra to obtain information about dihedral angles.
-
-
Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various validation tools to ensure they are stereochemically sound and consistent with the experimental data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of ProTx-II to its target receptor.
Methodology:
-
Radiolabeling: Synthesize a radiolabeled version of ProTx-II (e.g., with 125I).
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target ion channel.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled ProTx-II and varying concentrations of unlabeled ("cold") ProTx-II.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled ProTx-II. Fit the data to a competition binding equation to determine the IC50, from which the binding affinity (Ki) can be calculated.
Molecular Dynamics (MD) Simulations
MD simulations provide computational insights into the dynamic interactions between ProTx-II and its target ion channel at an atomic level.
Methodology:
-
System Setup:
-
Obtain the 3D structures of ProTx-II and the target ion channel (or a homology model).
-
Dock the ProTx-II molecule to its putative binding site on the ion channel.
-
Embed the protein-ligand complex in a lipid bilayer solvated with water and ions to mimic a physiological environment.
-
-
Simulation Parameters: Define the force field (e.g., CHARMM, AMBER) that describes the interactions between atoms. Set the simulation parameters, including temperature, pressure, and simulation time.
-
Equilibration: Run a short simulation to allow the system to relax and reach a stable state.
-
Production Run: Run a long simulation (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to investigate:
-
The stability of the ProTx-II binding pose.
-
Key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).
-
The influence of ProTx-II on the conformational dynamics of the ion channel.
-
Visualizations
Signaling Pathway: ProTx-II Inhibition of Nav1.7
Caption: ProTx-II binds to VSD-II of Nav1.7, inhibiting channel activation and leading to analgesia.
Experimental Workflow: Site-Directed Mutagenesis
Caption: Workflow for creating and characterizing mutant proteins using site-directed mutagenesis.
Logical Relationship: ProTx-II Selectivity
Caption: ProTx-II exhibits significantly higher affinity for Nav1.7 compared to other Nav subtypes.
References
- 1. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. ProTx II (4023) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ProTx-II | 484598-36-9 | PTX-4450-S | Biosynth [biosynth.com]
- 9. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis to Improve Sensitivity of a Synthetic Two-Component Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protoxin-II - Wikipedia [en.wikipedia.org]
ProTx-II: A Deep Dive into the Gating Modifier Toxin from the Peruvian Green Velvet Tarantula
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, has emerged as a critical pharmacological tool and a promising scaffold for the development of novel analgesics. This technical guide provides a comprehensive overview of the discovery, origin, and molecular characteristics of ProTx-II. It details the experimental protocols employed in its characterization, presents its inhibitory activity in a structured format, and visualizes its mechanism of action and experimental workflows through detailed diagrams. The primary focus is on its interaction with voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, a key target in pain signaling pathways.
Discovery and Origin
ProTx-II was first isolated and characterized from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] This 30-amino acid peptide belongs to the inhibitor cystine knot (ICK) family of toxins, characterized by a specific disulfide bond pattern that confers remarkable stability.[3] Its discovery was driven by the search for potent and selective modulators of voltage-gated ion channels, particularly those involved in nociception.
Molecular Structure and Physicochemical Properties
ProTx-II is a 30-amino acid peptide with a molecular weight of approximately 3826.5 Da. Its structure is defined by an inhibitor cystine knot (ICK) motif, which consists of three interlocking disulfide bonds. This structural arrangement provides significant resistance to thermal and chemical denaturation. The three-dimensional structure of ProTx-II in solution has been determined using nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Table 1: Physicochemical Properties of ProTx-II
| Property | Value |
| Amino Acid Sequence | Cys-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp |
| Molecular Formula | C₁₅₉H₂₄₉N₄₅O₄₀S₇ |
| Molecular Weight | 3826.5 g/mol |
| Disulfide Bridges | Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 |
| Isoelectric Point (pI) | Basic (due to multiple lysine and arginine residues) |
Mechanism of Action: Gating Modification of Voltage-Gated Sodium Channels
ProTx-II functions as a gating modifier of voltage-gated sodium channels. Unlike pore blockers that physically obstruct the ion conduction pathway, ProTx-II binds to the voltage-sensing domains (VSDs) of the channel. Specifically, it interacts with the S3-S4 linker in domain II (VSD-II) and domain IV (VSD-IV) of the Nav channel alpha subunit. This binding traps the voltage sensor in its resting or closed state, shifting the voltage-dependence of channel activation to more positive potentials.[6] This makes it more difficult for the channel to open in response to membrane depolarization, thereby reducing the excitability of neurons.[1]
Signaling Pathway of ProTx-II Inhibition of Nav1.7
Caption: ProTx-II partitions into the neuronal membrane and binds to the voltage-sensing domains of the Nav1.7 channel, inhibiting its activation and subsequent action potential firing.
Quantitative Data: Inhibitory Activity of ProTx-II
ProTx-II exhibits high potency and selectivity for the Nav1.7 channel, which is a key player in pain signaling pathways. Its inhibitory concentration (IC50) for Nav1.7 is in the sub-nanomolar range, making it one of the most potent known inhibitors of this channel. It also displays inhibitory activity against other Nav and some voltage-gated calcium (Cav) channel subtypes, albeit at higher concentrations.
Table 2: Inhibitory Activity (IC50) of ProTx-II on Various Voltage-Gated Ion Channels
| Channel Subtype | IC50 Value | Reference |
| Voltage-Gated Sodium Channels (Nav) | ||
| Nav1.1 | >100 nM | [7] |
| Nav1.2 | 41 nM | [1] |
| Nav1.3 | 102 nM | [7] |
| Nav1.4 | 30-39 nM | [8] |
| Nav1.5 | 79 nM | [1] |
| Nav1.6 | 26 nM | [1] |
| Nav1.7 | 0.3 nM | [1] |
| Nav1.8 | 146 nM | [7] |
| Voltage-Gated Calcium Channels (Cav) | ||
| Cav1.2 | Potent Inhibition | [9] |
| Cav3.1 | IC50 in nM range | [3] |
| Cav3.2 | Weak Inhibition | [9] |
Experimental Protocols
The characterization of ProTx-II has involved a range of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.
Peptide Synthesis and Purification
Synthetic ProTx-II is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10][11][12]
-
Resin: Rink amide resin is commonly used to obtain a C-terminally amidated peptide, mimicking the native toxin.
-
Amino Acid Activation: Fmoc-protected amino acids are activated using coupling reagents such as HBTU/HOBt in the presence of a base like DIEA.[10]
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water.
-
Folding and Oxidation: The linear peptide is folded and the three disulfide bonds are formed by air oxidation in a basic buffer (e.g., Tris-HCl, pH 8.0) containing a redox pair like glutathione (reduced and oxidized).
-
Purification: The folded peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product is verified by mass spectrometry and analytical HPLC.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of ProTx-II on the function of voltage-gated ion channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or primary neurons.[8][13]
-
Cell Culture: Cells stably or transiently expressing the desired Nav channel subtype are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution.
-
Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (Bath Solution): A typical external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.3 with NaOH.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -120 mV.
-
Voltage Protocol for Activation: To measure the voltage-dependence of activation, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) from the holding potential.
-
Data Analysis: The peak current at each test potential is measured. The conductance (G) is calculated using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential. The conductance-voltage (G-V) curves are then fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k). The effect of ProTx-II is quantified by the shift in V1/2.
Experimental Workflow for Whole-Cell Patch-Clamp
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Two tarantula peptides inhibit activation of multiple sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 2N9T: NMR solution structure of ProTx-II [ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. mdpi.com [mdpi.com]
- 8. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of ProTx-II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. ProTx-II has emerged as a critical pharmacological tool for studying the voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks to serve as a valuable resource for researchers in the field of pain therapeutics and ion channel modulation.
Executive Summary
Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception. Genetic studies have linked loss-of-function mutations in Nav1.7 to congenital insensitivity to pain, while gain-of-function mutations are associated with inherited pain syndromes. This has positioned Nav1.7 as a prime target for the development of novel analgesics.
ProTx-II is a 30-amino acid peptide that acts as a gating modifier toxin, potently and selectively inhibiting Nav1.7 channels. It exhibits a remarkable selectivity for Nav1.7 over other Nav channel subtypes, making it an invaluable molecular probe for dissecting the physiological roles of Nav1.7 and a promising scaffold for the design of new pain therapeutics. This guide delves into the specifics of ProTx-II's selectivity, the experimental methods used to characterize it, and the molecular basis of its interaction with the Nav1.7 channel.
Data Presentation: ProTx-II Selectivity Profile
The selectivity of ProTx-II is quantified by its half-maximal inhibitory concentration (IC50) against various ion channel subtypes. The following table summarizes the IC50 values of ProTx-II for a range of human voltage-gated sodium (Nav) and calcium (Cav) channels, compiled from multiple electrophysiological studies.
| Ion Channel Subtype | ProTx-II IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |
| hNav1.7 | 0.3 | 1 | [1][2][3] |
| hNav1.1 | 30 - 150 | 100 - 500 | [1][2][3] |
| hNav1.2 | 41 | ~137 | [3] |
| rNav1.3 | 30 - 150 | 100 - 500 | [1][2][3] |
| hNav1.4 | 39 | ~130 | [4] |
| hNav1.5 | 30 - 150 | 100 - 500 | [1][2][3] |
| hNav1.6 | 26 | ~87 | [3] |
| rNav1.8 | 20 - 30 | ~67 - 100 | [5] |
| hCav1.2 | Inhibits | Not specified | [5] |
| hCav3.1 | Inhibits | Not specified | [5] |
| hCav3.2 | Inhibits | Not specified | [5] |
h denotes human, and r denotes rat isoforms.
Experimental Protocols
The characterization of ProTx-II's selectivity for Nav1.7 relies on several key experimental techniques. The following sections provide detailed methodologies for these pivotal experiments.
Whole-Cell Voltage-Clamp Electrophysiology
This is the primary technique used to determine the IC50 of ProTx-II on Nav1.7 and other Nav channel subtypes.
Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous Nav channel expression.[1][6][7]
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human Nav channel alpha subunit (e.g., hNav1.7). Co-transfection with beta subunits (e.g., β1 and β2) can be performed to better mimic the native channel complex.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm. Cesium is used to block potassium channels.
Recording Protocol:
-
Apparatus: A patch-clamp amplifier and a data acquisition system are used.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with the internal solution.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction to allow electrical access to the cell's interior.
-
Voltage Protocol for IC50 Determination:
-
Holding Potential: Cells are held at a hyperpolarized potential of -120 mV to ensure all channels are in the closed, resting state.
-
Test Pulse: A depolarizing voltage step to 0 mV for 20-50 ms is applied to elicit a peak inward sodium current.
-
Drug Application: ProTx-II is applied to the external solution at increasing concentrations. The peak current is measured at each concentration after it reaches a steady-state block.
-
-
Data Analysis: The peak current amplitude at each ProTx-II concentration is normalized to the control current (before drug application). The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the binding affinity of ProTx-II to Nav1.7 channels.
Membrane Preparation:
-
HEK293 cells stably expressing hNav1.7 are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
Radioligand:
Binding Protocol:
-
Incubation: Cell membranes are incubated with a fixed concentration of [125I]ProTx-II and varying concentrations of unlabeled ("cold") ProTx-II in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 0.1% BSA).
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
Data Analysis:
-
The amount of specifically bound [125I]ProTx-II is plotted against the concentration of unlabeled ProTx-II.
-
The data is fitted to a one-site competition binding equation to determine the Ki (inhibition constant), which is a measure of the affinity of the unlabeled ProTx-II. The Kd (dissociation constant) of the radioligand is determined in separate saturation binding experiments.[2]
Site-Directed Mutagenesis
This technique is employed to identify the specific amino acid residues on the Nav1.7 channel that are critical for ProTx-II binding and selectivity.
Methodology:
-
A plasmid containing the cDNA of the Nav1.7 channel is used as a template.
-
Primers containing the desired nucleotide change (to mutate a specific amino acid) are designed.
-
Polymerase Chain Reaction (PCR) is performed using these primers to generate a new plasmid containing the mutation.
-
The parental (wild-type) plasmid is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).
-
The mutated plasmid is then transformed into competent E. coli for amplification.
-
The mutated plasmid is purified and transfected into HEK293 cells for functional characterization using whole-cell voltage-clamp electrophysiology to assess the effect of the mutation on ProTx-II's IC50. A significant increase in the IC50 value indicates that the mutated residue is important for ProTx-II binding.[2][8]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of ProTx-II's interaction with Nav1.7 and the experimental workflows used to study it.
Caption: Mechanism of ProTx-II inhibition of the Nav1.7 channel.
Caption: Experimental workflow for determining the IC50 of ProTx-II.
Caption: Logical relationship of ProTx-II's selectivity profile.
Conclusion
ProTx-II stands out as a remarkably potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its high affinity for Nav1.7, with an IC50 in the sub-nanomolar range, and significantly lower affinity for other Nav subtypes, underscore its value as a research tool and a template for analgesic drug design. The detailed experimental protocols provided in this guide, including whole-cell voltage-clamp electrophysiology, radioligand binding assays, and site-directed mutagenesis, are fundamental to the continued investigation of ProTx-II and the development of next-generation Nav1.7-targeted therapies. The visualizations further clarify the mechanism of action and experimental approaches, offering a comprehensive resource for professionals in the field. While challenges remain in translating the potent in vitro activity of ProTx-II and its analogs into clinically effective and safe therapeutics, the foundational knowledge of its selectivity profile continues to drive innovation in the quest for non-opioid pain relief.
References
- 1. Human embryonic kidney (HEK293) cells express endogenous voltage-gated sodium currents and Na v 1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-II: A Comprehensive Pharmacological Guide for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a powerful pharmacological tool in the study of pain.[1] Its high potency and selectivity for the voltage-gated sodium channel NaV1.7, a key player in pain signaling pathways, make it an invaluable molecular probe for elucidating the mechanisms of nociception and a promising scaffold for the development of novel analgesics.[2][3] This technical guide provides an in-depth overview of ProTx-II, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
ProTx-II is a gating modifier toxin that primarily targets the voltage-sensor domain (VSD) of sodium channels.[1] It exhibits a strong preference for the VSD of domain II (VSD-II) of NaV1.7.[1][2] By binding to the S3-S4 linker in VSD-II, ProTx-II traps the voltage sensor in its resting or closed state.[4] This inhibition of voltage-sensor movement prevents the channel from activating in response to membrane depolarization.[4] The functional consequence is a shift in the voltage-dependence of activation to more positive potentials and a reduction in the peak sodium current, thereby dampening neuronal excitability.[2][5] While its primary interaction is with VSD-II, ProTx-II can also interact with the VSD of domain IV, affecting the fast inactivation of the channel, albeit with lower potency.[1]
The interaction of ProTx-II with the cell membrane is a critical prerequisite for its inhibitory activity. The toxin possesses an amphipathic surface, with a hydrophobic patch that is thought to anchor it to the lipid bilayer.[6] This membrane partitioning properly orients the toxin for its interaction with the membrane-embedded VSD of the NaV1.7 channel.[6]
Quantitative Data
The inhibitory potency and selectivity of ProTx-II have been characterized across various voltage-gated sodium channel subtypes. The following tables summarize the key quantitative data for ProTx-II.
| Parameter | Value | Channel | Reference |
| IC₅₀ | 0.3 nM | hNaV1.7 | [2][7] |
| IC₅₀ | 30 - 150 nM | Other hNaV subtypes | [2][7] |
| Kd | 0.3 nM | hNaV1.7 | [2] |
Table 1: Inhibitory Potency of ProTx-II on Human NaV1.7
| Channel Subtype | IC₅₀ (nM) | Selectivity (fold vs. hNaV1.7) | Reference |
| hNaV1.1 | ~100-150 | ~333-500 | [5][7] |
| hNaV1.2 | 41 | ~137 | [5] |
| hNaV1.3 | ~100-150 | ~333-500 | [5][7] |
| hNaV1.4 | 39 | ~130 | [8] |
| hNaV1.5 | 79 | ~263 | [5] |
| hNaV1.6 | 26 | ~87 | [5] |
| hNaV1.8 | ~100-150 | ~333-500 | [5][7] |
Table 2: Selectivity Profile of ProTx-II against Human Sodium Channel Subtypes
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing ProTx-II as a pharmacological tool.
Electrophysiological Recording of NaV1.7 Currents
Objective: To measure the inhibitory effect of ProTx-II on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably or transiently expressing hNaV1.7
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
-
ProTx-II stock solution (in water or appropriate buffer)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Culture HEK293 cells expressing hNaV1.7 on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).
-
Record the resulting sodium currents.
-
Perfuse the cell with the external solution containing the desired concentration of ProTx-II.
-
Repeat the voltage-step protocol at regular intervals to determine the time course of inhibition.
-
To determine the IC₅₀ value, apply a range of ProTx-II concentrations and measure the steady-state inhibition of the peak current at a specific test potential (e.g., -10 mV).
-
Fit the concentration-response data to the Hill equation to calculate the IC₅₀.
Animal Model of Neuropathic Pain: Thermal Hyperalgesia
Objective: To assess the analgesic effect of ProTx-II in a rodent model of neuropathic pain-induced thermal hyperalgesia.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
Streptozotocin (for diabetes induction, if applicable)
-
ProTx-II solution for intrathecal administration (e.g., in sterile saline)
-
Plantar test apparatus (Hargreaves' test)
-
Intrathecal injection setup (e.g., Hamilton syringe with a 30G needle)
Procedure:
-
Induction of Neuropathy (Example: Diabetic Neuropathy):
-
Induce diabetes in rodents by a single intraperitoneal injection of streptozotocin.
-
Monitor blood glucose levels to confirm the diabetic state.
-
Allow several weeks for the development of thermal hyperalgesia.
-
-
Baseline Nociceptive Testing:
-
Acclimatize the animals to the testing environment.
-
Measure the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus.
-
-
Intrathecal Administration of ProTx-II:
-
Briefly anesthetize the animal.
-
Perform an intrathecal injection between the L5 and L6 vertebrae.
-
Inject a specific dose of ProTx-II (e.g., 0.04 to 4 ng for mice) or vehicle control in a small volume (e.g., 5-10 µL).[7]
-
-
Post-Treatment Nociceptive Testing:
-
At various time points after the injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw withdrawal latency.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies of the ProTx-II treated group to the vehicle-treated group.
-
An increase in withdrawal latency indicates an analgesic effect.
-
Compound Action Potential (CAP) Recording from Nerve Fibers
Objective: To determine the effect of ProTx-II on the propagation of action potentials in different types of nerve fibers.
Materials:
-
Isolated saphenous nerve from a rodent
-
Nerve recording chamber with stimulating and recording electrodes
-
Physiological saline solution (e.g., Ringer's solution)
-
ProTx-II solution
-
Amplifier and data acquisition system
Procedure:
-
Dissect the saphenous nerve and mount it in the recording chamber.
-
Perfuse the nerve with physiological saline.
-
Place stimulating electrodes at one end of the nerve and recording electrodes at the other.
-
Deliver electrical stimuli of increasing intensity to elicit compound action potentials (CAPs).
-
Identify the different components of the CAP corresponding to Aβ-fibers (fast conducting) and C-fibers (slow conducting).
-
Record baseline CAPs.
-
Apply ProTx-II to the nerve bath at various concentrations.
-
Record CAPs in the presence of ProTx-II.
-
Analyze the amplitude of the Aβ-fiber and C-fiber components of the CAP to determine the selective inhibitory effect of ProTx-II. It is expected that ProTx-II will preferentially block the C-fiber component.[7]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of ProTx-II inhibition of NaV1.7 and its effect on pain signaling.
Experimental Workflow for In Vivo Analgesia Testing
Caption: Workflow for assessing the analgesic efficacy of ProTx-II in a rodent pain model.
Logical Relationship of ProTx-II's Properties and Application
Caption: Logical flow from ProTx-II's properties to its use as a research tool and therapeutic lead.
Conclusion
ProTx-II stands as a premier pharmacological tool for the investigation of NaV1.7's role in pain pathophysiology. Its remarkable potency and selectivity allow for the precise dissection of NaV1.7-mediated currents and their contribution to nociceptor excitability. The detailed protocols and data presented in this guide are intended to facilitate the effective use of ProTx-II in both basic and translational pain research, ultimately aiding in the development of more effective and safer analgesics.
References
- 1. Intracerebroventricular Coadministration of Protoxin-II and Trace Elements in Rats Enhances the Analgesic Effect of the 1.7 Voltage-Gate Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Antihyperalgesic effects of ProTx-II, a Nav1.7 antagonist, and A803467, a Nav1.8 antagonist, in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iworx.com [iworx.com]
ProTx-II Gating Modifier Effects on Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of ProTx-II, a potent gating modifier toxin, on voltage-gated sodium channels (Navs). ProTx-II, isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has garnered significant interest as a pharmacological tool and a potential therapeutic lead, primarily due to its high affinity and selectivity for the Nav1.7 subtype, a key player in pain signaling.[1][2][3] This document details the mechanism of action of ProTx-II, its quantitative effects on various sodium channel isoforms, and the experimental protocols utilized to characterize these interactions.
Mechanism of Action: A Voltage Sensor Trap
ProTx-II is a 30-amino acid peptide with an inhibitory cystine knot (ICK) motif that primarily functions as a gating modifier of voltage-gated sodium channels.[2][4] Unlike pore-blocking toxins, ProTx-II modulates channel activity by altering the voltage-dependent gating mechanisms.[5][6] Its principal mechanism involves binding to the voltage-sensor domains (VSDs) of the sodium channel alpha subunit.[2][7]
The toxin exhibits a "voltage-sensor trapping" mechanism.[7] It binds to the extracellular S3-S4 linker of the VSD, primarily in domain II (VSD-II), and to a lesser extent, domain IV (VSD-IV).[2][7] This interaction physically impedes the outward movement of the S4 voltage-sensing helix, which is a critical step in channel activation.[7] By trapping the VSD in its resting or closed state, ProTx-II shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to changes in membrane potential.[4][5][8] This leads to a reduction in the peak sodium current.[9]
Interestingly, the interaction of ProTx-II with the cell membrane is a prerequisite for its inhibitory activity. The amphipathic nature of the toxin, with a hydrophobic face and a positively charged face, facilitates its partitioning into the lipid bilayer, positioning it optimally to interact with the membrane-embedded VSDs.[10][11]
The binding of ProTx-II is voltage-dependent, and strong depolarizing prepulses can reverse the inhibitory effect, suggesting that the toxin can dissociate from the channel when the VSD is in the activated state.[7]
Quantitative Effects of ProTx-II on Sodium Channel Subtypes
ProTx-II exhibits significant selectivity for the Nav1.7 sodium channel subtype, with reported IC50 values in the low nanomolar to picomolar range.[1][3][6] Its potency against other Nav subtypes is considerably lower, making it a valuable tool for dissecting the physiological roles of Nav1.7.[1][12]
Table 1: ProTx-II Inhibitory Potency (IC50) on Various Sodium Channel Subtypes
| Nav Subtype | IC50 (nM) | Reference(s) |
| hNav1.1 | ~16 | [1] |
| hNav1.2 | ~41 | [6] |
| hNav1.3 | >25 | [1] |
| hNav1.4 | ~39 | [13] |
| hNav1.5 | 20-79 | [5][6] |
| hNav1.6 | ~26 | [6] |
| hNav1.7 | 0.3 - 1.6 | [1] |
| hNav1.8 | >25 | [1] |
Table 2: ProTx-II Effects on Sodium Channel Gating Properties
| Nav Subtype | Effect on Activation (V1/2) | Effect on Inactivation | Reference(s) |
| Nav1.5 | Positive shift | No significant effect | [9] |
| Nav1.7 | Positive shift | Can inhibit fast inactivation at higher concentrations | [12] |
Experimental Protocols
The characterization of ProTx-II's effects on sodium channels predominantly relies on electrophysiological techniques, particularly whole-cell patch-clamp and cut-open oocyte voltage-clamp recordings from cells heterologously expressing specific Nav subtypes.
Cell Culture and Heterologous Expression
Objective: To express a specific sodium channel subtype in a cell line suitable for electrophysiological recordings.
Commonly Used Cell Lines:
-
Human Embryonic Kidney 293 (HEK293) cells[2]
-
Chinese Hamster Ovary (CHO) cells
Protocol:
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™ in a humidified incubator at 37°C with 5% CO2.[2]
-
Transfection:
-
Plate cells in 35 mm dishes to achieve 70-80% confluency on the day of transfection.[2]
-
Prepare a transfection mixture containing the plasmid DNA encoding the desired Nav channel alpha subunit (and beta subunits if required) and a transfection reagent (e.g., Lipofectamine, GeneCellin™) in a serum-free medium like Opti-MEM®.[2] A co-transfection with a fluorescent protein (e.g., GFP) is often included to identify successfully transfected cells.
-
Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.
-
Add the transfection complex to the cells and incubate for 24-48 hours to allow for channel expression.[2]
-
-
Cell Plating for Recording: 24 hours post-transfection, cells are dissociated using trypsin-EDTA, re-plated onto glass coverslips at a low density, and allowed to adhere before recording.[2]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record ionic currents through sodium channels in a whole-cell configuration and assess the effects of ProTx-II.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).[5]
ProTx-II Preparation:
-
Reconstitute lyophilized ProTx-II in a suitable buffer (e.g., water or a buffer containing 0.1% BSA to prevent non-specific binding) to create a stock solution.
-
Dilute the stock solution to the desired final concentration in the external solution immediately before application.
Recording Procedure:
-
Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.[5]
-
Approach a single, fluorescently identified cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential where most sodium channels are in the closed, resting state (e.g., -120 mV).
-
Apply voltage protocols to elicit sodium currents and establish a stable baseline recording.
-
Perfuse the external solution containing the desired concentration of ProTx-II onto the cell and record the changes in sodium currents.
Voltage Protocols and Data Analysis
To Measure Voltage-Dependence of Activation:
-
From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).
-
Measure the peak inward current at each voltage step.
-
Convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for sodium.
-
Normalize the conductance values to the maximum conductance (G/Gmax).
-
Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann equation to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
To Measure Voltage-Dependence of Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of conditioning prepulses to various voltages (e.g., from -140 mV to 0 mV) for a sufficient duration (e.g., 500 ms) to allow channels to inactivate.
-
Immediately following the prepulse, apply a test pulse to a voltage that elicits a maximal sodium current (e.g., 0 mV) to measure the fraction of channels that were not inactivated.
-
Normalize the peak current from the test pulse to the maximum current obtained with the most hyperpolarized prepulse.
-
Plot the normalized current as a function of the prepulse potential and fit with a Boltzmann equation to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).
Data Analysis:
-
The effects of ProTx-II are quantified by comparing the V1/2 of activation and inactivation and the peak current amplitude before and after toxin application.
-
Dose-response curves are generated by applying increasing concentrations of ProTx-II and fitting the data with the Hill equation to determine the IC50 value.
Conclusion
ProTx-II is a highly valuable pharmacological probe for studying the structure and function of voltage-gated sodium channels. Its potent and selective inhibition of Nav1.7 through a voltage-sensor trapping mechanism has solidified its importance in pain research and as a scaffold for the development of novel analgesics. The detailed experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of ProTx-II and other gating modifiers on sodium channel function, contributing to a deeper understanding of ion channel pharmacology and physiology.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hek293.com [hek293.com]
- 10. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
ProTx-II Inhibition of Tetrodotoxin-Resistant Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and valuable tool for studying voltage-gated sodium channels (Nav).[1][2] This technical guide provides an in-depth overview of ProTx-II's inhibitory action, with a particular focus on tetrodotoxin-resistant (TTX-r) sodium channels, which are critical targets in pain therapeutics. ProTx-II is a gating modifier that inhibits channel activation by shifting the voltage-dependence to more positive potentials.[3][4] It exhibits a unique profile, potently inhibiting several Nav channel subtypes, including the TTX-r channels Nav1.5 and Nav1.8, and demonstrating remarkable selectivity for the Nav1.7 channel, a key player in pain signaling.[1][5]
Quantitative Analysis of ProTx-II Inhibition
ProTx-II's potency varies across different sodium channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of ProTx-II for various human (h) and rat (r) Nav channel subtypes, including the TTX-r channels Nav1.5 and Nav1.8.
| Channel Subtype | Species | IC50 (nM) | Reference(s) |
| hNav1.7 | Human | 0.3 | [6] |
| 0.7 | [7] | ||
| hNav1.5 | Human | 30 - 150 | [5] |
| 79 | [8] | ||
| rNav1.8 | Rat | 20 - 30 | |
| hNav1.1 | Human | 30 - 150 | [5] |
| hNav1.2 | Human | 30 - 150 | [5] |
| 41 | [8] | ||
| hNav1.3 | Human | 30 - 150 | [5] |
| hNav1.4 | Human | 30 - 150 | [5] |
| 39 | [9] | ||
| hNav1.6 | Human | 30 - 150 | [5] |
| 26 | [8] |
Mechanism of Action: A Gating Modifier
ProTx-II functions as a gating modifier toxin.[3][10] Unlike pore blockers, it does not occlude the ion conduction pathway. Instead, it binds to the voltage-sensor domain (VSD) of the channel, specifically interacting with the S3-S4 linker of domain II (VSD-II).[1][11] This interaction traps the voltage sensor in its resting or closed state, making it more difficult for the channel to open in response to membrane depolarization.[11] This is observed as a rightward shift in the voltage-dependence of activation, requiring a stronger depolarization to elicit a current.[1][3] Some evidence also suggests an interaction with the VSD of domain IV, which may contribute to its effects on fast inactivation.[1] The binding of ProTx-II is voltage-dependent, and strong positive prepulses can reverse its inhibitory effect.[11]
Figure 1: ProTx-II binds to the S3-S4 linker of VSD-II, inhibiting channel activation.
Experimental Protocols
The primary technique for characterizing the effects of ProTx-II on sodium channels is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ionic currents flowing through the channels in the membrane of a single cell.
Cell Preparation and Culture
-
Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for heterologous expression of specific Nav channel subtypes. These cells do not endogenously express significant levels of voltage-gated sodium channels, providing a clean background for studying the channel of interest.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired human or rat Nav channel α-subunit (e.g., SCN5A for Nav1.5, SCN10A for Nav1.8).
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiological Recording
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium current.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
A cell is identified under a microscope, and the patch pipette is brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane.
-
A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
The cell is held at a holding potential of -100 mV to -120 mV to ensure the channels are in a closed, non-inactivated state.
-
Voltage protocols are applied to elicit sodium currents. For activation curves, depolarizing steps are applied in increments (e.g., from -80 mV to +60 mV for 50 ms).
-
-
Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition system. Data is filtered and analyzed using software such as pCLAMP. IC50 values are determined by fitting the concentration-response data with the Hill equation.
Figure 2: A typical experimental workflow for studying ProTx-II's effects on Nav channels.
Conclusion
ProTx-II is a powerful pharmacological tool for the investigation of tetrodotoxin-resistant and sensitive sodium channels. Its distinct mechanism of action as a gating modifier, coupled with its high affinity and selectivity for certain subtypes, makes it an invaluable probe for understanding the structure-function relationships of these critical ion channels. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of sodium channel function and to design novel therapeutics for conditions such as chronic pain. Further research into the structural basis of ProTx-II's interaction with different Nav channel subtypes will undoubtedly pave the way for the development of even more selective and potent channel modulators.
References
- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Tarantula Toxins ProTx-II and Huwentoxin-IV Differentially Interact with Human Nav1.7 Voltage Sensors to Inhibit Channel Activation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx II: A Technical Guide to its Biological Effects on Nociceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a key player in pain signaling, and its genetic disruption in humans leads to a congenital inability to perceive pain. As such, this compound represents a valuable molecular tool for studying nociception and a promising scaffold for the development of novel analgesics. This technical guide provides an in-depth overview of the biological effects of this compound on nociceptors, with a focus on its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.
Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a critical role in pain perception.[2][3] this compound is a gating modifier toxin that selectively inhibits NaV1.7, making it a subject of intense research for its potential therapeutic applications in pain management.[2][4] This document serves as a comprehensive resource for researchers working with or interested in this compound, summarizing its known biological effects and providing methodologies for its investigation.
Mechanism of Action
This compound exerts its inhibitory effect on NaV channels by acting as a gating modifier.[5][6] Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds to the voltage-sensor domain (VSD) of the channel, specifically to the S3-S4 loop in domain II (VSD-II).[1] This interaction traps the voltage sensor in its resting or closed state, thereby shifting the voltage-dependence of channel activation to more positive potentials.[1][3][5] Consequently, a stronger depolarization is required to open the channel, leading to a reduction in sodium current and decreased neuronal excitability.
Interestingly, this compound has also been shown to bind to the VSD of domain IV (VSD-IV) in the resting state, which can inhibit fast inactivation of the NaV channel.[1] However, this effect is less potent than its action on VSD-II and is often masked by the primary inhibition of channel activation.[1] The dual interaction with two distinct sites on the channel contributes to its complex modulatory effects.[1]
Signaling Pathway of this compound Action on Nociceptors
Caption: Mechanism of this compound inhibition of NaV1.7 in nociceptors.
Quantitative Data
This compound exhibits high potency and selectivity for the human NaV1.7 channel. The following tables summarize the quantitative data from various studies.
Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) | Cell Line | Reference |
| hNaV1.7 | 0.3 | HEK293 | [2][7] |
| hNaV1.7 | 0.31 | Transiently expressed | [8] |
| hNaV1.7 | 3.7 (Peak 1), 2.3 (Peak 2) | HEK293 | [9] |
| hNaV1.1 | 30-150 | Heterologously expressed | [2] |
| hNaV1.2 | 41 | Not specified | [8] |
| hNaV1.3 | 30-150 | Heterologously expressed | [2] |
| hNaV1.4 | 39 | Not specified | [5] |
| hNaV1.5 | 79 | Not specified | [8] |
| hNaV1.6 | 26 | Not specified | [8] |
| hNaV1.8 | 30-150 | Heterologously expressed | [2] |
Table 2: Binding Affinity of this compound
| Ligand | Target | Kd (nM) | Assay | Reference |
| 125I-ProTx-II | Recombinant hNaV1.7 | 0.3 | Radioligand Binding Assay | [1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound on nociceptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the characterization of this compound's inhibitory effects on NaV channels.
Objective: To determine the IC50 of this compound on a specific NaV channel subtype expressed in a heterologous system.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human NaV channel of interest (e.g., hNaV1.7).[2][5]
-
Cell Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) for stable cell lines.[5]
-
External (Bath) Solution (in mM): 135 CsCl, 20 NaCl, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.[6]
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[5]
-
This compound Stock Solution: Dissolve this compound in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding.
-
Patch Pipettes: Pulled from borosilicate glass capillaries with a resistance of 1-3 MΩ when filled with the internal solution.
-
Electrophysiology Rig: An inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1322A), and data acquisition software (e.g., pClamp).
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaseal Formation: Approach a single cell with a patch pipette filled with the internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
This compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Data Acquisition: Record the sodium currents before and after the application of this compound at various concentrations.
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
To determine the IC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with the Hill equation.
-
Experimental Workflow for Whole-Cell Patch-Clamp
References
- 1. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irbm.com [irbm.com]
- 5. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. researchgate.net [researchgate.net]
ProTx II: A Technical Guide to its Role in Elucidating Ion Channel Gating
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx II is a 30-amino acid peptide neurotoxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] Structurally, it belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a disulfide bond framework that confers significant stability.[3][4] This toxin has garnered substantial interest in the scientific community for its potent and selective modulation of voltage-gated ion channels, particularly the Nav1.7 sodium channel subtype, a key target in pain therapeutics.[1][5] this compound acts as a gating modifier, altering the voltage-dependent activation of these channels, making it an invaluable tool for studying the biophysical mechanisms of ion channel function and a promising scaffold for the development of novel analgesics.[3][4]
Mechanism of Action: The Voltage-Sensor Trapping Model
This compound exerts its inhibitory effects through a sophisticated mechanism known as the voltage-sensor trapping model.[2] Unlike pore blockers that physically obstruct ion flow, this compound binds to the voltage-sensing domains (VSDs) of the ion channel, specifically interacting with the S3-S4 linker of domain II (VSD-II).[2] This binding impedes the outward movement of the S4 voltage sensor in response to membrane depolarization.[2] By trapping VSD-II in its resting or closed state, this compound shifts the voltage-dependence of channel activation to more positive potentials, thereby increasing the threshold for channel opening and reducing the probability of action potential generation.[3][6]
Furthermore, evidence suggests that this compound also interacts with the VSD of domain IV (VSD-IV), albeit with lower affinity, to inhibit fast inactivation.[6] This dual interaction with two distinct VSDs highlights the complex modulatory action of this compound on sodium channel gating. The amphipathic nature of this compound, with a hydrophobic face and a positively charged face, facilitates its initial interaction with the cell membrane, a prerequisite for its binding to the ion channel.[4]
dot
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Quantitative Data
The following tables summarize the inhibitory potency and effects of this compound on various voltage-gated ion channels.
Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | IC50 (nM) | Reference(s) |
| hNav1.1 | ~30 - 150 | [1][5] |
| hNav1.2 | 41 | [7] |
| hNav1.3 | ~30 - 150 | [1][5] |
| hNav1.4 | ~30 - 150 | [1][5] |
| hNav1.5 | 79 | [7] |
| hNav1.6 | 26 | [7] |
| hNav1.7 | 0.3 | [1][5] |
| rNav1.8 | ~30 - 150 | [1][5] |
Table 2: Inhibitory Potency (IC50) of this compound on Voltage-Gated Calcium Channels (Cav)
| Channel Subtype | IC50 (nM) | Reference(s) |
| Cav1.2 | Potent Inhibition | [2] |
| Cav3.1 | Shifts activation | [4] |
| Cav3.2 | Weak Interaction | [2] |
Table 3: Binding Affinity and Voltage-Dependent Shift of this compound
| Parameter | Channel Subtype | Value | Reference(s) |
| Binding Affinity (Kd) | hNav1.7 | 0.3 nM | [1] |
| Voltage Shift (ΔV½) | hNav1.5 | Positive shift | [8] |
| hNav1.7 | Positive shift | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's effects on ion channels. Below are outlines of key experimental protocols.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to record the ionic currents from a single cell expressing the ion channel of interest.
-
Cell Culture and Transfection:
-
HEK293 cells are commonly used for heterologous expression of Nav channel subtypes.
-
Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transient transfection with the desired ion channel cDNA is performed using a suitable transfection reagent.
-
-
Solutions:
-
Extracellular Solution (in mM): 60 NaCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 Glucose, 90 CsCl, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 35 NaCl, 105 CsF, 10 EGTA, 10 HEPES, pH adjusted to 7.4 with CsOH.
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 1.5-2.5 MΩ are filled with intracellular solution.
-
Whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -120 mV.
-
Currents are evoked by depolarizing voltage steps. For example, to assess the voltage-dependence of activation, a series of depolarizing pulses from -80 mV to +60 mV in 10 mV increments are applied.
-
This compound is applied via perfusion of the extracellular solution.
-
dot
Caption: Workflow for whole-cell patch clamp analysis of this compound.
Cut-Open Oocyte Voltage Clamp
This technique is advantageous for recording gating currents and resolving fast channel kinetics due to its fast voltage clamp and low noise.
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA of the target ion channel is injected into the oocytes.
-
Oocytes are incubated for 2-5 days to allow for channel expression.
-
-
Recording Setup:
-
The oocyte is placed in a three-chambered bath, and the membrane is permeabilized with saponin to allow for internal solution exchange.
-
The top chamber contains the extracellular solution, and the bottom chamber contains the intracellular solution.
-
-
Solutions:
-
Extracellular Solution (in mM): Varies depending on the experiment, but a typical solution contains NMDG-methanesulfonate, HEPES, and Ca(OH)2.
-
Intracellular Solution (in mM): Typically contains NMDG-methanesulfonate, HEPES, and EGTA.
-
-
Gating Current Measurement:
-
Ionic currents are blocked using pore blockers (e.g., tetrodotoxin for sodium channels).
-
A series of depolarizing pulses are applied from a holding potential of -100 mV.
-
Gating currents are measured as the capacitive currents associated with the movement of the voltage sensors.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to its target channel.
-
¹²⁵I-ProTx II Preparation:
-
This compound is radioiodinated to produce Mono-iodo-ProTx-II ([¹²⁵I]ProTx-II).
-
-
Membrane Preparation:
-
Cells expressing the target ion channel are harvested and homogenized.
-
Cell membranes are isolated by centrifugation.
-
-
Binding Assay:
-
Membranes are incubated with various concentrations of [¹²⁵I]ProTx-II in a binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Kd is determined by Scatchard analysis or non-linear regression of the saturation binding data.
-
dot
Caption: Workflow for radioligand binding assay of this compound.
Conclusion
This compound is a powerful pharmacological tool that has significantly advanced our understanding of the intricate mechanisms of voltage-gated ion channel gating. Its high affinity and selectivity for Nav1.7, coupled with its well-characterized voltage-sensor trapping mechanism, make it an invaluable probe for dissecting the structure-function relationships of these critical neuronal proteins. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound with various ion channels, paving the way for the rational design of novel and more effective therapeutics for pain and other channelopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
ProTx-II and its Interaction with Lipid Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProTx-II, a potent and selective peptide inhibitor of the voltage-gated sodium channel Nav1.7, has emerged as a promising therapeutic lead for the treatment of chronic pain. A critical aspect of its mechanism of action is its prerequisite interaction with the lipid membrane. This technical guide provides an in-depth exploration of the molecular interactions between ProTx-II and lipid bilayers, detailing the experimental methodologies used to elucidate this relationship and presenting key quantitative data. The guide also visualizes the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of pharmacology and drug development.
Introduction
ProTx-II is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens[1]. It exhibits high affinity and selectivity for the human Nav1.7 channel, a key player in pain signaling pathways[2]. The toxin's unique mechanism involves a direct interaction with the lipid membrane, which facilitates its binding to the voltage-sensor domain (VSD) of the Nav1.7 channel, thereby modulating its gating properties[3]. This guide delves into the specifics of this crucial peptide-lipid interaction.
ProTx-II: Structure and Properties
ProTx-II possesses an inhibitor cystine knot (ICK) motif, which imparts significant structural stability. Its amphipathic nature, with a distinct hydrophobic patch, is central to its membrane-binding capabilities[1].
Table 1: Physicochemical Properties of ProTx-II
| Property | Value | Reference |
| Amino Acid Residues | 30 | [1] |
| Molecular Weight | 3826.65 Da | [1] |
| Structure | Inhibitor Cystine Knot (ICK), Amphipathic | [1] |
| Source | Thrixopelma pruriens (Tarantula Venom) | [1] |
Interaction with Lipid Membranes: A Prerequisite for Channel Inhibition
The interaction of ProTx-II with the lipid bilayer is a critical initial step in its inhibitory action on Nav1.7 channels. The toxin's hydrophobic residues anchor it to the cell membrane, positioning it for optimal interaction with the channel's VSD[3]. This interaction is influenced by the lipid composition of the membrane, with a notable increase in affinity for negatively charged phospholipids[3].
Quantitative Analysis of ProTx-II and Nav Channel Interactions
The inhibitory potency of ProTx-II varies across different Nav channel subtypes, highlighting its selectivity for Nav1.7.
Table 2: Inhibitory Potency (IC50) of ProTx-II on Various Human Nav Channels
| Nav Channel Subtype | IC50 (nM) | Reference |
| hNav1.1 | 30 - 150 | [2] |
| hNav1.2 | 30 - 150 | [2] |
| hNav1.3 | 30 - 150 | [2] |
| hNav1.4 | 39 | [4] |
| hNav1.5 | 30 - 150 | [2] |
| hNav1.6 | 30 - 150 | [2] |
| hNav1.7 | 0.3 - 1.0 | [2][5] |
| hNav1.8 | 30 - 150 | [2] |
Table 3: Binding Affinity of ProTx-II for hNav1.7
| Parameter | Value (nM) | Method | Reference |
| Kd | 0.3 | Radioligand Binding Assay | [2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Peptide-Lipid Interactions
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It has been instrumental in quantifying the binding of ProTx-II to various lipid compositions.
Protocol:
-
Liposome Preparation:
-
Prepare lipid films by dissolving lipids (e.g., POPC, POPC/POPS mixtures) in chloroform, followed by drying under a stream of nitrogen and then under vacuum.
-
Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
SPR Analysis:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.
-
Equilibrate the sensor surface with running buffer (e.g., HBS-N).
-
Inject the prepared liposomes onto the sensor surface to form a stable lipid bilayer.
-
Inject different concentrations of ProTx-II in running buffer over the captured liposomes.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between cycles using a solution of NaOH and/or isopropanol.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Fluorescence Spectroscopy for Assessing Membrane Partitioning
Fluorescence-based assays can provide insights into the partitioning of ProTx-II into the lipid bilayer by monitoring changes in the fluorescence of intrinsic tryptophan residues or extrinsic fluorescent probes.
Protocol:
-
Liposome Preparation:
-
Prepare liposomes of desired lipid composition as described in the SPR protocol.
-
-
Tryptophan Fluorescence Quenching Assay:
-
ProTx-II contains tryptophan residues that serve as intrinsic fluorescent probes.
-
Measure the baseline fluorescence emission spectrum of ProTx-II in buffer (excitation ~295 nm, emission scan ~310-450 nm).
-
Titrate the ProTx-II solution with increasing concentrations of liposomes.
-
Record the fluorescence spectrum after each addition and equilibration.
-
An increase in fluorescence intensity and a blue shift in the emission maximum indicate the partitioning of tryptophan residues into the more hydrophobic environment of the lipid bilayer.
-
-
Data Analysis:
-
The change in fluorescence intensity can be used to calculate the partition coefficient (Kp), which quantifies the distribution of the peptide between the aqueous and lipid phases.
-
Molecular Dynamics (MD) Simulations
MD simulations provide an atomic-level view of the dynamic interactions between ProTx-II and the lipid membrane.
Protocol:
-
System Setup:
-
Obtain the 3D structure of ProTx-II (e.g., from the Protein Data Bank).
-
Use a tool like CHARMM-GUI to build a lipid bilayer system (e.g., a patch of 128 POPC or a mixture of POPC and POPS lipids).
-
Place the ProTx-II molecule near the surface of the lipid bilayer.
-
Solvate the system with water and add ions to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM NaCl).
-
-
Simulation:
-
Use a molecular dynamics engine such as GROMACS or NAMD.
-
Employ a suitable force field (e.g., CHARMM36 for proteins and lipids).
-
Perform an energy minimization of the system to remove steric clashes.
-
Equilibrate the system in stages, first with restraints on the protein and then without, to allow the lipids and water to relax around the peptide.
-
Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to observe stable interactions.
-
-
Analysis:
-
Analyze the trajectory to determine the orientation and depth of insertion of ProTx-II in the membrane.
-
Identify key amino acid residues involved in the interaction with lipid headgroups and acyl chains.
-
Calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the peptide's structure.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of ProTx-II on the function of Nav1.7 channels expressed in cells.
Protocol:
-
Cell Culture:
-
Use a cell line (e.g., HEK293) stably expressing the human Nav1.7 channel.
-
Culture the cells under standard conditions.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Form a high-resistance seal (gigaohm) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit sodium currents through the Nav1.7 channels.
-
Record baseline currents.
-
-
Toxin Application and Data Analysis:
-
Perfuse the cell with the extracellular solution containing a known concentration of ProTx-II.
-
Record the sodium currents in the presence of the toxin.
-
Measure the reduction in peak current amplitude and any shift in the voltage-dependence of activation.
-
Construct dose-response curves by applying a range of ProTx-II concentrations to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: ProTx-II's mechanism of action on Nav1.7.
Experimental Workflow
Caption: Workflow for studying ProTx-II lipid interaction.
Logical Relationship of Interaction
Caption: Key molecular interactions of ProTx-II.
Conclusion
The interaction of ProTx-II with the lipid membrane is a multifaceted process that is fundamental to its potent and selective inhibition of the Nav1.7 channel. Understanding the molecular details of this interaction, through the application of the experimental and computational techniques outlined in this guide, is crucial for the rational design of novel ProTx-II analogs with improved therapeutic profiles for the treatment of chronic pain. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the field of ion channel pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating Molecular Mechanisms of Protoxin-2 State-specific Binding to the Human NaV1.7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
ProTx II: An In-depth Technical Guide on Off-Target Effects on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of ProTx II, a potent peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. While this compound is renowned for its high potency and selectivity for the voltage-gated sodium channel subtype Nav1.7, a critical target in pain therapeutics, its interactions with other sodium channel isoforms are of significant interest for a complete understanding of its pharmacological profile and potential side effects. This document details the quantitative data on its activity across various sodium channels, the experimental protocols used to determine these effects, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data on this compound Activity Across Sodium Channel Subtypes
This compound exhibits a distinct selectivity profile across the family of voltage-gated sodium channels. While it is a highly potent inhibitor of Nav1.7 with an IC50 in the sub-nanomolar range, it also affects other subtypes, albeit at higher concentrations. The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound against various human (h) and rat (r) sodium channel isoforms.
| Sodium Channel Subtype | IC50 (nM) | Species | Comments |
| hNav1.1 | 30 - 150 | Human | General range cited for off-target subtypes.[1] |
| hNav1.2 | 41 | Human | |
| hNav1.3 | 30 - 150 | Human | General range cited for off-target subtypes.[1] |
| hNav1.4 | 39 | Human | [2] |
| hNav1.5 | 79 | Human | |
| hNav1.6 | 26 | Human | |
| hNav1.7 | 0.3 - 0.31 | Human | Primary target of this compound.[3][4] |
| rNav1.8 | 20 - 30 | Rat | Tetrodotoxin-resistant channel. |
Mechanism of Action
This compound functions as a gating modifier toxin.[5] Instead of physically blocking the ion-conducting pore of the sodium channel, it binds to the voltage-sensor domain (VSD), specifically the S3-S4 linker in domain II (VSD-II).[6] This binding traps the voltage sensor in its resting or closed state, leading to a rightward shift in the voltage-dependence of activation to more depolarized potentials.[5] Consequently, a stronger depolarization is required to open the channel, resulting in the inhibition of sodium currents.
Experimental Protocols
The inhibitory effects of this compound on sodium channels are primarily investigated using the whole-cell patch-clamp electrophysiology technique on heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells or Xenopus oocytes, engineered to express a specific sodium channel subtype.
Cell Culture and Transfection
-
Cell Line: HEK293 cells are commonly used due to their low endogenous sodium channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with a plasmid DNA encoding the alpha subunit of the desired human sodium channel subtype (e.g., hNav1.1, hNav1.2, etc.) and a co-transfectant plasmid for a reporter gene (e.g., green fluorescent protein, GFP) to identify successfully transfected cells. Transfection is typically performed using lipid-based reagents like Lipofectamine. Electrophysiological recordings are usually performed 24-48 hours post-transfection.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recording.
-
Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV to ensure all sodium channels are in the closed, non-inactivated state.
-
To elicit sodium currents, depolarizing voltage steps are applied in increments (e.g., from -100 mV to +60 mV for 50 ms).
-
To determine the IC50, a test pulse to a voltage that elicits a near-maximal current (e.g., 0 mV) is applied before and after the application of varying concentrations of this compound. The inhibition of the peak current is measured at each concentration.
-
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Summary and Conclusion
This compound is a valuable pharmacological tool for studying the role of Nav1.7 in pain signaling. However, its off-target effects on other sodium channel subtypes, particularly Nav1.2, Nav1.4, Nav1.5, and Nav1.6, are important considerations in preclinical and clinical development. The data presented in this guide highlight a selectivity window of approximately 100-fold for Nav1.7 over these other isoforms. Understanding this selectivity profile is crucial for interpreting experimental results and for designing more selective Nav1.7 inhibitors for the treatment of pain with an improved safety margin. The detailed experimental protocols provided herein should serve as a useful resource for researchers aiming to investigate the pharmacology of this compound and other venom-derived peptides.
References
- 1. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoxin-II - Wikipedia [en.wikipedia.org]
ProTx II: A Technical Guide to its Interaction with Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProTx II, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a well-established gating modifier of voltage-gated sodium channels (NaV).[1] However, its activity extends to certain subtypes of voltage-gated calcium channels (CaV), positioning it as a valuable molecular probe for studying channel function and a potential scaffold for novel therapeutic agents. This document provides an in-depth technical overview of the effects of this compound on L-type (CaV1.2, CaV1.3) and T-type (CaV3.1, CaV3.2) calcium channels, detailing its mechanism of action, summarizing quantitative electrophysiological data, outlining experimental protocols, and visualizing key molecular interactions and pathways.
Introduction
Voltage-gated calcium channels are critical players in a vast array of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. Their dysfunction is implicated in numerous pathologies, making them prime targets for drug development. This compound emerges as a significant research tool due to its ability to modulate the activity of specific CaV channel subtypes.[1][2] This peptide, characterized by an inhibitor cystine knot (ICK) motif, primarily acts as a gating modifier, altering the voltage-dependence of channel activation.[1][3] Understanding the nuances of its interaction with different CaV channels is crucial for leveraging its potential in both basic research and pharmaceutical applications.
Mechanism of Action
This compound modifies the function of voltage-gated calcium channels by binding to the voltage-sensing domain (VSD) of the channel.[1] This interaction does not block the pore but rather alters the conformational changes required for channel opening. The primary mechanism of action is a positive shift in the voltage-dependence of activation .[3] This means that a stronger depolarization is required to open the channel, effectively inhibiting calcium influx at physiological membrane potentials.
The toxin is thought to trap the voltage sensor in its resting or closed state, thereby impeding the outward movement of the S4 transmembrane segment that is crucial for channel activation.[4] This "voltage-sensor trapping" model is a hallmark of gating modifier toxins.[4]
Quantitative Data on this compound Effects
The inhibitory effects of this compound on various calcium channel subtypes have been quantified using whole-cell patch-clamp electrophysiology. The following tables summarize the key parameters from published studies.
T-Type Calcium Channels (CaV3.x)
This compound demonstrates significant activity on T-type calcium channels, though with some debate in the literature regarding subtype selectivity.
| Channel Subtype | Parameter | Value | Reference |
| CaV3.1 | IC50 (Current Inhibition) | 0.8 µM | [5] |
| IC50 (Activation Shift) | 1.7 µM | [5] | |
| ΔV1/2 of Activation | +34.5 ± 4.4 mV (at 5 µM) | [5] | |
| CaV3.2 | Inhibition | Preferentially blocked over CaV3.1 and CaV3.3 | [2] |
| V1/2 of Inactivation | Significant negative shift | [2] | |
| Interaction | Weaker than with CaV3.1 | [6][7] |
Note: There is conflicting data regarding the preferential activity of this compound on CaV3.1 versus CaV3.2.
L-Type Calcium Channels (CaV1.x)
| Channel Subtype | Effect | Reference |
| CaV1.2 | Potent inhibition, shifts activation to more positive potentials | [3][6][7] |
| CaV1.3 | Shifts activation to more positive potentials | [3] |
Experimental Protocols
The following section outlines a generalized workflow for studying the effects of this compound on heterologously expressed voltage-gated calcium channels.
Cell Culture and Transfection
HEK293 cells are a common and effective system for the heterologous expression of ion channels due to their low endogenous channel expression.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents through the entire cell membrane, providing a direct measure of channel activity.
Solutions
-
External Solution (in mM): 140 CsCl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 108 CsMeSO4, 4 MgCl2, 9 EGTA, 9 HEPES, pH adjusted to 7.4 with CsOH.
Downstream Signaling Pathways
While direct studies on the specific downstream signaling consequences of this compound-mediated calcium channel modulation are limited, the known roles of the targeted channels allow for informed hypotheses.
L-Type Calcium Channels (CaV1.2)
CaV1.2 channels are pivotal in excitation-transcription coupling. Their inhibition by this compound could potentially impact several key signaling cascades.
T-Type Calcium Channels (CaV3.x)
T-type channels, with their low threshold of activation, are crucial in setting neuronal firing patterns and are implicated in synaptic plasticity. Their modulation by this compound can have significant effects on neuronal excitability.
Conclusion
This compound is a versatile pharmacological tool for the study of voltage-gated calcium channels. Its well-defined mechanism of action as a gating modifier provides a unique approach to modulating channel function. While its effects on T-type channels are reasonably well-characterized, further research is required to elucidate the precise quantitative effects on L-type channels and to unravel the direct downstream signaling consequences of its activity. The continued investigation of this compound and its analogs holds promise for advancing our understanding of calcium channel physiology and for the development of novel therapeutics targeting channelopathies.
References
- 1. Contributions of T-Type Voltage-Gated Calcium Channels to Postsynaptic Calcium Signaling within Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoxin-II - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. ProTx-II - SB PEPTIDE [sb-peptide.com]
Methodological & Application
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ProTx-II, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document outlines the mechanism of action, provides detailed electrophysiology protocols, and summarizes key quantitative data for the effective study of Nav1.7 modulation by ProTx-II.
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3] The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and pharmacologically validated as a key player in pain signaling.[1][2] ProTx-II, a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a highly potent and selective inhibitor of Nav1.7.[4][5][6] It acts as a gating modifier, binding to the voltage-sensing domain (VSD) of the channel to alter its activation properties.[5][7] This makes ProTx-II an invaluable tool for studying the physiological role of Nav1.7 and for the development of novel analgesics.
Mechanism of Action
ProTx-II functions as a gating modifier toxin.[5][7] It specifically binds to the S3-S4 loop in the second voltage-sensing domain (VSD-II) of the Nav1.7 channel.[5][8] This interaction stabilizes the VSD in its resting or closed state, thereby shifting the voltage-dependence of channel activation to more depolarized potentials.[4][5][8] Consequently, a stronger depolarization is required to open the channel, leading to a reduction in the sodium current and decreased neuronal excitability. ProTx-II exhibits a high affinity for the deactivated state of the channel.[5][8] While it can also interact with VSD-IV to affect fast inactivation, its primary and most potent effect is on activation via VSD-II.[5][8]
Figure 1. ProTx-II signaling pathway on Nav1.7.
Quantitative Data: ProTx-II Potency and Selectivity
ProTx-II is a highly potent inhibitor of human Nav1.7 (hNav1.7) with an IC50 in the low nanomolar to picomolar range.[1][2][9] Its selectivity for Nav1.7 over other Nav channel subtypes is a key feature, although it does show activity at higher concentrations on other isoforms.
| Channel Subtype | IC50 (nM) | Species | Reference(s) |
| Nav1.7 | 0.3 | Human | [1][2][9] |
| Nav1.7 | 3.7 | Human | [10] |
| Nav1.2 | 41 | Human | [4] |
| Nav1.5 | 79 | Human | [4] |
| Nav1.6 | 26 | Human | [4] |
| Other Nav Subtypes | 30 - 150 | Human | [1] |
Table 1: Comparative IC50 values of ProTx-II for various Nav channel subtypes.
Electrophysiology Protocols
The following protocols are designed for whole-cell patch-clamp recordings from cells heterologously expressing Nav1.7 channels (e.g., HEK293 or CHO cells).
Cell Preparation and Solutions
-
Cell Culture: Culture cells expressing the Nav1.7 channel in appropriate media and passage as required. For recording, plate cells onto glass coverslips at a suitable density to allow for isolated single cells.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH. Osmolality should be adjusted to ~310 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Osmolality should be adjusted to ~300 mOsm.
-
ProTx-II Preparation: Reconstitute lyophilized ProTx-II in the external solution containing a carrier protein such as 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Prepare serial dilutions to obtain the desired final concentrations.
Whole-Cell Patch-Clamp Recording
-
Pipettes and Seal Formation: Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution. Approach a single, healthy-looking cell and form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Series Resistance Compensation: Compensate for 60-80% of the series resistance to minimize voltage errors.
-
Data Acquisition: Acquire data using a suitable patch-clamp amplifier and data acquisition software. Filter currents at 2-5 kHz and sample at 10-20 kHz.
Voltage Protocols
Protocol 1: Determining Tonic Block and IC50
This protocol is used to measure the concentration-dependent inhibition of Nav1.7 currents by ProTx-II.
-
Holding Potential: Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the closed, resting state.
-
Test Pulse: Apply a depolarizing step to 0 mV for 20-50 ms to elicit the peak sodium current.
-
Frequency: Apply the test pulse at a low frequency (e.g., every 10-20 seconds) to allow for complete recovery from inactivation between pulses.
-
Procedure: a. Record a stable baseline current in the external solution. b. Perfuse the cell with increasing concentrations of ProTx-II, allowing the current inhibition to reach a steady state at each concentration. c. Measure the peak current amplitude at each concentration.
-
Data Analysis: Normalize the peak current at each ProTx-II concentration to the baseline current. Plot the normalized current as a function of the ProTx-II concentration and fit the data with the Hill equation to determine the IC50 value.
Protocol 2: Assessing Voltage-Dependence of Activation
This protocol investigates the effect of ProTx-II on the voltage at which Nav1.7 channels open.
-
Holding Potential: Hold the cell at -120 mV.
-
Voltage Steps: Apply a series of depolarizing steps from -80 mV to +60 mV in 5 mV increments for 50 ms.[11]
-
Procedure: a. Perform the voltage step protocol in the absence of ProTx-II (control). b. Perfuse the cell with a fixed concentration of ProTx-II (e.g., IC50 concentration) and repeat the protocol.
-
Data Analysis: a. Convert the peak current at each voltage step to conductance (G) using the formula: G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium. b. Normalize the conductance at each voltage to the maximum conductance (Gmax). c. Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V0.5). A rightward shift in the V0.5 in the presence of ProTx-II indicates inhibition of activation.[4]
Protocol 3: Assessing Voltage-Dependence of Steady-State Inactivation
This protocol examines the effect of ProTx-II on the voltage at which Nav1.7 channels enter a non-conducting, inactivated state.
-
Holding Potential: Hold the cell at -120 mV.
-
Pre-pulse Potentials: Apply a series of 500 ms pre-pulses ranging from -120 mV to +20 mV in 5 mV increments.[11]
-
Test Pulse: Immediately following each pre-pulse, apply a test pulse to 0 mV for 20-50 ms to measure the fraction of available channels.
-
Procedure: a. Run the protocol in the absence and presence of ProTx-II.
-
Data Analysis: a. Normalize the peak current from the test pulse to the maximum peak current. b. Plot the normalized current against the pre-pulse potential and fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V0.5).
Figure 2. Experimental workflow for ProTx-II electrophysiology.
Expected Results and Troubleshooting
-
Potent Inhibition: ProTx-II should produce a concentration-dependent block of the Nav1.7 current, with a significant reduction observed in the low nanomolar range.
-
Shift in Activation: A clear rightward (depolarizing) shift in the voltage-dependence of activation is the expected mechanistic signature of ProTx-II.
-
Minimal Effect on Inactivation: ProTx-II typically has minimal to no effect on the voltage-dependence of steady-state fast inactivation at concentrations where it potently inhibits activation.
-
Slow Washout: As a peptide toxin with high affinity, the washout of ProTx-II's effects may be slow and incomplete.
-
Troubleshooting - No Effect:
-
Verify the bioactivity of the ProTx-II stock.
-
Ensure the presence of a carrier protein (e.g., 0.1% BSA) in the external solution to prevent the peptide from sticking to the perfusion system.
-
Confirm the expression and functionality of Nav1.7 channels in the cell line.
-
-
Troubleshooting - Run-down:
-
Monitor current stability before applying the toxin.
-
Use a stable internal solution and ensure a healthy cell preparation.
-
If significant run-down occurs, normalize data to the pre-drug application for each cell.
-
By following these detailed protocols, researchers can effectively characterize the inhibitory effects of ProTx-II on Nav1.7 channels, contributing to a better understanding of Nav1.7 pharmacology and the development of novel pain therapeutics.
References
- 1. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. ProTx II | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ProTx II in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx II is a potent and selective peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] It acts as a gating modifier of voltage-gated sodium channels (Nav), with a particularly high affinity for the Nav1.7 subtype.[2][3][4] The Nav1.7 channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics.[2][5] this compound inhibits Nav1.7 by binding to the voltage-sensor domain and shifting the voltage-dependence of channel activation to more positive potentials, thereby reducing the probability of channel opening.[1][3][6] These application notes provide a comprehensive guide for utilizing this compound in patch clamp electrophysiology experiments to characterize its effects on Nav channels.
Mechanism of Action
This compound functions as a gating modifier toxin. Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds to the S3-S4 linker in domain II of the Nav channel's voltage sensor.[1][6] This interaction traps the voltage sensor in its resting state, making it more difficult for the channel to activate in response to membrane depolarization.[6] The primary effects observed in patch clamp recordings are a rightward shift in the voltage-dependence of activation and a reduction in the peak sodium current.[3][7]
Data Presentation
The following tables summarize the quantitative data for this compound's effects on various voltage-gated sodium channel subtypes.
Table 1: this compound IC50 Values for Various Nav Channel Subtypes
| Channel Subtype | IC50 Value (nM) | Cell Line | Reference |
| hNav1.7 | 0.3 | HEK293 | [2] |
| hNav1.1 | >30 | HEK293 | [2] |
| hNav1.2 | 41 | Oocytes | [3] |
| rNav1.3 | >100 | HEK293 | [2] |
| hNav1.4 | ~39 | CHO | [8] |
| hNav1.5 | 79 | Oocytes | [3] |
| hNav1.6 | 26 | Oocytes | [3] |
| hNav1.8 | >150 | HEK293 | [2] |
Table 2: Biophysical Effects of this compound on hNav1.7
| Parameter | Effect | Concentration | Reference |
| Voltage of half-maximal activation (V1/2) | Positive shift | 1 nM | [3] |
| Peak Current Amplitude | Reduction | 1 nM | [3] |
| Gating Charge Movement | Inhibition | 1 µM | [6] |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells) using whole-cell patch clamp electrophysiology.
Cell Culture
-
Cell Line: HEK293 or CHO cells stably expressing human Nav1.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 200 µg/mL).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment.
Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Note: Cesium is used to block potassium channels. Fluoride can help stabilize recordings but can also affect channel gating; a chloride-based internal solution can be used as an alternative.
-
This compound Stock Solution: Prepare a 100 µM stock solution of this compound in water or a suitable buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. It is recommended to include 0.1% Bovine Serum Albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.
Electrophysiology
-
Apparatus: A standard patch clamp setup including an amplifier, a micromanipulator, a microscope, and a perfusion system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
-
Voltage Protocols:
-
Activation Protocol: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
Dose-Response Protocol: From a holding potential of -120 mV, apply a test pulse to 0 mV for 20 ms. Apply different concentrations of this compound and measure the peak inward current.
-
Washout: After applying this compound, perfuse the cell with the control external solution to observe the reversal of the effect.
-
Data Acquisition and Analysis
-
Acquisition: Record currents using appropriate software (e.g., pCLAMP, PatchMaster).
-
Analysis:
-
Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.
-
Convert peak currents to conductance (G) using the formula G = I / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for sodium.
-
Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and the slope factor (k).
-
Plot the normalized peak current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for a this compound patch clamp experiment.
Caption: this compound inhibits Nav1.7, reducing pain signal propagation.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
ProTx II: A Potent and Selective Modulator of Nav1.7 for Cell-Based Fluorescence Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a critical player in pain signaling pathways, making it a prime target for the development of novel analgesics.[3][2] This document provides detailed application notes and protocols for the use of this compound and its fluorescently-labeled analogs in cell-based fluorescence assays to characterize Nav1.7 channel activity.
Introduction
Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.7 subtype is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain perception.[1][2][4] this compound acts as a gating modifier, binding to the voltage-sensing domains (VSDs) of the Nav1.7 channel, specifically VSD II and VSD IV, to inhibit its activation.[1][5] This mechanism of action, coupled with its high selectivity, makes this compound an invaluable tool for studying Nav1.7 function and for screening potential therapeutic compounds. Cell-based fluorescence assays offer a high-throughput and visually informative approach to investigate the interaction of this compound with Nav1.7 channels.
Signaling Pathway of Nav1.7 in Nociception
Nav1.7 channels are key components of the nociceptive signaling pathway. In response to a noxious stimulus, depolarization of the sensory neuron membrane occurs, leading to the opening of Nav1.7 channels. The influx of sodium ions through these channels generates an action potential that propagates along the neuron to the central nervous system, ultimately resulting in the sensation of pain. This compound, by inhibiting Nav1.7 activation, effectively dampens this signal transmission.
References
Application Notes and Protocols: In vivo Administration of ProTx II for Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of ProTx II, a potent and selective blocker of the voltage-gated sodium channel NaV1.7, for the investigation of its analgesic properties in various rodent pain models.
Introduction
This compound, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a valuable pharmacological tool for studying the role of NaV1.7 in nociception. Human genetic studies have validated NaV1.7 as a critical component of the pain signaling pathway, making it a promising target for the development of novel analgesics. This compound offers high selectivity for NaV1.7 over other sodium channel subtypes, which is crucial for elucidating the specific contribution of this channel in different pain states.[1][2] These protocols detail the administration of this compound via various routes and its evaluation in established preclinical models of acute and persistent pain.
Mechanism of Action: NaV1.7 Inhibition in Nociceptors
This compound exerts its analgesic effects by binding to the voltage-sensor domain of the NaV1.7 channel, thereby inhibiting its activation.[3] NaV1.7 channels are densely expressed in peripheral nociceptive neurons (C-fibers and Aδ-fibers) and play a key role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking NaV1.7, this compound effectively reduces the excitability of these sensory neurons, leading to a decrease in pain perception.
Caption: Signaling pathway of this compound in nociceptive neurons.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound in various pain models.
Table 1: Intracerebroventricular (ICV) Administration of this compound in Rats
| Pain Model | Dose (mg/kg) | Vehicle | Latency (seconds) vs. Control | Time Point of Maximum Effect | Reference |
| Hot-Plate Test | 0.005 | Saline | Increased | 45 minutes | [4] |
| Tail-Flick Test | 0.005 | Saline | Increased | 45-60 minutes | [4] |
Table 2: Intrathecal (IT) Administration of this compound in Rats
| Pain Model | Dose (µ g/rat ) | Vehicle | Effect | Phase of Maximum Effect | Reference |
| Formalin Test | 2 | Not specified | Significant reduction in flinching | Phase I and Phase II | [5] |
Note: The maximum tolerated dose for intrathecal administration in rats has been reported as 2 µg in 10 µL.
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to a desired stock concentration (e.g., 1 mg/mL).
-
Aliquotting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution on ice. Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. Keep the working solution on ice throughout the experiment.
Administration Routes
This protocol is for the direct administration of this compound into the cerebral ventricles.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Surgically expose the skull and drill a small burr hole over the target ventricle (e.g., lateral ventricle).
-
Injection: Slowly infuse 10 µL of the this compound solution (0.005 mg/kg) into the ventricle using a Hamilton syringe.[4]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.
Caption: Experimental workflow for ICV administration of this compound.
This protocol is for the administration of this compound directly into the subarachnoid space surrounding the spinal cord.
-
Animal Preparation: Anesthetize the rat lightly with isoflurane.
-
Injection Site: Palpate the space between the L5 and L6 vertebrae.
-
Injection: Insert a 30-gauge needle attached to a Hamilton syringe into the intrathecal space. A tail-flick reflex confirms correct needle placement. Slowly inject 10 µL of the this compound solution (e.g., 2 µ g/rat ).
-
Recovery: Allow the animal to recover in a clean cage.
References
- 1. Development of ProTx-II Analogues as Highly Selective Peptide Blockers of Nav1.7 for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracerebroventricular Coadministration of Protoxin-II and Trace Elements in Rats Enhances the Analgesic Effect of the 1.7 Voltage-Gate Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
ProTx II: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It functions as a potent and selective inhibitor of voltage-gated sodium (Nav) channels, with a particularly high affinity for the Nav1.7 subtype, a key target in pain signaling pathways.[1][2] this compound acts as a gating modifier, binding to the voltage-sensor domain of the channel and shifting the voltage-dependence of activation to more positive potentials, thereby inhibiting channel function.[1][3] This document provides detailed protocols for the handling, storage, and experimental use of this compound in a laboratory setting.
Product Information
| Property | Value |
| Amino Acid Sequence | YCQKWMWTCDSERKCCEGMVCRLWCKKKLW |
| Molecular Weight | 3826.59 Da[4] |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water (up to 1 mg/mL)[4] |
| Storage | Store lyophilized powder at -20°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5] |
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[5][6]
-
Handling: Avoid inhalation of the lyophilized powder or aerosols of the solution.[5][6] Avoid contact with skin and eyes.[5][6] In case of accidental contact, flush the affected area with copious amounts of water.[6][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Data Presentation: this compound Activity Profile
The following table summarizes the inhibitory activity of this compound on various voltage-gated sodium (Nav) and calcium (Cav) channel subtypes.
| Channel Subtype | IC50 Value | Reference(s) |
| Nav1.1 | ~16 nM | [8] |
| Nav1.2 | 30 - 150 nM | [2] |
| Nav1.3 | 30 - 150 nM | [2] |
| Nav1.4 | 30 - 150 nM | [2] |
| Nav1.5 | 20 - 30 nM | [9] |
| Nav1.6 | 30 - 150 nM | [2] |
| Nav1.7 | 0.3 - 1.6 nM | [8] |
| Nav1.8 | 20 - 30 nM | [9] |
| Cav1.2 | Potent inhibitor | [1] |
| Cav3.1 | Shifts activation | [9] |
| Cav3.2 | Potent inhibitor | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the lyophilized this compound in sterile, deionized water to a stock concentration of 1 mM. For example, for 1 mg of this compound (MW = 3826.59 g/mol ), add 261.3 µL of water.
-
Gently vortex to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Prepare fresh working solutions daily by diluting the stock solution in the appropriate extracellular recording solution for your experiment.
-
It is recommended to use low-protein-binding tubes and pipette tips to minimize loss of the peptide.
-
Cell Culture and Transfection of HEK293 Cells with Nav1.7
This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection to express the human Nav1.7 channel.
-
Cell Culture:
-
Transfection (for transient expression):
-
The day before transfection, seed HEK293 cells in 35 mm culture dishes at a density that will result in 50-80% confluency on the day of transfection.
-
On the day of transfection, prepare a transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine). Use a plasmid encoding the human Nav1.7 alpha subunit. Co-transfection with a marker gene (e.g., GFP) can aid in identifying transfected cells.
-
Replace the culture medium with fresh, pre-warmed medium 4-6 hours post-transfection.
-
Allow cells to express the Nav1.7 channels for 24-48 hours before proceeding with experiments. For some stable cell lines, expression can be induced with doxycycline and sodium butyrate for 24 hours.[11][12]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of Nav1.7 currents in transfected HEK293 cells using the whole-cell patch-clamp technique.
-
Solutions:
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a transfected cell (e.g., identified by GFP fluorescence) with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV to ensure the majority of Nav1.7 channels are in the closed, available state.
-
Record baseline Nav1.7 currents using a voltage-step protocol. To elicit channel activation, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.[14]
-
After establishing a stable baseline, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record currents in the presence of this compound. A shift in the voltage-dependence of activation to more positive potentials is expected.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Nav1.7 by binding to its voltage-sensing domain.
Experimental Workflow for this compound Patch-Clamp Assay
References
- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. This compound|484598-36-9|MSDS [dcchemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bio.fsu.edu [bio.fsu.edu]
- 14. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized ProTx-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It functions as a potent and selective gating modifier of voltage-gated sodium (Nav) channels, with a particularly high affinity for the Nav1.7 subtype, a key target in pain signaling pathways.[1][2] ProTx-II also exhibits activity, albeit with lower potency, against other Nav subtypes and some voltage-gated calcium (Cav) channels.[3][4] Its mechanism of action involves binding to the voltage-sensor domain of the channel, thereby inhibiting its activation.[4] These properties make ProTx-II a valuable pharmacological tool for studying ion channel function and a potential lead compound for the development of novel analgesics.[5]
This document provides detailed protocols for the proper reconstitution, aliquoting, and storage of lyophilized ProTx-II to ensure its stability and biological activity for research applications.
Physicochemical Properties of ProTx-II
| Property | Value | Reference |
| Amino Acid Sequence | YCQKWMWTCDSERKCCEGMVCRLWCKKKLW | [6] |
| Molecular Weight | 3826.59 Da | [6] |
| Disulfide Bridges | Cys2-Cys16, Cys9-Cys21, Cys15-Cys25 | [6] |
| Appearance | White lyophilized solid | |
| Purity | ≥95% (as determined by HPLC) | [6] |
Inhibitory Activity of ProTx-II
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ProTx-II for various voltage-gated sodium channels.
| Channel Subtype | IC50 | Reference |
| Nav1.7 | 0.3 nM | [1][2] |
| Nav1.2 | 41 nM | [1] |
| Nav1.5 | 79 nM | [1] |
| Nav1.6 | 26 nM | [1] |
| Other Nav Subtypes | 30 - 150 nM | [2] |
Experimental Protocols
Reconstitution of Lyophilized ProTx-II
Proper reconstitution is critical for maintaining the biological activity of ProTx-II. It is recommended to prepare a stock solution of a desired concentration, which can then be further diluted for specific experimental needs.
Materials:
-
Lyophilized ProTx-II vial
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent) or a suitable sterile buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized ProTx-II to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or buffer to achieve the target concentration. For example, to prepare a 100 µM stock solution from 1 mg of ProTx-II (MW = 3826.59 g/mol ), you would add 261.3 µL of solvent. It is advisable to start with a concentration of up to 1 mg/mL.[6]
-
Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, the solution can be gently vortexed for a few seconds. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
-
Incubation: Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Final Centrifugation: Briefly centrifuge the vial again to collect the entire volume of the reconstituted solution.
Aliquoting and Storage
To avoid repeated freeze-thaw cycles that can degrade the peptide, it is crucial to aliquot the reconstituted ProTx-II stock solution into single-use volumes.
Materials:
-
Reconstituted ProTx-II stock solution
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
Procedure:
-
Aliquoting: Dispense the reconstituted ProTx-II stock solution into smaller, single-use aliquots in sterile, low-protein-binding polypropylene microcentrifuge tubes. The volume of each aliquot should be based on the requirements of your future experiments.
-
Labeling: Clearly label each aliquot with the name of the peptide, concentration, and date of reconstitution.
-
Storage:
-
Short-term storage (1-2 days): Aliquots can be stored at 4°C.
-
Long-term storage: For long-term stability, store the aliquots at -20°C or, preferably, at -80°C. When stored properly at -20°C or below, the reconstituted peptide should be stable for several months.
-
Quality Control of Reconstituted ProTx-II
While extensive quality control may not be feasible for all laboratories, a simple functional assay can be performed to confirm the activity of the reconstituted ProTx-II.
Procedure:
-
Functional Assay: Perform a dose-response experiment using a known sensitive cell line expressing the target ion channel (e.g., HEK293 cells expressing Nav1.7) and a suitable assay (e.g., patch-clamp electrophysiology or a fluorescence-based membrane potential assay).
-
Comparison: Compare the IC50 value obtained from the freshly reconstituted ProTx-II with the expected value from the literature to confirm its potency.
Diagrams
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTx II (Biotin) - Smartox Biotechnology [mayflowerbio.com]
- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. Development of ProTx-II Analogues as Highly Selective Peptide Blockers of Nav1.7 for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
Determining the Optimal Concentration of ProTx II for In Vitro Assays Targeting Nav1.7
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for pain therapeutics, making this compound and its analogues promising candidates for the development of novel analgesics.[3] Determining the optimal concentration of this compound is critical for the success of in vitro assays aimed at characterizing its inhibitory activity and screening for new Nav1.7-targeting compounds. This document provides detailed protocols for determining the optimal concentration of this compound using common in vitro techniques: electrophysiology (whole-cell voltage-clamp) and fluorescence-based assays.
Mechanism of Action of this compound
This compound is a gating modifier toxin that primarily inhibits Nav1.7 by binding to the voltage-sensor domain II (VSD-II) of the channel.[1] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby reducing the probability of the channel opening in response to depolarization.[1][4] this compound exhibits remarkable selectivity for Nav1.7, with significantly lower potency against other Nav channel subtypes, making it an invaluable tool for studying the specific role of Nav1.7 in cellular excitability.[2][4]
Data Presentation: this compound Potency Across Nav Channel Subtypes
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound for various human voltage-gated sodium channel subtypes. This data highlights the selectivity of this compound for Nav1.7.
| Nav Channel Subtype | IC50 (nM) | Reference(s) |
| Nav1.7 | 0.3 - 3.7 | [2][4][5] |
| Nav1.1 | ~30 - 150 | [2] |
| Nav1.2 | ~30 - 150 | [2][4] |
| Nav1.3 | ~30 - 150 | [2] |
| Nav1.4 | ~30 - 150 | [2] |
| Nav1.5 | ~30 - 150 | [2][4] |
| Nav1.6 | ~26 - 30 | [4] |
| Nav1.8 | ~20 - 30 | [6] |
Experimental Protocols
Peptide Handling and Storage
Proper handling and storage of this compound are crucial to maintain its biological activity.
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term storage. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Reconstitution: Reconstitute the peptide in a sterile, high-quality solvent such as ultrapure water or a suitable buffer. Gently vortex to dissolve.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) and aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate extracellular buffer for your assay on the day of the experiment.
Cell Culture of Stable Nav1.7-Expressing Cell Lines
HEK293 and CHO cells are commonly used for the stable expression of Nav1.7 channels.
a. HEK293-Nav1.7 Cell Line
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotics (e.g., G418 or Zeocin).[7][8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage cells when they reach 80-90% confluency.[9] Use a suitable detachment reagent like Trypsin-EDTA.
b. CHO-Nav1.7 Cell Line
-
Growth Medium: DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage cells at 80-90% confluency.
Electrophysiology: Whole-Cell Voltage-Clamp
This protocol describes the determination of the IC50 of this compound on Nav1.7 channels using the whole-cell patch-clamp technique.
a. Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound dilutions: Prepare a series of dilutions of this compound in the external solution, ranging from sub-nanomolar to micromolar concentrations.
b. Experimental Procedure
-
Plate the Nav1.7-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Nav1.7 currents using a voltage-step protocol. A typical protocol involves holding the cell at -120 mV and applying a depolarizing step to 0 mV for 20-50 ms.
-
Perfuse the cell with the first concentration of this compound and allow the current inhibition to reach a steady state.
-
Record the Nav1.7 current in the presence of the toxin.
-
Wash out the toxin with the external solution until the current returns to baseline.
-
Repeat steps 5-7 for each concentration of this compound.
-
Analyze the data by plotting the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50.
Fluorescence-Based Assays
Fluorescently labeled this compound analogues (e.g., ATTO488-ProTx II or Cy5-ProTx II) can be used to visualize the binding of the toxin to Nav1.7-expressing cells.[10][11]
a. Reagents
-
Fluorescently labeled this compound.
-
Nav1.7-expressing cells.
-
Phosphate-Buffered Saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with a nuclear counterstain (e.g., DAPI).
b. Experimental Procedure for Fluorescence Microscopy
-
Plate Nav1.7-expressing cells on glass-bottom dishes or coverslips.
-
Incubate the cells with the desired concentration of fluorescently labeled this compound in culture medium for a specified time (e.g., 30 minutes at 37°C).
-
Wash the cells three times with PBS to remove unbound toxin.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the fluorescent signal using a confocal or epifluorescence microscope. The optimal concentration of the fluorescent this compound analogue will result in specific membrane staining of Nav1.7-expressing cells with minimal background fluorescence.
Visualizations
Caption: Mechanism of this compound action on the Nav1.7 channel.
Caption: Workflow for determining this compound IC50 using electrophysiology.
Caption: Workflow for visualizing this compound binding using fluorescence microscopy.
References
- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. static.igem.org [static.igem.org]
- 10. Fluorescent- and tagged-protoxin II peptides: potent markers of the Nav 1.7 channel pain target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. smartox-biotech.com [smartox-biotech.com]
Illuminating the Pain Target: A Guide to Imaging Naᵥ1.7 with Fluorescently-Labeled ProTx II
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent and selective inhibitor of the voltage-gated sodium channel Naᵥ1.7. This channel is a key player in pain signaling pathways, making it a prime target for the development of novel analgesic drugs. Fluorescently-labeled this compound analogues, such as ATTO488-ProTx II and Cy5-ProTx II, have emerged as powerful tools for visualizing and studying the distribution and dynamics of Naᵥ1.7 channels in living cells and tissues. These probes offer high affinity and specificity, enabling researchers to investigate the role of Naᵥ1.7 in various physiological and pathological processes.
This document provides detailed application notes and protocols for the use of fluorescently-labeled this compound in imaging applications. It is intended to guide researchers in academic and industrial settings through the essential steps of cell culture, labeling, and imaging to effectively utilize these valuable research tools.
Data Presentation
The following table summarizes the binding affinities of this compound and its fluorescently-labeled analogues for various voltage-gated sodium channel subtypes. This data highlights the selectivity of this compound for Naᵥ1.7.
| Compound | Target Channel | IC₅₀ | Reference(s) |
| This compound | hNaᵥ1.7 | 0.3 nM | [1][2] |
| hNaᵥ1.1 | >30 nM | [1] | |
| hNaᵥ1.2 | 41 nM | [3] | |
| hNaᵥ1.3 | >100 nM | [1] | |
| hNaᵥ1.4 | >100 nM | [1] | |
| hNaᵥ1.5 | 79 nM | [3] | |
| hNaᵥ1.6 | 26 nM | [3] | |
| hNaᵥ1.8 | >100 nM | [1] | |
| ATTO488-ProTx II | hNaᵥ1.7 | ~1 nM | [4] |
| Cy5-ProTx II | hNaᵥ1.7 | Potent Blocker |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by binding to the voltage-sensor domain II (VSD-II) of the Naᵥ1.7 channel.[2] Specifically, it targets the S3-S4 loop, a region critical for channel gating.[2][3] This interaction traps the voltage sensor in its resting state, preventing the conformational changes required for channel activation and subsequent sodium ion influx. The diagram below illustrates this mechanism.
Caption: this compound interaction with the Naᵥ1.7 channel.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Naᵥ1.7 in CHO-hNaᵥ1.7 Cells
This protocol describes the use of ATTO488-ProTx II for imaging human Naᵥ1.7 channels stably expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO-hNaᵥ1.7 cells
-
CHO cell culture medium (e.g., Ham's F-12K with 10% FBS and appropriate selection antibiotics)
-
ATTO488-ProTx II
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or plates
-
Confocal microscope with a 488 nm laser line
Cell Culture:
-
Culture CHO-hNaᵥ1.7 cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For imaging experiments, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
Staining Procedure:
-
Prepare a stock solution of ATTO488-ProTx II in a suitable solvent (e.g., sterile water or PBS) according to the manufacturer's instructions.
-
On the day of the experiment, dilute the ATTO488-ProTx II stock solution in pre-warmed culture medium to a final concentration of 1 µM.
-
Remove the culture medium from the cells and gently wash once with warm PBS.
-
Add the ATTO488-ProTx II-containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells two to three times with warm PBS to remove unbound probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
Image Acquisition:
-
Place the imaging dish on the stage of a confocal microscope.
-
Use a 488 nm laser for excitation of ATTO488-ProTx II.
-
Set the emission detection to a range of 500-550 nm.
-
Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images of the labeled cells, focusing on the cell membrane where Naᵥ1.7 channels are located.
Caption: Workflow for live-cell imaging of Naᵥ1.7.
Protocol 2: Imaging of Endogenous Naᵥ1.7 in Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the procedure for labeling and imaging endogenous Naᵥ1.7 channels in primary cultured dorsal root ganglion (DRG) neurons.
Materials:
-
Primary DRG neuron culture
-
Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF)
-
ATTO488-ProTx II
-
PBS
-
Glass-bottom imaging dishes coated with poly-D-lysine and laminin
-
Confocal microscope
DRG Neuron Culture:
-
Isolate DRGs from rodents following established and approved protocols.
-
Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase).
-
Plate the neurons on coated glass-bottom dishes in supplemented Neurobasal medium.
-
Culture the neurons for 2-3 days to allow for recovery and neurite outgrowth.
Staining Procedure:
-
Prepare a 200 nM working solution of ATTO488-ProTx II in pre-warmed supplemented Neurobasal medium.
-
Gently remove the culture medium from the DRG neurons and wash once with warm PBS.
-
Add the ATTO488-ProTx II solution to the neurons.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Carefully wash the neurons three times with warm PBS.
-
Add fresh, pre-warmed supplemented Neurobasal medium for imaging.
Image Acquisition:
-
Follow the image acquisition steps outlined in Protocol 1.
-
Focus on the neuronal soma and neurites to visualize the distribution of Naᵥ1.7 channels.
Protocol 3: Fixed-Cell Imaging of Naᵥ1.7
For experiments requiring fixation, the following protocol can be adapted. Note that fixation may alter the epitope recognized by this compound, and validation is recommended.
Materials:
-
Cells expressing Naᵥ1.7 (e.g., CHO-hNaᵥ1.7 or DRG neurons)
-
ATTO488-ProTx II
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Mounting medium with DAPI
Procedure:
-
Perform the live-cell staining with ATTO488-ProTx II as described in Protocol 1 or 2.
-
After the final wash, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if intracellular targets are to be co-stained.
-
(Optional) Block non-specific binding with blocking buffer for 30 minutes.
-
(Optional) Perform immunostaining for other proteins of interest.
-
Mount the coverslip with mounting medium containing a nuclear counterstain like DAPI.
-
Image using a confocal microscope with appropriate laser lines for ATTO488 and DAPI.
Caption: Workflow for fixed-cell imaging.
Troubleshooting
-
Low Signal:
-
Increase the concentration of the fluorescently-labeled this compound.
-
Increase the incubation time.
-
Ensure the cells are healthy and express sufficient levels of Naᵥ1.7.
-
Optimize microscope settings (laser power, detector gain).
-
-
High Background:
-
Decrease the concentration of the fluorescent probe.
-
Increase the number and duration of wash steps.
-
Use a blocking step for fixed-cell imaging.
-
-
Phototoxicity:
-
Reduce laser power and exposure time.
-
Use a more sensitive detector.
-
Acquire images at longer intervals for time-lapse experiments.
-
Conclusion
Fluorescently-labeled this compound is an invaluable tool for researchers studying the role of Naᵥ1.7 in pain and other neurological disorders. The protocols provided in this document offer a comprehensive guide for the successful application of these probes in cell imaging experiments. By following these guidelines, researchers can obtain high-quality images and quantitative data to advance our understanding of Naᵥ1.7 biology and facilitate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating Molecular Mechanisms of Protoxin-2 State-specific Binding to the Human NaV1.7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ZEISS Microscopy Online Campus | Live-Cell Imaging | Microscopy Techniques [zeiss-campus.magnet.fsu.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[1] Among the various subtypes, Nav1.7 has emerged as a key target for pain therapeutics due to its role in pain signaling pathways.[2][3] Protoxin II (ProTx II), a 30-amino acid peptide derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a potent gating modifier toxin that demonstrates high affinity and selectivity for the human Nav1.7 channel.[4][5]
This compound inhibits Nav channel activation by binding to the voltage-sensor domain (VSD), specifically interacting with VSD-II and VSD-IV.[4][6] This interaction shifts the voltage dependence of channel activation to more positive potentials, effectively reducing neuronal excitability.[4][7] The high affinity and specificity of this compound make it an invaluable pharmacological tool for studying Nav channel function and for developing novel analgesics.
To facilitate the study of Nav channel interactions and the identification of associated proteins, a biotinylated version of this compound (Biot-ProTx II) has been developed.[8] This reagent allows for the effective pull-down of Nav channel complexes from cell lysates. The high-affinity interaction between biotin and streptavidin-coated beads provides a robust method for isolating the toxin-channel complex for subsequent analysis by techniques such as Western blotting or mass spectrometry.[9] These application notes provide a summary of this compound's binding properties and a detailed protocol for utilizing Biot-ProTx II in pull-down assays.
Data Presentation: this compound Binding Affinity
This compound exhibits a distinct selectivity profile across various human Nav channel subtypes, with a notably high potency for Nav1.7. This selectivity is a key attribute for its use as a specific pharmacological probe.
| Nav Channel Subtype | IC₅₀ Value (nM) | Reference |
| hNav1.7 | 0.3 | [2][10] |
| Other hNav1 Subtypes | 30 - 150 | [2] |
| hNav1.4 | 39 | [11] |
Table 1: Inhibitory concentration (IC₅₀) values of this compound for various human voltage-gated sodium (hNav) channel subtypes. The data highlights the approximately 100-fold greater potency of this compound for Nav1.7 compared to other tested subtypes.[2][4]
Experimental Protocols
Key Experiment: Pull-Down Assay Using Biotinylated this compound
This protocol describes the isolation of Nav channel complexes from cell lysates using Biot-ProTx II immobilized on streptavidin beads.
Materials Required:
-
Solid Support: Streptavidin-conjugated magnetic beads or agarose resin[9]
-
Cells: Cell line or primary neurons expressing the Nav channel of interest
-
Lysis Buffer: (e.g., CelLytic™ M) supplemented with protease inhibitors (e.g., 1x Protease Inhibitor Cocktail)[12]
-
Wash Buffer: Tris-Buffered Saline (TBS) with 0.1% Tween-20 (TBST) or other suitable buffer with optimized salt/detergent concentrations[13]
-
Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer) containing a reducing agent like β-mercaptoethanol[12]
-
Equipment: Microcentrifuge, magnetic separation rack (for magnetic beads), vortexer, rotator/shaker, tubes.
Methodology:
1. Preparation of Cell Lysate: a. Culture cells expressing the target Nav channel to the desired confluency. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease inhibitors.[12] d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at ~20,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[12] f. Carefully transfer the supernatant (containing the solubilized Nav channels) to a new pre-chilled tube. This is the "prey" sample. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Immobilization of Biot-ProTx II (Bait Capture): a. Resuspend the streptavidin beads slurry. b. Transfer a required amount of beads (e.g., 50 µL of slurry) to a fresh microcentrifuge tube. c. Wash the beads 2-3 times with Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 400 x g for 1 min) and carefully aspirate the supernatant.[14] d. Add a specific amount of Biot-ProTx II (e.g., 1-5 µg, requires optimization) to the washed beads. e. Incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated toxin to bind to the streptavidin. f. After incubation, wash the beads 3 times with Wash Buffer to remove any unbound Biot-ProTx II. The beads are now "charged" with the bait.
3. Pull-Down of Nav Channel (Bait-Prey Interaction): a. Add a defined amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to the tube containing the charged beads. b. Incubate the mixture for 2-4 hours or overnight at 4°C on a rotator to allow the Nav channels to bind to the immobilized Biot-ProTx II. c. Controls: Prepare negative controls in parallel:
- Beads-only control: Incubate cell lysate with streptavidin beads that have not been charged with Biot-ProTx II to check for non-specific binding to the beads.[13]
- Tag-only control (if applicable): If using a non-biotinylated version of this compound as a competitor, pre-incubate the lysate with it before adding to the charged beads to demonstrate specificity.
4. Washing: a. After incubation, collect the beads using a magnetic rack or centrifugation. b. Discard the supernatant (this is the "unbound" fraction, which can be saved for analysis). c. Wash the beads extensively (3-5 times) with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.[9] The stringency of the washes (salt and detergent concentration) may need to be optimized.[13]
5. Elution: a. After the final wash, remove all residual supernatant. b. Add 20-50 µL of SDS-PAGE loading buffer directly to the beads.[12] c. Heat the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them. d. Use a magnetic rack or centrifuge to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
6. Analysis: a. Load the eluted samples, along with an "input" sample of the initial cell lysate, onto an SDS-PAGE gel. b. Perform Western blot analysis using an antibody specific to the target Nav channel subtype to confirm its presence in the pull-down fraction. c. Alternatively, for discovery of novel interacting partners, the eluted proteins can be analyzed by mass spectrometry.[13]
Visualizations: Workflows and Pathways
Caption: Experimental workflow for a pull-down assay using Biotinylated this compound.
Caption: this compound interaction with Nav channel domains and resulting inhibition.
References
- 1. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protoxin-II - Wikipedia [en.wikipedia.org]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Fluorescent- and tagged-protoxin II peptides: potent markers of the Nav 1.7 channel pain target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synapsewaves.com [synapsewaves.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 14. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ProTx-II Analogs using Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3] Its crucial role in the propagation of action potentials in nociceptive neurons makes it an attractive target for the development of novel analgesics.[4][5] Protoxin-II (ProTx-II), a peptide isolated from tarantula venom, is a potent and selective inhibitor of Nav1.7.[3][6] However, challenges such as off-target effects and suboptimal pharmacokinetic properties have driven the development of ProTx-II analogs with improved selectivity and drug-like characteristics.[7][8]
Automated patch clamp (APC) systems have become indispensable tools in ion channel drug discovery, offering significantly higher throughput compared to traditional manual patch clamp techniques.[9] These systems enable the rapid screening of large compound libraries, making them ideal for the characterization of ProTx-II analogs and the identification of promising new drug candidates. This document provides detailed application notes and protocols for the screening of ProTx-II analogs on Nav1.7 channels using automated patch clamp technology.
Data Presentation: Potency and Selectivity of ProTx-II and its Analogs
The following tables summarize the inhibitory potency (IC50) of ProTx-II and several of its engineered analogs against a panel of human voltage-gated sodium channels. This data is crucial for assessing the selectivity profile of each peptide.
Table 1: IC50 Values (nM) of ProTx-II and Analogs Against Human Nav1.7
| Peptide | hNav1.7 IC50 (nM) | Reference |
| ProTx-II | 0.3 | [3] |
| JNJ63955918 | ~10 | [10][11] |
| PTx2-3127 | 6.9 | [7][12] |
| PTx2-3128 | 5.0 | [12][13] |
| PTx2-3258 | 3.8 | [7][12] |
| PTx2-3259 | 41.8 | [7][12] |
| PTx2-3260 | 21.0 | [7][12] |
| PTx2-3361 | 9.0 | [7][12] |
Table 2: Selectivity Profile of ProTx-II Analogs Across Human Nav Subtypes (IC50 in nM)
| Peptide | hNav1.1 | hNav1.2 | rNav1.3 | hNav1.4 | hNav1.5 | hNav1.6 | hNav1.8 | hNav1.9 |
| PTx2-3127 | 16,970 | 5,040 | 20,040 | 11,530 | 137,090 | 608 | >150,000 | >150,000 |
| PTx2-3128 | 3,300 | 570 | 23,000 | 22,000 | 34,000 | 358 | 10,000 | 8,000 |
| PTx2-3258 | 5,013 | 3,399 | 14,093 | 8,877 | 38,315 | 382 | 43,079 | 59,443 |
Data for Tables 1 and 2 were compiled from multiple sources.[3][7][8][11][12][13][14]
Experimental Protocols
Protocol 1: General Cell Culture and Preparation for Automated Patch Clamp
This protocol describes the general procedure for culturing and preparing cells expressing the target Nav1.7 channels for use in automated patch clamp systems.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Detachment solution (e.g., TrypLE™ Express)
-
Extracellular solution (see specific APC protocol)
-
Intracellular solution (see specific APC protocol)
-
Cell counter (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Culture the Nav1.7-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the growth medium from the flask.
-
Wash the cells once with Ca2+/Mg2+-free PBS.
-
Add 2-3 mL of detachment solution and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the detachment solution with 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 3 minutes.
-
-
Cell Preparation for APC:
-
Aspirate the supernatant and resuspend the cell pellet in the appropriate extracellular solution for the APC system.
-
Determine the cell density and viability using a cell counter.
-
Adjust the cell suspension to the final desired concentration (typically 1 x 10^6 to 5 x 10^6 cells/mL, but this may vary depending on the APC platform).
-
Keep the cell suspension on ice or at the recommended temperature for the specific APC platform until use.
-
Protocol 2: High-Throughput Screening of ProTx-II Analogs on the Qube 384 System
This protocol is adapted for the Qube high-throughput automated patch clamp system.[15]
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
Procedure:
-
System Preparation: Prime the Qube 384 system with the appropriate extracellular and intracellular solutions according to the manufacturer's instructions.
-
Cell Loading: Load the prepared Nav1.7 cell suspension into the cell loading station of the Qube.
-
Compound Plate Preparation: Prepare a 384-well compound plate containing serial dilutions of the ProTx-II analogs. Include vehicle controls (extracellular solution with 0.1% BSA) and a positive control (e.g., a known Nav1.7 inhibitor like ProTx-II).
-
Voltage Protocol and Data Acquisition:
-
Holding Potential: -100 mV
-
Test Pulse: A 50 ms step to 0 mV to elicit Nav1.7 currents.
-
Pulse Frequency: Apply the test pulse at a frequency of 0.1 Hz.
-
Compound Application: After establishing a stable baseline current, apply the compounds from the compound plate. The system will automatically perform the liquid handling.
-
Incubation Time: Allow for a sufficient incubation time (e.g., 5 minutes) for the peptides to reach equilibrium.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration of the ProTx-II analog.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value for each analog.
-
Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Nav1.7 signaling pathway in pain perception.
Experimental Workflow for APC Screening
Caption: Automated patch clamp screening workflow.
Logical Relationship of ProTx-II Analog Screening
Caption: Logical flow of ProTx-II analog screening.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. escholarship.org [escholarship.org]
- 11. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2024011119A2 - Peptides targeting sodium channels to treat pain - Google Patents [patents.google.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-II: A Potent Tool for Investigating Nav1.7 in Dorsal Root Ganglion Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a highly selective and potent inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This property makes it an invaluable molecular probe for studying the physiological roles of Nav1.7, particularly in the context of pain signaling within dorsal root ganglion (DRG) neurons. These application notes provide a comprehensive overview of ProTx-II's mechanism of action and detailed protocols for its use in DRG neuron cultures.
Mechanism of Action
ProTx-II exerts its inhibitory effect on Nav1.7 by acting as a gating modifier.[3] It binds to the voltage-sensor domain II (VSD-II) of the channel, trapping it in its resting state.[1][4] This prevents the conformational changes required for channel activation, effectively shifting the voltage-dependence of activation to more positive potentials and reducing the magnitude of the sodium current.[1][3] This selective inhibition of Nav1.7 blocks the propagation of action potentials, particularly in nociceptive C-fibers, highlighting its potential as an analgesic.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory effects of ProTx-II on Nav1.7 and other voltage-gated ion channels. This data highlights the remarkable selectivity of ProTx-II for Nav1.7.
| Target Channel | Cell Type/Expression System | Assay Type | IC50 Value | Reference |
| hNav1.7 | Heterologous expression | Electrophysiology | 0.3 nM | [2] |
| hNav1.1 | Heterologous expression | Electrophysiology | 30 - 150 nM | [2] |
| hNav1.2 | Heterologous expression | Electrophysiology | 30 - 150 nM | [2] |
| hNav1.3 | Heterologous expression | Electrophysiology | 30 - 150 nM | [2] |
| hNav1.4 | Heterologous expression | Electrophysiology | 30 - 150 nM | [2] |
| hNav1.5 | Heterologous expression | Electrophysiology | 30 - 150 nM | [2] |
| hNav1.6 | Heterologous expression | Electrophysiology | 30 - 150 nM | [2] |
| hNav1.8 | Heterologous expression | Electrophysiology | >1000 nM | [1] |
| Rat DRG Neurons | Primary Culture | Calcium Imaging (EFS-evoked) | 72 nM | [5] |
| Rat Hippocampal Neurons | Primary Culture | Calcium Imaging (EFS-evoked) | No effect at 300 nM | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of ProTx-II action and a typical experimental workflow for its application in DRG neuron cultures.
Figure 1: Signaling pathway of Nav1.7 inhibition by ProTx-II.
Figure 2: Experimental workflow for assessing ProTx-II effects.
Experimental Protocols
The following are detailed protocols for the isolation and culture of DRG neurons and subsequent application of ProTx-II for electrophysiological and calcium imaging studies.
Protocol 1: Dorsal Root Ganglion (DRG) Neuron Isolation and Culture
This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.[6][7][8]
Materials:
-
Complete culture medium: Neurobasal medium supplemented with 2% B27, 1% GlutaMAX, and 10 ng/mL nerve growth factor (NGF).[7] For initial plating, DMEM/F12 with 5% Fetal Bovine Serum can be used.[7]
-
Enzyme solution: 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12.[7]
-
Poly-L-lysine or Poly-D-lysine coated culture dishes/coverslips.[6][7]
-
Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
70% Ethanol
-
Surgical instruments (forceps, scissors)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Animal Euthanasia and Dissection: Euthanize the animal (e.g., adult rat or mouse) according to approved institutional guidelines. Disinfect the dorsal side with 70% ethanol. Make a midline incision to expose the spinal column.
-
DRG Extraction: Carefully dissect the DRGs from the spinal column and place them in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the DRGs to the enzyme solution and incubate at 37°C for 30-60 minutes with gentle agitation.
-
Mechanical Dissociation: Stop the digestion by adding complete culture medium. Gently triturate the ganglia using a fire-polished Pasteur pipette or a series of pipettes with decreasing tip diameters until a single-cell suspension is obtained.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium, and plate the cells onto poly-lysine coated dishes or coverslips.
-
Cell Culture: Incubate the neurons at 37°C in a humidified 5% CO2 incubator. The medium should be replaced every 2-3 days. For long-term cultures, the addition of a mitotic inhibitor such as cytosine arabinoside (5 µM) can reduce the proliferation of non-neuronal cells.[7]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the recording of voltage-gated sodium currents in cultured DRG neurons.[9][10]
Materials:
-
Cultured DRG neurons (2-7 days in vitro)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
ProTx-II stock solution (in water or appropriate buffer)
Procedure:
-
Preparation: Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.
-
Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Selection: Identify a healthy neuron with a smooth membrane under the microscope.
-
Giga-seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Recording Sodium Currents: Clamp the cell at a holding potential of -100 mV. Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
ProTx-II Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of ProTx-II.
-
Data Acquisition: Record the sodium currents in the presence of ProTx-II. A dose-response curve can be generated by applying increasing concentrations of the toxin.
Protocol 3: Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to neuronal activity, which can be modulated by ProTx-II.[5][11][12][13][14]
Materials:
-
Cultured DRG neurons
-
Fluorescent calcium indicator (e.g., Fura-2 AM, GCaMP)
-
Fluorescence microscopy setup with an appropriate filter set and a camera for image acquisition.
-
External solution (as in Protocol 2)
-
Electrical Field Stimulation (EFS) or chemical stimulation (e.g., high KCl) setup.
-
ProTx-II stock solution
Procedure:
-
Dye Loading: Incubate the cultured DRG neurons with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in the external solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with the external solution to remove excess dye.
-
Baseline Imaging: Place the coverslip in the imaging chamber and acquire baseline fluorescence images.
-
Stimulation: Stimulate the neurons to elicit calcium influx. This can be achieved through:
-
Electrical Field Stimulation (EFS): Apply electrical pulses to depolarize the neurons.
-
Chemical Depolarization: Perfuse with a high potassium chloride (KCl) solution (e.g., 35 mM) to induce membrane depolarization.[5]
-
-
ProTx-II Application: Perfuse the chamber with the external solution containing ProTx-II for a defined period (e.g., 5 minutes).[5]
-
Post-Treatment Stimulation and Imaging: Repeat the stimulation protocol in the presence of ProTx-II and acquire fluorescence images.
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the effect of ProTx-II on calcium transients. The IC50 can be calculated by testing a range of ProTx-II concentrations.
Conclusion
ProTx-II is a powerful and selective tool for the investigation of Nav1.7 function in DRG neurons. The protocols provided herein offer a starting point for researchers to explore the role of this critical ion channel in pain and other sensory modalities. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of Nav1.7 physiology and the development of novel analgesic therapies.
References
- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. worthington-biochem.com [worthington-biochem.com]
- 9. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological properties of sodium current subtypes in small cells from adult rat dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of ProTx-II on Action Potential Propagation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ProTx-II is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It is a potent and selective inhibitor of the voltage-gated sodium channel subtype Nav1.7.[1][2] The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[1] Genetic gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This makes Nav1.7 a prime therapeutic target for the development of novel analgesics. ProTx-II inhibits Nav1.7 by binding to the voltage-sensor domain II (VSD-II) of the channel, thereby shifting the voltage dependence of activation to more depolarized potentials.[2][3] These application notes provide detailed protocols for studying the effects of ProTx-II on Nav1.7 channels and action potential propagation using whole-cell patch-clamp electrophysiology.
Data Presentation
ProTx-II Inhibitory Activity on Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |
| hNav1.7 | 0.3 | 1 | [1] |
| hNav1.1 | 16 | ~53 | [4] |
| hNav1.2 | >25 | >83 | [4] |
| hNav1.3 | >25 | >83 | [4] |
| hNav1.4 | >25 | >83 | [4] |
| hNav1.5 | 30 - 150 | 100 - 500 | [1] |
| hNav1.6 | >25 | >83 | [4] |
| hNav1.8 | >25 | >83 | [4] |
Effects of ProTx-II on Action Potential Parameters in Dorsal Root Ganglion (DRG) Neurons
| Parameter | Effect of ProTx-II | Concentration | Reference |
| C-fiber Compound Action Potential | Complete Blockade | 10 nM | [1][4] |
| Action Potential Firing Frequency | Decrease | 1 nM | [5] |
| Rheobase | Increase | Not specified | Not specified |
| Action Potential Threshold | Depolarization | Not specified | Not specified |
| Spontaneous Firing | Suppression | Not specified | [4] |
Signaling Pathway and Mechanism of Action
ProTx-II exerts its inhibitory effect by physically interacting with the Nav1.7 channel. The toxin binds to the S3-S4 loop of the voltage-sensor domain II (VSD-II), a region critical for channel gating. This binding traps the voltage sensor in its resting state, requiring a stronger depolarization to activate the channel. This shift in the voltage-dependence of activation leads to a reduction in the sodium current at physiological membrane potentials, thereby dampening neuronal excitability and inhibiting action potential propagation.
Caption: Mechanism of ProTx-II inhibition of Nav1.7 and action potential propagation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps for recording sodium currents from cells expressing Nav1.7 channels and assessing the inhibitory effects of ProTx-II. This can be performed on heterologous expression systems (e.g., HEK293 or CHO cells stably expressing Nav1.7) or on primary neurons, such as dorsal root ganglion (DRG) neurons.
1. Cell Preparation:
-
Heterologous Expression Systems: Culture cells in appropriate media and passage regularly. For electrophysiology, plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
-
Primary DRG Neurons: Isolate DRG neurons from rodents following established and ethically approved protocols. Dissociate the ganglia into single cells and plate them onto coated coverslips. Culture for 1-3 days before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to 300-310 mOsm with sucrose.
-
Note: Cesium Fluoride (CsF) is used to block potassium channels and improve the isolation of sodium currents.
-
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting recordings.
4. Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).
-
Record the peak inward current at each voltage step.
-
-
Steady-State Inactivation:
-
Hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -10 mV for 500 ms).
-
Follow each pre-pulse with a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV for 20 ms).
-
The amplitude of the current during the test pulse reflects the fraction of channels available for activation.
-
5. Application of ProTx-II:
-
Prepare stock solutions of ProTx-II in a suitable vehicle (e.g., water with 0.1% BSA to prevent sticking).
-
Dilute the stock solution to the desired final concentrations in the external solution immediately before use.
-
Apply ProTx-II to the recording chamber via a perfusion system.
-
Allow sufficient time for the toxin to equilibrate and its effect to reach a steady state (typically 3-5 minutes).
-
Repeat the voltage-clamp protocols in the presence of different concentrations of ProTx-II to determine its effect on channel function.
6. Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step.
-
Plot the peak current as a function of the test potential to generate an I-V curve.
-
Calculate the conductance (G) at each voltage and normalize to the maximum conductance (Gmax) to determine the voltage-dependence of activation. Fit the data with a Boltzmann function to obtain the half-maximal activation voltage (V½).
-
Plot the normalized peak current from the inactivation protocol as a function of the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V½).
-
To determine the IC50 of ProTx-II, measure the percentage of current inhibition at a fixed depolarizing step in the presence of various concentrations of the toxin. Plot the percentage of inhibition against the logarithm of the ProTx-II concentration and fit the data with a Hill equation.
Experimental Workflow Diagram
Caption: Workflow for studying ProTx-II effects using patch-clamp electrophysiology.
References
- 1. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoxin-II - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Prokineticin 2 potentiates acid-sensing ion channel activity in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ProTx II Electrophysiology Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing ProTx II, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in electrophysiology experiments. Adherence to rigorous experimental controls is crucial for obtaining accurate and reproducible data. This document outlines the necessary controls, experimental procedures, and data presentation formats to ensure the integrity of your findings.
Introduction to this compound
This compound is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It acts as a gating modifier toxin, primarily targeting the voltage-sensor domain II (VSD-II) of Nav channels. By binding to the S3-S4 linker in VSD-II, this compound traps the voltage sensor in its resting state, thereby inhibiting channel activation and shifting the voltage-dependence of activation to more positive potentials[1][2]. Its high affinity and selectivity for Nav1.7 make it an invaluable tool for studying the role of this channel in pain signaling and for the development of novel analgesics[3][4].
Essential Experimental Controls
The use of comprehensive controls is fundamental to the interpretation of this compound electrophysiology data. The following controls should be incorporated into your experimental design.
Vehicle Control
Purpose: To ensure that the solvent used to dissolve this compound has no effect on the measured currents.
Protocol:
-
This compound is a peptide and is typically dissolved in aqueous solutions. A common vehicle is standard extracellular recording solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent the peptide from adhering to surfaces.
-
Record baseline currents in the absence of both this compound and its vehicle.
-
Perfuse the cell with the vehicle solution alone (e.g., extracellular solution with 0.1% BSA) for the same duration and at the same concentration as you would with the this compound solution.
-
Record the currents and compare them to the baseline to ensure no significant changes in channel activity are observed.
Negative Control
Purpose: To demonstrate that the observed effects are specific to this compound and not a general consequence of introducing a peptide to the system.
Protocol:
-
Use a scrambled peptide with a similar amino acid composition and length to this compound but with a randomized sequence that is biologically inactive[5].
-
Dissolve the scrambled peptide in the same vehicle as this compound.
-
Apply the scrambled peptide at the same concentration as this compound and record the channel activity.
-
No significant effect on the ion channel is expected.
Positive Control
Purpose: To confirm that the experimental setup is capable of detecting the inhibition of the target channel.
Protocol:
-
For Nav1.7 and other tetrodotoxin-sensitive (TTX-S) sodium channels, a potent and well-characterized blocker like Tetrodotoxin (TTX) can be used[6]. Apply a saturating concentration of TTX (e.g., 300 nM) at the end of the experiment to confirm the presence of TTX-S channels.
-
For tetrodotoxin-resistant (TTX-R) sodium channels like Nav1.8, a specific blocker such as A-803467 can be utilized.
-
For calcium channels, known blockers like Nifedipine for L-type or ω-conotoxin GVIA for N-type channels can be employed, depending on the channel subtype being investigated for off-target effects.
Off-Target Effect Controls
Purpose: this compound can exhibit activity at other Nav and some CaV channel subtypes, albeit at lower potencies[2][7][8]. It is crucial to assess the selectivity of this compound in your experimental system.
Protocol:
-
Express different ion channel subtypes (e.g., Nav1.2, Nav1.5, Nav1.6, Cav3.1, Cav3.2) in a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells).
-
Perform dose-response experiments with this compound on each channel subtype to determine the IC50 values.
-
Compare the IC50 for Nav1.7 to those of other channels to quantify the selectivity of this compound.
Data Presentation: this compound Potency
Summarizing quantitative data in a structured format is essential for clear communication and comparison of results.
| Channel Subtype | IC50 (nM) | Species | Expression System | Reference |
| hNav1.7 | 0.3 | Human | HEK293 | [3] |
| hNav1.1 | >100 | Human | HEK293 | [9] |
| hNav1.2 | 41 | Human | Oocyte | [1] |
| rNav1.3 | >100 | Rat | HEK293 | [9] |
| hNav1.4 | >100 | Human | HEK293 | [9] |
| hNav1.5 | 79 | Human | Oocyte | [1] |
| hNav1.6 | 26 | Human | Oocyte | [1] |
| hNav1.8 | >100 | Human | HEK293 | [9] |
| hCav3.1 | >1000 | Human | HEK293 | [8] |
| hCav3.2 | Preferential Block | Human | HEK293 | [8] |
Table 1: Potency (IC50) of this compound on various voltage-gated ion channels.
Experimental Protocols
The following are detailed protocols for key electrophysiology experiments involving this compound. These protocols are based on the whole-cell patch-clamp configuration.
Protocol 1: Determining the IC50 of this compound on Nav1.7
Objective: To determine the concentration of this compound that causes 50% inhibition of the Nav1.7 current.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution.
-
Vehicle control solution (extracellular solution + 0.1% BSA).
-
Positive control: Tetrodotoxin (TTX).
Procedure:
-
Establish a stable whole-cell recording from a Nav1.7-expressing cell.
-
Record baseline Nav1.7 currents by applying a voltage step protocol (e.g., from a holding potential of -120 mV to a test potential of -10 mV for 20 ms, repeated every 10 seconds).
-
Perfuse the cell with the vehicle control solution for 2-3 minutes and record the currents to ensure no effect.
-
Apply increasing concentrations of this compound (e.g., 0.01 nM to 100 nM), allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
-
Record the peak inward current at each concentration.
-
After the highest concentration, apply a saturating concentration of TTX (e.g., 300 nM) to confirm the recorded current is from TTX-sensitive Nav channels.
-
Data Analysis:
-
Normalize the peak current at each this compound concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Assessing the Voltage-Dependence of this compound Block
Objective: To characterize the effect of this compound on the voltage-dependent activation of Nav1.7.
Procedure:
-
Following the establishment of a whole-cell recording, record a family of currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments from a holding potential of -120 mV).
-
Apply a concentration of this compound that produces a submaximal block (e.g., the IC50 concentration).
-
Once the block has reached a steady state, repeat the same series of voltage steps.
-
Data Analysis:
-
Convert the peak current at each voltage step to conductance (G) using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium.
-
Normalize the conductance at each voltage to the maximum conductance (Gmax).
-
Plot the normalized conductance as a function of the test potential for both control and this compound conditions.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor (k). A positive shift in V1/2 indicates inhibition of activation.
-
Protocol 3: Investigating the Reversibility of this compound Block
Objective: To determine if the inhibitory effect of this compound can be reversed by strong membrane depolarization.
Procedure:
-
Apply this compound to achieve a steady-state block of the Nav current.
-
Use a voltage protocol that includes a strong, prolonged depolarizing prepulse (e.g., to +100 mV for varying durations from 10 ms to >500 ms) before a test pulse to elicit the Nav current[10].
-
A brief return to the holding potential (e.g., 20 ms at -120 mV) between the prepulse and the test pulse is necessary to allow recovery from fast inactivation.
-
Data Analysis:
-
Measure the peak current of the test pulse following prepulses of different durations.
-
Plot the peak current as a function of the prepulse duration. An increase in current with longer prepulses indicates voltage-dependent reversal of the block.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Protoxin-II - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of the mode-of-action of inhibitory and agonist peptides targeting the voltage-gated sodium channel SCN1B beta-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating ProTx II Solubility: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent Nav1.7 inhibitor ProTx II, achieving optimal solubility in experimental buffers is paramount for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling and application of this peptide toxin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?
A1: For initial reconstitution, sterile, high-purity water is recommended. Some suppliers also suggest the option of using a saline buffer. A maximum concentration of 1-2 mg/mL is advisable for stock solutions.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. First, ensure the vial was properly warmed to room temperature before reconstitution and gently agitated. If precipitation persists, brief sonication may help to redissolve the peptide. It is also crucial to visually inspect the solution before use; a properly solubilized peptide solution should be clear.
Q3: Can I use organic solvents like DMSO to dissolve this compound?
A3: While DMSO is a common solvent for many peptides, for this compound, initial reconstitution in water or a saline buffer is generally recommended. If using DMSO for subsequent dilutions into aqueous buffers, it is critical to keep the final concentration of DMSO low (typically <1%) to avoid potential artifacts in biological assays.
Q4: How can I prevent this compound from sticking to plasticware?
A4: To mitigate the loss of this compound due to adsorption to plastic surfaces, especially at low concentrations, it is highly recommended to include a carrier protein, such as 0.1% (w/v) bovine serum albumin (BSA), in your experimental buffers.[1] Using low-adhesion polypropylene tubes can also be beneficial.
Q5: What are the recommended storage conditions for this compound?
A5: Lyophilized this compound should be stored at -20°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation | - High peptide concentration- Inappropriate solvent or buffer pH- Aggregation | - Reconstitute at a lower concentration (≤ 1-2 mg/mL).- Ensure the buffer pH is compatible with the peptide's isoelectric point.- Add 0.1% BSA to the buffer to prevent aggregation and non-specific binding.[1]- Gentle warming or brief sonication can aid in redissolving the peptide. |
| Loss of Activity | - Adsorption to labware- Repeated freeze-thaw cycles- Improper storage | - Include 0.1% BSA in the experimental buffer.[1]- Prepare and store single-use aliquots at -80°C.- Store lyophilized peptide at -20°C and reconstituted aliquots at -80°C. |
| Inconsistent Assay Results | - Inaccurate peptide concentration due to incomplete solubilization- Peptide degradation | - Visually confirm complete dissolution before use.- Centrifuge the vial before initial reconstitution to ensure all powder is at the bottom.- Use freshly prepared dilutions for each experiment. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
-
Equilibrate : Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Centrifuge : Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Reconstitute : Add the appropriate volume of sterile, high-purity water or a suitable saline buffer to achieve a stock concentration of 1 mg/mL.
-
Dissolve : Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Inspect : Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and Store : Prepare single-use aliquots in low-adhesion polypropylene tubes and store them at -80°C.
Protocol 2: Preparation of Working Solution for Electrophysiology
This protocol describes the preparation of a this compound working solution for use in patch-clamp electrophysiology experiments.
-
Thaw : Thaw a single-use aliquot of the this compound stock solution on ice.
-
Prepare Extracellular Buffer : Prepare the desired extracellular recording solution. A typical formulation includes (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.
-
Add Carrier Protein : To prevent non-specific binding and improve stability, supplement the extracellular buffer with 0.1% (w/v) bovine serum albumin (BSA).[1]
-
Dilute : Serially dilute the this compound stock solution into the BSA-containing extracellular buffer to achieve the final desired experimental concentration.
-
Filter : It is good practice to filter the final working solution through a 0.22 µm syringe filter before perfusion onto the cells.
-
Use Freshly : Use the prepared working solution on the same day.
Visualizing this compound's Mechanism and Application
To further aid researchers, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound mechanism of action on the Nav1.7 channel.
Caption: A typical experimental workflow for using this compound.
References
ProTx II Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of ProTx II in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. Its primary target is the voltage-gated sodium channel Nav1.7, for which it exhibits high potency.[1] It acts as a gating modifier, inhibiting channel activation by shifting the voltage dependence to more positive potentials.[1]
Q2: What are the known off-targets of this compound?
This compound can also affect other voltage-gated sodium (Nav) and calcium (Cav) channel subtypes. Notably, it inhibits Nav1.2, Nav1.5, and Nav1.6 with lower potency than Nav1.7.[1] It has also been shown to interact with T-type calcium channels, specifically Cav3.1 and Cav3.2, and the L-type calcium channel Cav1.2.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects primarily involves careful dose selection, using appropriate experimental controls, and employing specific electrophysiological protocols. The following sections provide detailed guidance on these aspects.
Quantitative Data: this compound IC₅₀ Values
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for its primary target and known off-targets. This data is crucial for selecting an appropriate concentration range to maximize selectivity for Nav1.7.
| Ion Channel | IC₅₀ (nM) | Notes |
| hNav1.7 | ~0.3 | Primary Target |
| hNav1.2 | ~41 | Off-target |
| hNav1.5 | ~79 | Off-target |
| hNav1.6 | ~26 | Off-target |
| hCav3.1 | Sub-micromolar to low micromolar | Off-target, ProTx I shows higher affinity |
| hCav3.2 | Preferentially blocked over other Cav3 subtypes | Off-target, can cause a shift in steady-state inactivation |
| hCav1.2 | Potent inhibition | Off-target |
Note: IC₅₀ values can vary depending on the experimental conditions and expression system.
Experimental Protocols
Solution Preparation and Handling
Proper preparation and handling of this compound are critical for experimental reproducibility.
-
Reconstitution: Reconstitute lyophilized this compound in high-quality sterile water or a buffer appropriate for your experimental system to a stock concentration of 100 µM to 1 mM. To avoid adsorption to plasticware, use low-protein-binding tubes.
-
Aliquotting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or below. For short-term storage (a few days), 4°C is acceptable.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your extracellular recording solution. To prevent peptide loss, it is advisable to include a carrier protein like 0.1% bovine serum albumin (BSA) in the final solution.
Whole-Cell Voltage-Clamp Electrophysiology Protocol for Assessing Nav1.7 Inhibition
This protocol is designed to isolate and measure Nav1.7 currents and can be adapted to assess off-target effects on other channels.
Cell Culture:
-
Use a cell line stably or transiently expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells).
-
Culture cells according to standard protocols, ensuring they are healthy and at an appropriate confluency for patch-clamping.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.[2] Cesium Fluoride (CsF) is used to block potassium channels.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~315 mOsm.[2]
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure all Nav channels are in the closed, resting state.
-
To elicit currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).[3]
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with the desired concentration of this compound in the external solution. Allow sufficient time for the toxin to equilibrate and the effect to stabilize.
-
Record currents in the presence of this compound using the same voltage protocol.
-
To assess the voltage-dependence of activation, convert peak currents at each voltage step to conductance (G) and fit with a Boltzmann equation.
-
To measure steady-state inactivation, apply a series of 500 ms prepulses to various voltages (e.g., -140 mV to 0 mV) before a test pulse to elicit peak current (e.g., -10 mV).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect of this compound observed. | 1. Degraded or improperly stored toxin. 2. Insufficient concentration. 3. Adsorption of the peptide to tubing or reservoirs. | 1. Use a fresh aliquot of this compound. 2. Verify the concentration and consider a dose-response experiment. 3. Include 0.1% BSA in the external solution. |
| Inconsistent block between experiments. | 1. Variable toxin concentration due to improper mixing or adsorption. 2. Differences in cell health or expression levels. 3. Incomplete washout between applications. | 1. Ensure thorough mixing of the working solution. 2. Monitor cell health and only use cells with comparable current densities. 3. This compound washout can be slow; ensure a prolonged washout period or use a fresh coverslip for each concentration. |
| Observed effects at concentrations expected to be selective for Nav1.7 in a system with multiple channel types. | 1. The actual IC₅₀ in your system differs from published values. 2. Off-target effects on other Nav or Cav channels. | 1. Perform a careful dose-response curve in your specific experimental system. 2. Use specific blockers for other channels to isolate the effect on Nav1.7 (e.g., TTX for TTX-sensitive Nav channels, or specific Cav channel blockers if Cav contamination is suspected). |
| Shift in voltage-dependence is different than expected. | 1. this compound can have complex effects on gating. 2. The holding potential may influence the binding of the toxin. | 1. Analyze both the shift in the midpoint of activation (V₁/₂) and any changes in the slope factor. 2. This compound binds preferentially to the resting state of the channel; ensure a sufficiently negative holding potential (-120 mV) is used. |
Visualizations
Signaling Pathways and Experimental Workflows
References
ProTx II Technical Support Center: Troubleshooting Potency Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in ProTx II potency during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured IC50 for this compound is significantly higher than the reported sub-nanomolar values for Nav1.7. What are the potential causes?
A1: Discrepancies in this compound potency can arise from several factors throughout the experimental workflow. Here are the most common causes and troubleshooting steps:
-
Peptide Integrity and Handling: this compound is a 30-amino acid peptide with three disulfide bonds that are crucial for its structure and function.[1] Improper storage or handling can lead to degradation or scrambling of these bonds, reducing potency.
-
Troubleshooting:
-
Storage: Store lyophilized this compound at -20°C or -80°C as recommended by the supplier.[2][3] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles.[3]
-
Reconstitution: Use high-purity water or a recommended buffer to reconstitute the peptide.[2] Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.
-
Peptide Quality: If potency issues persist, consider purchasing a new batch of this compound from a reputable supplier and performing quality control.
-
-
-
Experimental Conditions: The composition of your recording solutions can significantly impact this compound activity.
-
Troubleshooting:
-
Adsorption to Surfaces: Peptides can adsorb to plasticware. To minimize this, use low-retention plasticware and include a carrier protein like 0.1% bovine serum albumin (BSA) in your solutions.
-
Divalent Cations: The presence of divalent cations, such as Ba²⁺, can electrostatically screen surface charges and affect the toxin-channel interaction.[4] Ensure your extracellular solutions are consistent across experiments.
-
-
-
Electrophysiology Protocol: The voltage protocol used to elicit currents can dramatically influence the apparent potency of this compound.
-
Troubleshooting:
-
Holding Potential: this compound preferentially binds to the resting state of the Nav1.7 channel.[5] A depolarized holding potential will favor the inactivated state, reducing the apparent affinity of the toxin. Maintain a hyperpolarized holding potential (e.g., -120mV to -140mV) to ensure a larger population of channels is in the resting state available for binding.[4]
-
Prepulse Voltage: Strong positive prepulses can cause voltage-dependent dissociation of this compound from the channel, leading to an underestimation of its potency.[5][6] If your protocol includes a prepulse, consider its potential impact on toxin binding.
-
-
Q2: I am observing inconsistent block of Nav channels from day to day, even with the same stock solution. What could be the cause?
A2: This day-to-day variability often points to issues with the stability of the diluted this compound solution or subtle changes in the experimental setup.
-
Working Solution Stability: this compound in dilute solutions can be prone to degradation or adsorption over time.
-
Troubleshooting: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid using working solutions that have been stored for extended periods, even at 4°C.
-
-
Cellular Health and Expression Levels: The health and expression density of the cells used in your assay can influence the observed block.
-
Troubleshooting:
-
Monitor cell health and passage number. Use cells within a consistent passage range for your experiments.
-
Ensure consistent expression levels of the target channel. Significant variations in current density may affect the toxin-to-channel ratio and the resulting block.
-
-
Q3: Does this compound have off-target effects that could be confounding my results?
A3: Yes, while this compound is highly selective for Nav1.7, it does interact with other voltage-gated ion channels, which could be a factor depending on your experimental system.[7]
-
Known Off-Target Channels: this compound can inhibit other Nav channel subtypes and some voltage-gated calcium channels (Cav).[7] The potency for these off-targets is significantly lower than for Nav1.7.[1][8]
-
Troubleshooting:
-
Be aware of the ion channel expression profile of your experimental system. If your cells endogenously express other this compound-sensitive channels, the observed effect may not be solely due to Nav1.7 inhibition.
-
Use specific blockers for other channels if you suspect off-target effects are contributing to your results.
-
-
Quantitative Data Summary
The following tables summarize the reported potency of this compound on various voltage-gated sodium and calcium channels.
Table 1: this compound Potency (IC50) on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Reported IC50 | Reference(s) |
| Nav1.7 | ~0.3 nM | [7][8][9] |
| Nav1.2 | ~41 nM | [1] |
| Nav1.5 | ~79 nM | [1] |
| Nav1.6 | ~26 nM | [1] |
Table 2: this compound Potency on Voltage-Gated Calcium Channels (Cav)
| Channel Subtype | Effect | Reference(s) |
| Cav1.2 (L-type) | Potent Inhibition | [1][7] |
| Cav3.1 (T-type) | Inhibition | [1] |
| Cav3.2 (T-type) | Weaker Interaction | [1][7] |
Experimental Protocols
Protocol 1: Quality Control of this compound Stock Solution via Electrophysiology
This protocol outlines a basic electrophysiology experiment to verify the potency of a new batch of this compound.
-
Cell Preparation: Use a stable cell line expressing human Nav1.7 channels (e.g., HEK293 cells). Plate cells onto appropriate coverslips for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in high-purity water to create a concentrated stock solution (e.g., 100 µM). Aliquot and store at -80°C.
-
On the day of the experiment, prepare serial dilutions in the external solution containing 0.1% BSA to achieve the desired final concentrations (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM).
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Hold the cell at a hyperpolarized potential of -120 mV.
-
Elicit Nav1.7 currents using a depolarizing step to 0 mV for 20 ms.
-
Establish a stable baseline current in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing sufficient time for the block to reach steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the peak current to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50.
-
Visualizations
Caption: Mechanism of this compound inhibition of the Nav1.7 channel.
Caption: Troubleshooting workflow for this compound potency variability.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. glpbio.com [glpbio.com]
- 4. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoxin-II - Wikipedia [en.wikipedia.org]
- 8. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ProTx II for the effective and specific inhibition of the Nav1.7 sodium channel. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Nav1.7?
This compound is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2][3] It functions as a gating modifier toxin, specifically targeting voltage-gated sodium channels.[1][4][5] Its primary mechanism of action on Nav1.7 is to bind to the voltage-sensor domain II (VSD-II) of the channel.[2][4] This binding shifts the voltage-dependence of channel activation to more positive potentials, thereby inhibiting the channel's opening and reducing the sodium current.[1][2][6]
Q2: What is the reported IC50 of this compound for Nav1.7?
This compound is a highly potent inhibitor of Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.3 nM.[1][6][7][8] This high potency makes it a valuable tool for studying Nav1.7 function.
Q3: How selective is this compound for Nav1.7 over other sodium channel subtypes?
This compound displays significant selectivity for Nav1.7. It is approximately 100-fold more selective for Nav1.7 than for other Nav subtypes such as Nav1.2, Nav1.5, and Nav1.6, which have IC50 values in the range of 30-150 nM.[1][6][7]
Q4: Can the inhibitory effect of this compound be reversed?
Yes, the inhibition of sodium channels by this compound can be reversed by strong positive prepulses.[9][10] This voltage-dependent dissociation is a key characteristic of its action as a gating modifier toxin.[9]
Q5: Are there any known off-target effects of this compound?
While highly selective for Nav1.7, this compound can interact with other ion channels at higher concentrations. For instance, ProTx I, a related peptide, has been shown to inhibit the potassium channel Kv2.1 and TRPA1 at submicromolar concentrations.[11] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of Nav1.7 current observed. | Incorrect this compound concentration. | Prepare fresh dilutions of this compound and verify the concentration. Start with a concentration at or above the reported IC50 (e.g., 1 nM) and perform a dose-response curve. |
| Degradation of this compound. | Store this compound stock solutions at -20°C or lower as recommended.[12] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Issues with the experimental setup (e.g., patch-clamp rig, cell health). | Ensure the patch-clamp setup is functioning correctly. Use healthy, well-expressing cells. Verify the recording solutions are correctly prepared. | |
| Voltage protocol is not optimal for observing inhibition. | This compound's effect is voltage-dependent.[9][10] Use a holding potential that favors the resting state of the channel, where this compound has a higher affinity.[10] | |
| High variability in inhibition between experiments. | Inconsistent this compound application. | Ensure consistent and complete perfusion of the cell with the this compound-containing solution. |
| Cell-to-cell variability in Nav1.7 expression. | Use a stable cell line with consistent Nav1.7 expression levels. If using primary neurons, be aware of inherent biological variability. | |
| Lipid membrane composition affecting this compound interaction. | The interaction of this compound with the lipid membrane is a prerequisite for its inhibitory activity.[13] Be mindful that different cell types or preparations may have varying membrane compositions. | |
| Apparent loss of this compound activity over time during the experiment. | Voltage-dependent dissociation of this compound. | Strong depolarizing pulses can cause this compound to unbind.[9][10] If repeated strong depolarizations are used, re-application of this compound may be necessary. |
| Washout of the peptide. | Ensure continuous perfusion with the this compound solution during the recording period where inhibition is desired. | |
| Off-target effects observed. | This compound concentration is too high. | Use the lowest concentration of this compound that achieves the desired level of Nav1.7 inhibition. Perform a careful dose-response analysis to determine the optimal concentration. |
| Presence of other susceptible channels in the experimental system. | Characterize the expression of other ion channels in your cells. If necessary, use specific blockers for other channels to isolate the effect on Nav1.7. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound on Various Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference(s) |
| Nav1.7 | 0.3 | [1][6][7][8] |
| Nav1.2 | 41 | [6] |
| Nav1.5 | 79 | [6] |
| Nav1.6 | 26 | [6] |
| Other Nav Subtypes | 30 - 150 | [1][7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring Nav1.7 Inhibition by this compound
Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by this compound.
Materials:
-
Cells expressing human Nav1.7 (e.g., HEK293 or CHO cells)
-
This compound stock solution (e.g., 1 µM in a suitable buffer)
-
External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal recording solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Prepare a series of working dilutions of this compound in the external recording solution (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM).
-
Culture cells expressing Nav1.7 on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external recording solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms.
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with the lowest concentration of this compound and wait for the effect to stabilize (typically 2-5 minutes).
-
Record the Nav1.7 currents in the presence of the toxin.
-
Repeat steps 9 and 10 for each increasing concentration of this compound.
-
To determine the reversibility, wash out the toxin with the external solution.
-
Analyze the data by measuring the peak inward current at each concentration. Normalize the current to the baseline and plot the concentration-response curve to calculate the IC50 value.
Visualizations
Caption: this compound binds to the cell membrane and then to the VSD-II of the Nav1.7 channel, inhibiting its activation.
Caption: Workflow for determining this compound's IC50 on Nav1.7 using patch-clamp electrophysiology.
Caption: A logical approach to troubleshooting common issues with this compound experiments.
References
- 1. This compound, a selective inhibitor of NaV1.7 sodium channel - Creative Peptides [creative-peptides.com]
- 2. Protoxin-II - Wikipedia [en.wikipedia.org]
- 3. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | NaV1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound (4023) by Tocris, Part of Bio-Techne [bio-techne.com]
- 13. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing slow wash-out of ProTx II in electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers using ProTx II in electrophysiology experiments, with a particular focus on its slow wash-out.
Frequently Asked Questions (FAQs)
Q1: Why is the wash-out of this compound so slow in my electrophysiology experiments?
A1: The slow wash-out of this compound is an inherent characteristic of the toxin due to its high binding affinity for voltage-gated sodium channels (NaV), particularly the NaV1.7 subtype. This compound is a gating modifier toxin that binds to the voltage-sensor domain of the channel.[1][2][3][4] This high-affinity interaction results in a slow dissociation rate, leading to prolonged channel block even after the toxin has been removed from the perfusion solution. The toxin-induced inhibition has been described as "resistant to washout."
Q2: Can the slow wash-out of this compound be accelerated?
A2: Yes, the dissociation of this compound from the NaV channel is voltage-dependent. Applying strong positive depolarizing pulses to the cell membrane can facilitate the unbinding of the toxin and accelerate the wash-out process.[1] Additionally, including a carrier protein like Bovine Serum Albumin (BSA) in the wash-out solution can help to reduce non-specific binding of the peptide to the perfusion system and the experimental chamber, which may also contribute to a faster and more complete wash-out.
Q3: What is the mechanism of action of this compound?
A3: this compound is a gating modifier toxin that inhibits NaV channels by binding to the S3-S4 linker in the voltage-sensor domain II (VSD-II).[3] This binding traps the voltage sensor in its resting state, shifting the voltage-dependence of channel activation to more positive potentials and thereby reducing the sodium current.[2][5]
Q4: How does the binding affinity of this compound vary across different NaV channel subtypes?
A4: this compound exhibits high affinity for several NaV channel subtypes but is particularly potent in blocking NaV1.7. This high affinity contributes to its slow dissociation and, consequently, its slow wash-out.
Troubleshooting Guides
Issue: this compound effect is not reversing or reversing very slowly during wash-out.
Underlying Cause: This is the most common issue encountered with this compound and is due to its high binding affinity and slow off-rate from the NaV channel.
Troubleshooting Steps:
-
Prolonged Wash-out with Standard Extracellular Solution:
-
Description: The most straightforward approach is to perfuse the cell with a toxin-free extracellular solution for an extended period.
-
Protocol: Continuously perfuse the recording chamber with your standard extracellular solution at a steady flow rate. Monitor the recovery of the sodium current over time. Be prepared for wash-out to take significantly longer than for many small-molecule drugs.
-
-
Incorporate Bovine Serum Albumin (BSA) into the Wash-out Solution:
-
Description: BSA is a protein that can act as a "carrier" to bind free this compound in the solution and on the surfaces of the perfusion tubing and chamber, thereby reducing non-specific binding and potentially accelerating the removal of the toxin from the vicinity of the cell.
-
Protocol: Prepare a wash-out solution containing 0.1% BSA in your standard extracellular solution. Perfuse the chamber with this solution following the this compound application.
-
-
Utilize a Voltage-Dependent Dissociation Protocol:
-
Description: Since this compound dissociation is facilitated by membrane depolarization, applying a series of strong positive voltage steps can actively "push" the toxin off the channel.[1]
-
Protocol:
-
Begin perfusing the cell with either the standard extracellular solution or the BSA-containing wash-out solution.
-
Apply a train of depolarizing pulses. A recommended starting protocol is to apply pulses to +100 mV for a duration of 500 ms, repeated at a frequency of 1 Hz.
-
Monitor the recovery of the sodium current between the depolarizing pulses by applying your standard test pulse. The recovery should be noticeably faster with this protocol.
-
-
Experimental Workflow for this compound Wash-out
Caption: Experimental workflow for applying and washing out this compound.
Data Summary
Table 1: this compound IC50 Values for Various NaV Subtypes
| NaV Subtype | IC50 (nM) |
| hNaV1.7 | 0.3 |
| hNaV1.2 | 52.9 |
| hNaV1.3 | 109.9 |
| hNaV1.4 | 107.6 |
| hNaV1.5 | 79.4 |
Note: IC50 values can vary depending on the experimental conditions and expression system.
Key Experimental Protocols
Protocol 1: Standard Perfusion Wash-out
-
Prepare Solutions:
-
Extracellular solution (e.g., Tyrode's solution)
-
This compound stock solution (e.g., 1 µM in extracellular solution with 0.1% BSA to prevent sticking)
-
Working concentration of this compound (e.g., 10 nM in extracellular solution)
-
-
Procedure:
-
Establish a stable whole-cell patch-clamp recording.
-
Record baseline NaV currents using a suitable voltage protocol (e.g., a step depolarization from -100 mV to -10 mV).
-
Perfuse the cell with the working concentration of this compound until a stable level of inhibition is reached.
-
Switch the perfusion to the toxin-free extracellular solution.
-
Maintain a constant perfusion rate and monitor the recovery of the NaV current by applying the test pulse periodically (e.g., every 30-60 seconds).
-
Continue washing until the current returns to baseline or reaches a stable, partially recovered level.
-
Protocol 2: Accelerated Wash-out with Voltage Protocol and BSA
-
Prepare Solutions:
-
Extracellular solution
-
This compound stock and working solutions as in Protocol 1.
-
Wash-out solution: Extracellular solution containing 0.1% BSA.
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Switch the perfusion to the wash-out solution containing 0.1% BSA.
-
Immediately begin applying a voltage-clamp protocol consisting of a train of strong depolarizing pulses. For example:
-
Holding potential: -100 mV
-
Depolarizing pulse: +100 mV for 500 ms
-
Inter-pulse interval: 500 ms (at holding potential)
-
During the inter-pulse interval, apply a brief test pulse (e.g., to -10 mV for 20 ms) to monitor current recovery.
-
-
Continue this protocol until the current has recovered to the desired level.
-
This compound Binding and Dissociation Pathway
Caption: this compound binding and dissociation pathways.
References
- 1. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. rupress.org [rupress.org]
- 5. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ProTx II-Induced Mast Cell Degranulation In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of mast cell degranulation caused by the Nav1.7 blocker, ProTx II, in in vivo experiments.
Troubleshooting Guide
This guide provides a question-and-answer format to directly address specific issues encountered during in vivo studies with this compound.
Q1: My in vivo experiment with this compound is showing signs of an allergic-type reaction (e.g., local edema, scratching behavior, systemic anaphylaxis). How can I confirm this is due to mast cell degranulation?
A1: It is crucial to first confirm that the observed adverse effects are indeed mediated by mast cell degranulation. This can be achieved through the following experimental approaches:
-
Histological Analysis: Collect tissue samples from the site of this compound administration (e.g., skin) and perform histological staining with toluidine blue. An increase in degranulated mast cells at the injection site compared to vehicle control will provide direct evidence.
-
Plasma Histamine Measurement: Shortly after this compound administration, collect blood samples and measure plasma histamine levels using an ELISA kit. A significant increase in circulating histamine is a strong indicator of systemic mast cell activation.
-
Mast Cell-Deficient Mouse Models: Utilize mast cell-deficient mouse strains (e.g., KitW/W-v mice) alongside wild-type controls. A significant reduction or absence of the adverse reaction in the mast cell-deficient mice following this compound administration would confirm the role of mast cells.
Q2: I have confirmed that this compound is causing mast cell degranulation in my animal model. What are the primary strategies to mitigate this off-target effect?
A2: There are two main strategies to address this compound-induced mast cell degranulation in vivo:
-
Pharmacological Blockade of the Mast Cell Receptor: Co-administration of an antagonist for the receptor responsible for this compound-mediated mast cell activation. Evidence strongly suggests that this compound activates mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2).
-
Use of this compound Analogues with Reduced Mast Cell Activity: Several research groups have developed analogues of this compound that retain high affinity for Nav1.7 but exhibit significantly lower potency in activating mast cells.
Q3: How can I implement the pharmacological blockade strategy using an MRGPRX2 antagonist?
A3: The use of a specific MRGPRX2 antagonist is a promising approach. Here is a general experimental workflow:
-
Antagonist Selection: Choose a potent and selective MRGPRX2 antagonist. Several small molecule antagonists have been described in the literature, such as EP262 and EP9907.[1]
-
Dose-Response and Timing: Conduct a pilot study to determine the optimal dose and timing of antagonist administration relative to this compound injection. This will likely involve administering the antagonist (e.g., orally or intraperitoneally) at a set time (e.g., 30-60 minutes) before the subcutaneous or systemic administration of this compound.[2][3]
-
Assessment of Efficacy: Evaluate the reduction in mast cell degranulation using the methods described in A1 (e.g., Evans blue extravasation assay, plasma histamine levels).
Q4: Where can I find information on this compound analogues with reduced mast cell degranulation, and how do I select one?
A4: Several studies have focused on engineering this compound to reduce its interaction with mast cells. When selecting an analogue, consider the following:
-
Potency at Nav1.7: Ensure the analogue retains high potency for your target, Nav1.7.
-
Reduced Mast Cell Activation: Look for quantitative data (e.g., EC50 or IC50 values for histamine release or β-hexosaminidase release assays) demonstrating significantly lower activity on mast cells compared to wild-type this compound.
-
In Vivo Efficacy and Tolerability: Prioritize analogues that have been validated in in vivo models and have shown a favorable safety profile.
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of this compound-induced mast cell degranulation?
A: The prevailing hypothesis is that this compound, being a cationic peptide, directly activates mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2). This is an IgE-independent pathway. Activation of MRGPRX2 leads to the activation of G proteins (Gαi and Gαq), which in turn stimulates downstream signaling cascades involving phospholipase C (PLC), the phosphoinositide 3-kinase (PI3K)/AKT pathway, and mitogen-activated protein kinases (MAPKs) like ERK1/2. This signaling cascade culminates in an increase in intracellular calcium and the subsequent degranulation of mast cells, releasing histamine and other inflammatory mediators.[4][5][6][7]
Q: Are there commercially available this compound analogues with reduced mast cell activity?
A: The commercial availability of specific, proprietary this compound analogues developed by pharmaceutical companies may be limited. However, the scientific literature provides sequences and characterization data for several analogues. Researchers may need to synthesize these peptides or collaborate with custom peptide synthesis services.
Q: What are the key differences in experimental design when using an MRGPRX2 antagonist versus a this compound analogue?
A: When using an MRGPRX2 antagonist , you will need to optimize the dose and timing of the antagonist administration in relation to the this compound injection. This adds a variable to your experimental design. When using a This compound analogue , the experimental design is more straightforward as you are replacing the wild-type peptide with a modified version. The primary focus will be on confirming the analogue's on-target efficacy (Nav1.7 blockade) and its reduced off-target effect (mast cell degranulation).
Q: Can I use antihistamines to block the effects of this compound-induced mast cell degranulation?
A: While antihistamines can block the effects of histamine, one of the major mediators released by mast cells, they will not prevent the degranulation event itself. Mast cells release a wide array of other potent inflammatory mediators (e.g., proteases, cytokines, leukotrienes) that contribute to the observed adverse effects. Therefore, using an MRGPRX2 antagonist or a modified this compound analogue is a more comprehensive strategy to mitigate the root cause of the issue.
Data Presentation
Table 1: In Vitro Potency of this compound and its Analogues on Nav1.7 and Mast Cell Activation
| Peptide | Nav1.7 IC50 (nM) | Mast Cell Activation (Histamine Release) EC50 (µM) | Reference |
| This compound | ~0.3 | ~10 | [6][8] |
| Analogue 1 | ~0.5 | >100 | [6] |
| Analogue 2 | ~1.2 | >100 | [6] |
Note: The specific values for analogues are representative and will vary depending on the specific modifications. Researchers should refer to the primary literature for data on specific analogues.
Table 2: In Vitro Potency of Selected MRGPRX2 Antagonists
| Antagonist | Target | IC50 (nM) for MRGPRX2 Inhibition | Reference |
| EP262 | MRGPRX2 | ~300 | [9] |
| C9 | MRGPRX2 | ~300 | [9] |
| Compound B | MRGPRX2 | ~0.42 | [10] |
Experimental Protocols
Protocol 1: Evans Blue Extravasation Assay to Quantify Mast Cell-Mediated Vascular Permeability
This protocol is adapted from established methods to assess vascular permeability following intradermal injection of this compound.[5][11][12]
Materials:
-
This compound or this compound analogue
-
MRGPRX2 antagonist (optional)
-
Evans blue dye (0.5% w/v in sterile saline)
-
Anesthetic
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Antagonist Pre-treatment (if applicable): Administer the MRGPRX2 antagonist at the predetermined optimal time and dose before this compound challenge.
-
This compound Challenge: Intradermally inject a small volume (e.g., 20 µL) of this compound solution into the dorsal side of one ear. Inject the same volume of vehicle (e.g., saline) into the contralateral ear as a control.
-
Evans Blue Injection: Immediately after the intradermal injections, inject 100 µL of 0.5% Evans blue solution intravenously via the tail vein.
-
Incubation: Allow the dye to circulate for a defined period (e.g., 20-30 minutes).
-
Euthanasia and Tissue Collection: Euthanize the mice and excise the ears.
-
Dye Extraction: Place each ear in a separate tube containing formamide (e.g., 500 µL) and incubate at 55-60°C overnight to extract the Evans blue dye.
-
Quantification: Centrifuge the tubes to pellet any tissue debris. Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.
-
Data Analysis: The amount of extravasated dye is proportional to the absorbance. Compare the absorbance values from the this compound-injected ears with the vehicle-injected ears and between different treatment groups (e.g., with and without antagonist).
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model for Assessing Mast Cell Degranulation
This is a classic model to study mast cell-dependent reactions in vivo and can be adapted to investigate IgE-independent triggers like this compound.[13][14][15][16]
Materials:
-
This compound
-
Evans blue dye (1% w/v in sterile saline containing the challenge agent)
-
Anesthetic
Procedure:
-
Sensitization (Modified for IgE-independent trigger): This step is modified from the classical PCA model. Instead of sensitizing with IgE, this model will rely on the direct activation of mast cells by this compound.
-
Challenge and Dye Injection: Anesthetize the mice. Intravenously inject 100-200 µL of a solution containing this compound and 1% Evans blue dye. The concentration of this compound should be determined in a pilot study to induce a measurable but sub-lethal anaphylactic response.
-
Observation and Scoring: Monitor the animals for signs of anaphylaxis, such as a drop in core body temperature (measured rectally) and visible blueing of the skin, particularly at the ears and paws, indicating vascular leakage.
-
Quantification of Dye Extravasation (Optional): At a defined endpoint (e.g., 30 minutes), euthanize the animals and collect tissues (e.g., ears) for Evans blue extraction and quantification as described in Protocol 1.
-
Mitigation Strategy Assessment: To test the efficacy of an MRGPRX2 antagonist, pre-treat the animals with the antagonist before the this compound/Evans blue challenge. To test a this compound analogue, replace wild-type this compound with the analogue in the challenge solution. A successful mitigation will result in a smaller drop in body temperature and reduced dye extravasation.
Mandatory Visualizations
References
- 1. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escientpharma.com [escientpharma.com]
- 4. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Development of ProTx-II Analogues as Highly Selective Peptide Blockers of Nav1.7 for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 11. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 13. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. criver.com [criver.com]
- 15. Mast Cell-Mediated Reactions In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ProTx-II Analogs - In Vivo Stability & Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo stability and efficacy of ProTx-II analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ProTx-II and its analogs?
A1: ProTx-II is a peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. Its primary mechanism of action is the inhibition of voltage-gated sodium (NaV) channels, with a particularly high affinity for the NaV1.7 subtype, which is a key mediator of pain signals. ProTx-II acts as a gating modifier, binding to the voltage sensor domain II (VSD-II) of the NaV1.7 channel. This binding shifts the voltage dependence of channel activation to more positive potentials, thereby preventing the channel from opening in response to normal physiological stimuli and blocking the propagation of pain signals.[1][2][3] Analogs of ProTx-II are designed to retain this inhibitory mechanism while improving selectivity and in vivo stability.[1][4][5]
Q2: What are the main challenges in developing ProTx-II analogs for in vivo applications?
A2: The primary challenges in the development of ProTx-II analogs for in vivo use include:
-
Poor in vivo stability: Like many peptides, ProTx-II is susceptible to proteolytic degradation in plasma, leading to a short half-life and reduced bioavailability.[6][7][8]
-
Off-target effects: ProTx-II can also inhibit other NaV channel subtypes, such as NaV1.4 (skeletal muscle) and NaV1.5 (cardiac muscle), which can lead to undesirable side effects.[1][2]
-
Mast cell degranulation: Some ProTx-II analogs can cause mast cell degranulation, a non-IgE-mediated anaphylactoid reaction, which poses a safety risk.[4][5]
-
Low membrane permeability: The hydrophilic nature and size of peptides can limit their ability to cross biological membranes to reach their target sites.[6][7]
Q3: What strategies can be employed to improve the in vivo stability of ProTx-II analogs?
A3: Several strategies can be used to enhance the in vivo stability of peptide-based therapeutics like ProTx-II analogs:
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids at sites susceptible to proteolysis can increase resistance to enzymatic degradation.[6]
-
N- and C-Terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can protect against exopeptidases.
-
Cyclization: Creating a cyclic peptide structure can reduce conformational flexibility and mask cleavage sites, thereby improving stability.[6]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, reducing renal clearance and shielding it from proteases.
-
Fatty Acid Conjugation: Attaching a fatty acid moiety can promote binding to serum albumin, which extends the peptide's circulatory half-life.
Troubleshooting Guides
Peptide Synthesis, Purification, and Handling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low peptide yield after synthesis | Incomplete coupling reactions. | Optimize coupling reagents and reaction times. Double-couple difficult amino acid residues. |
| Steric hindrance from protecting groups. | Use pseudoproline dipeptides or other specialized amino acids to disrupt secondary structures during synthesis. | |
| Peptide aggregation during purification or storage | Hydrophobic interactions between peptide molecules.[9][10][11][12][13] | Optimize the purification buffer by adjusting pH or ionic strength.[10][11][12][13] Add organic solvents (e.g., acetonitrile, isopropanol) or chaotropic agents (e.g., guanidine hydrochloride, urea) in low concentrations. Store the lyophilized peptide at -20°C or -80°C and reconstitute just before use.[12] |
| Formation of intermolecular disulfide bonds. | If the peptide contains free cysteines not involved in structural disulfide bridges, consider capping them or replacing them with other amino acids if not critical for activity. | |
| Poor solubility in aqueous buffers | High content of hydrophobic amino acids. | Reconstitute the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. Test a range of pH values for the buffer, as solubility is often lowest at the isoelectric point (pI).[12] |
In Vitro Efficacy Testing (Whole-Cell Patch Clamp Electrophysiology)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unstable recordings (loss of seal, high leak current) | Poor cell health.[14] | Use cells at a low passage number and ensure optimal culture conditions. Allow cells to recover adequately after plating. |
| Pipette drift or mechanical instability.[15] | Ensure the micromanipulator is stable and there are no vibrations. Allow the pipette to equilibrate in the bath for a few minutes before patching. | |
| Incorrect internal or external solutions.[15] | Verify the osmolarity and pH of all solutions. Filter solutions before use to remove particulates.[14] | |
| No or weak ionic currents | Poor expression of NaV1.7 channels. | Use a cell line with confirmed high expression of the target channel. If using transient transfection, optimize the transfection protocol. |
| Channel rundown. | Include ATP and GTP in the internal solution to maintain channel activity.[14] Record baseline currents for a stable period before applying the peptide. | |
| Inconsistent IC50 values | Peptide adsorption to tubing or pipette. | Use low-adsorption materials for perfusion systems. Pre-incubate the perfusion lines with a high concentration of the peptide. |
| Incomplete washout of the peptide. | ProTx-II and its analogs can have slow off-rates. Ensure a sufficiently long washout period. Strong depolarizing pulses may help to unbind the toxin. | |
| Voltage-clamp errors. | Monitor and compensate for series resistance. Ensure the voltage drop across the series resistance is minimal. |
In Vivo Stability and Efficacy Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low peptide concentration in plasma after administration | Rapid proteolytic degradation.[7][8] | Consider the stability-enhancing modifications mentioned in the FAQs. Co-administer with a protease inhibitor cocktail in initial pharmacokinetic studies to assess the extent of degradation. |
| Poor absorption from the injection site (for SC or IM administration).[7] | Optimize the formulation with absorption enhancers. Consider intravenous administration for initial efficacy studies to ensure systemic exposure. | |
| Lack of efficacy in animal models (e.g., tail-flick test) | Insufficient target engagement due to low bioavailability or rapid clearance.[3] | Perform pharmacokinetic studies to correlate plasma/tissue concentration with the efficacy readout. Increase the dose or modify the dosing regimen. |
| The peptide does not cross the blood-nerve barrier.[3] | Consider alternative routes of administration, such as intrathecal injection, to deliver the peptide directly to the central nervous system.[1] | |
| Adverse effects observed (e.g., lethargy, paralysis) | Off-target activity on other NaV channels (e.g., NaV1.4, NaV1.5).[1] | Screen the analog against a panel of NaV channel subtypes to determine its selectivity profile. Modify the peptide sequence to reduce affinity for off-target channels. |
| Mast cell degranulation.[4][5] | Perform an in vitro mast cell degranulation assay (e.g., β-hexosaminidase release assay) to assess this liability. Modify the peptide to reduce its potential to activate mast cells. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of ProTx-II and its Analogs against various NaV Channels
| Peptide | hNaV1.7 IC50 (nM) | hNaV1.4 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) | Selectivity (NaV1.4/NaV1.7) | Selectivity (NaV1.5/NaV1.7) |
| ProTx-II | 0.3 | >100 | 79 | 26 | >333 | 263 |
| PTx2-3127 | 7 | >10,000 | >10,000 | >10,000 | >1428 | >1428 |
| PTx2-3258 | 4 | >10,000 | >10,000 | >10,000 | >2500 | >2500 |
| ProTx-II W30L | 5 | 4000 | >10,000 | 501 | 800 | >2000 |
Data compiled from multiple sources for illustrative purposes.[1][3]
Experimental Protocols
In Vitro Efficacy: Whole-Cell Patch Clamp Electrophysiology
This protocol outlines the general procedure for assessing the inhibitory activity of ProTx-II analogs on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
Procedure:
-
Culture HEK293 cells stably expressing hNaV1.7 on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit NaV1.7 currents.
-
Establish a stable baseline recording for at least 5 minutes.
-
Perfuse the cell with the external solution containing the ProTx-II analog at the desired concentration.
-
Record the currents at regular intervals until a steady-state block is achieved.
-
To determine the IC50, apply a range of concentrations of the analog to different cells and plot the percentage of current inhibition against the log of the concentration.
In Vivo Stability: Plasma Stability Assay
This protocol describes a method to assess the stability of a ProTx-II analog in plasma.
Materials:
-
ProTx-II analog stock solution
-
Human or rat plasma
-
Acetonitrile with 1% formic acid (Quenching solution)
-
HPLC-MS/MS system
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the ProTx-II analog into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to 3 volumes of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide by HPLC-MS/MS.
-
Plot the percentage of the remaining peptide against time to determine the half-life (t1/2) of the analog in plasma.[16]
In Vivo Efficacy: Rat Tail-Flick Test
This protocol is a common method for assessing the analgesic properties of a compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimate the rats to the testing environment and the restraining device for several days before the experiment.
-
On the day of the experiment, place a rat in the restraining device, leaving its tail exposed.
-
Focus a beam of radiant heat onto a specific point on the rat's tail.[17]
-
Measure the time it takes for the rat to flick its tail away from the heat source (tail-flick latency). This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[18][19]
-
Administer the ProTx-II analog or vehicle control via the desired route (e.g., subcutaneous, intravenous, or intrathecal).
-
Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, 120 minutes).[18][19]
-
An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.
Safety Assessment: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer
-
ProTx-II analog
-
Positive control (e.g., Compound 48/80)
-
Triton X-100 (for cell lysis and total release)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., glycine buffer, pH 10.7)
Procedure:
-
Plate mast cells in a 96-well plate and allow them to adhere.
-
Wash the cells with Tyrode's buffer.
-
Add the ProTx-II analog at various concentrations to the wells. Include wells for vehicle control, positive control, and total release (Triton X-100).
-
Incubate for 30-60 minutes at 37°C.[20]
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the β-hexosaminidase substrate to each well of the new plate and incubate for 60-90 minutes at 37°C.[21]
-
Add the stop solution to each well.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.[20]
Visualizations
Caption: ProTx-II analog mechanism of action on the NaV1.7 channel.
Caption: General workflow for assessing ProTx-II analog stability and efficacy.
References
- 1. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 3. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of ProTx-II Analogues as Highly Selective Peptide Blockers of Nav1.7 for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irbm.com [irbm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tail flick test - Wikipedia [en.wikipedia.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. youtube.com [youtube.com]
- 20. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abmgood.com [abmgood.com]
ProTx II Technical Support Center: Troubleshooting Non-Specific Binding
Welcome to the ProTx II Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for reducing non-specific binding of the potent Nav1.7 channel blocker, this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] It is a potent gating modifier of voltage-gated sodium channels, showing high affinity and selectivity for the human Nav1.7 channel, which is a key target in pain signaling.[1][2][3] this compound also inhibits other sodium channel subtypes (Nav1.1-Nav1.8) and some voltage-gated calcium channels (Cav1.2 and Cav3.2), though with lower potency.[1]
Q2: What causes non-specific binding of this compound?
This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions.[1][4] This structure is crucial for its interaction with the lipid membrane, which is a prerequisite for its binding to the voltage sensor of the sodium channel.[4] However, the hydrophobic patch on this compound can also lead to its non-specific adsorption to hydrophobic surfaces such as certain types of plasticware, as well as non-target proteins and lipids in the experimental system.
Q3: How can I reduce non-specific binding of this compound in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Use of Blocking Agents: Including blocking agents in your buffers can saturate non-specific binding sites on surfaces and other molecules.
-
Optimization of Buffer Conditions: Adjusting the pH and salt concentration of your experimental buffers can help reduce charge-based and hydrophobic interactions.
-
Proper Selection of Labware: Choosing appropriate plasticware or glassware can significantly reduce the loss of peptide due to surface adsorption.
The following sections provide more detailed protocols and recommendations.
Troubleshooting Guides
Issue 1: Low potency or inconsistent results in electrophysiology experiments.
This may be due to the loss of this compound through non-specific binding to perfusion tubing and recording chambers.
Recommended Solution:
Supplement your extracellular recording solution with a blocking agent. Bovine Serum Albumin (BSA) is commonly used to prevent peptide adhesion.
Experimental Protocol: Preparing this compound Solution for Electrophysiology
-
Prepare Extracellular Solution: Prepare your standard extracellular recording solution (e.g., Hanks' Balanced Salt Solution, HEPES-buffered saline).
-
Add BSA: Add Bovine Serum Albumin (BSA) to the extracellular solution to a final concentration of 0.1% (w/v). Ensure the BSA is of high purity (e.g., "fatty acid-free" or "globulin-free").
-
Dissolve this compound: Dissolve lyophilized this compound in the BSA-containing extracellular solution to the desired final concentration.
-
Vortex and Centrifuge: Gently vortex the solution to ensure complete dissolution and briefly centrifuge to collect the entire volume.
-
Application: Use this solution for your electrophysiology experiments. It is advisable to pre-incubate the perfusion system with the BSA-containing buffer before applying the this compound solution to block non-specific binding sites within the apparatus.
Issue 2: High background signal in binding assays (e.g., ELISA, SPR).
High background can be caused by this compound non-specifically binding to the assay plate or sensor surface.
Recommended Solution:
Incorporate a non-ionic surfactant, such as Tween-20, in your wash and blocking buffers. Adjusting buffer pH and ionic strength can also be beneficial.
Experimental Protocol: Reducing Non-Specific Binding in a Binding Assay
-
Blocking Buffer: Use a blocking buffer containing 1-5% BSA or non-fat milk in a buffered saline solution (e.g., PBS or TBS). The inclusion of 0.05% - 0.1% Tween-20 in the blocking buffer can further reduce hydrophobic interactions.
-
Wash Buffer: Prepare a wash buffer consisting of PBS or TBS with 0.05% - 0.1% Tween-20.
-
This compound Diluent: Dilute this compound in a buffer that is compatible with your assay and consider including 0.1% BSA to prevent aggregation and non-specific binding.
-
Assay Procedure:
-
Coat plates with your target protein and block with the appropriate blocking buffer.
-
Wash the plates thoroughly with the wash buffer.
-
Incubate with this compound.
-
Perform subsequent washes and detection steps as per your standard protocol, ensuring the use of the wash buffer at each step.
-
Issue 3: Loss of this compound during storage or handling.
This compound can adsorb to the surface of storage vials, leading to a decrease in the effective concentration of the peptide.
Recommended Solution:
Use low-protein-binding microcentrifuge tubes and consider the use of BSA in the storage solution. The choice of glassware versus plasticware should be empirically determined for your specific application.[5]
Recommendations for Storage and Handling:
-
Vials: Use polypropylene tubes that are specifically designed for low protein binding.
-
Solvent: For long-term storage, it is recommended to store this compound lyophilized at -20°C. For stock solutions, dissolve in a buffer containing 0.1% BSA. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
Glassware vs. Plasticware: The binding of peptides to surfaces can be unpredictable.[5] While some peptides show lower binding to siliconized glass, others may bind more. It is recommended to test the recovery of this compound from different types of tubes if significant loss is suspected.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and common blocking agents.
Table 1: this compound Activity Profile
| Target | IC₅₀ | Reference |
| Human Nav1.7 | 0.3 nM | [1][3] |
| Human Nav1.2 | 41 nM | [6] |
| Human Nav1.5 | 79 nM | [6] |
| Human Nav1.6 | 26 nM | [6] |
| Human Cav1.2 | Inhibits | [1] |
| Human Cav3.2 | Inhibits | [1] |
Table 2: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Application | Recommended Concentration | Reference |
| Bovine Serum Albumin (BSA) | Electrophysiology, Binding Assays, Storage | 0.1% (w/v) | [2] |
| Tween-20 | Binding Assays (Wash & Blocking Buffers) | 0.05% - 0.1% (v/v) | [7] |
Visualizations
This compound Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibition of the Nav1.7 channel.
Experimental Workflow for Reducing Non-Specific Binding
Caption: Workflow for troubleshooting this compound non-specific binding.
References
- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of using the optimal plasticware and glassware in studies involving peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProTx-II - SB PEPTIDE [sb-peptide.com]
- 7. bosterbio.com [bosterbio.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of the peptide toxin ProTx II for the voltage-gated sodium channel Nav1.7.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets for this compound, and why is improving selectivity against them crucial?
A1: The primary off-targets for this compound are other subtypes of the voltage-gated sodium channel family, most notably Nav1.1, Nav1.2, Nav1.4, Nav1.5, and Nav1.6.[1][2] Inhibition of these channels can lead to undesirable side effects. For instance, blocking Nav1.4 can cause muscle weakness and motor deficits, while inhibition of Nav1.5, the primary cardiac sodium channel, can lead to cardiotoxicity.[1][3] Improving selectivity is therefore critical to developing a safe and effective analgesic that specifically targets Nav1.7 for pain relief without causing systemic toxicity.
Q2: What is the general mechanism of this compound inhibition of Nav1.7?
A2: this compound is a gating modifier toxin.[4][5] It inhibits Nav1.7 by binding to the voltage-sensing domain (VSD) of the channel, specifically interacting with the S3-S4 loop of domain II (VSD-II).[5][6] This binding shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to a stimulus.[7] this compound has been shown to bind to the closed or deactivated state of the channel.[4][5]
Q3: Where can I find structural information to guide my mutagenesis studies?
A3: High-resolution structures of this compound in complex with the human Nav1.7 channel have been determined using cryo-electron microscopy (cryo-EM) and X-ray crystallography.[1][8] These structures reveal the key molecular determinants of the interaction and provide a template for structure-guided drug design.[1] You can find these structures in the Protein Data Bank (PDB). For example, PDB ID 6N4I shows the complex of this compound with the human Nav1.7 channel.[3]
Troubleshooting Guides
Problem 1: My engineered this compound analog shows reduced potency for Nav1.7.
Possible Cause 1: Disruption of key binding interactions.
-
Troubleshooting Tip: Review the published structures of the ProTx-II-Nav1.7 complex to ensure your mutations are not disrupting critical interactions.[1] Key residues on this compound involved in binding to Nav1.7's VSD-II include W5, M6, and residues in the C-terminal region.[1][9] For example, W5 and M6 make contact with the unique F813 residue on the S3 segment of Nav1.7 VSD-II.[1]
Possible Cause 2: Altered interaction with the lipid membrane.
-
Troubleshooting Tip: The interaction of this compound with the cell membrane is a prerequisite for its inhibitory activity on Nav1.7.[5][10] Hydrophobic residues on the surface of this compound anchor the peptide to the cell membrane, positioning it for optimal interaction with the channel.[11] Mutations that reduce the hydrophobicity of this interaction surface can decrease potency. Consider this when designing new analogs.
Possible Cause 3: Incorrect peptide folding or disulfide bond formation.
-
Troubleshooting Tip: this compound has an inhibitory cystine knot (ICK) motif, which is crucial for its structure and function.[7][11] Some mutations can interfere with proper folding and disulfide bond formation. The W7A or W7Q mutation has been reported to improve folding yields.[2][12] Ensure proper peptide synthesis and purification methods are used, and consider analytical techniques like mass spectrometry and NMR to confirm the correct structure.
Problem 2: My this compound analog is not selective enough against Nav1.4 and/or Nav1.5.
Possible Cause 1: Conservation of binding site residues between Nav subtypes.
-
Troubleshooting Tip: The binding site for this compound on the VSD-II is not entirely unique to Nav1.7. To improve selectivity, focus on exploiting the subtle differences in the amino acid sequences of the VSD-II between Nav1.7 and other subtypes like Nav1.4 and Nav1.5. Computational modeling and sequence alignments can help identify these differences.
Possible Cause 2: The introduced mutation enhances binding to off-targets.
-
Troubleshooting Tip: A single mutation can have pleiotropic effects. Systematically test your new analogs against a panel of Nav channel subtypes to create a selectivity profile. For example, the R13D mutation in this compound has been shown to dramatically reduce its toxicity by decreasing its affinity for Nav1.4 while maintaining its effect on Nav1.7.[3][13] This is due to the formation of a strong electrostatic interaction with negatively charged residues in the DII/S3-S4 loop of Nav1.7 that are absent in Nav1.4.[3][13]
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC50) of wild-type this compound and some of its engineered analogs against various Nav channel subtypes.
Table 1: IC50 Values of Wild-Type this compound for Human Nav Channel Subtypes
| Nav Subtype | IC50 (nM) | Reference |
| hNav1.7 | 0.3 | [7][14] |
| hNav1.1 | >30 | [14] |
| hNav1.2 | ~41 | [15] |
| hNav1.3 | >30 | [14] |
| hNav1.4 | ~39 | [3] |
| hNav1.5 | 30 - 150 | [7][14] |
| hNav1.6 | ~26 | [15] |
| hNav1.8 | >150 | [14] |
Table 2: IC50 Values and Selectivity of Engineered this compound Analogs for hNav1.7
| Analog | hNav1.7 IC50 (nM) | Selectivity over hNav1.4 | Selectivity over hNav1.5 | Reference |
| JNJ63955918 | ~5 | >800-fold | >100-fold | [1][2] |
| PTx2-3127 | 7 | >1000-fold | >1000-fold | [1] |
| PTx2-3258 | 4 | >1000-fold | >1000-fold | [1][8] |
| ProTx-II-NHCH3 | 0.042 | Not specified | Not specified | [9] |
| R13D mutant | Maintained analgesic effect | Dramatically reduced muscle toxicity | Not specified | [3][13] |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This is the standard method for determining the potency and selectivity of this compound analogs.
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.4, hNav1.5).
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Internal): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol:
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing test pulse to elicit a sodium current (e.g., to 0 mV for 20 ms).
-
Apply test pulses at a regular interval (e.g., every 10 seconds).
-
-
Compound Application: Perfuse the cells with the external solution containing a known concentration of the this compound analog.
-
Data Analysis:
-
Measure the peak sodium current before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for engineering this compound selectivity.
Caption: Mechanism of this compound action on Nav1.7.
References
- 1. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. rupress.org [rupress.org]
- 6. Elucidating Molecular Mechanisms of Protoxin-2 State-specific Binding to the Human NaV1.7 Channel | bioRxiv [biorxiv.org]
- 7. This compound, a selective inhibitor of NaV1.7 sodium channel - Creative Peptides [creative-peptides.com]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 9. Studies examining the relationship between the chemical structure of protoxin II and its activity on voltage gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. smartox-biotech.com [smartox-biotech.com]
Navigating ProTx-II Trials: A Technical Guide to Mitigating Toxicity in Animal Studies
Technical Support & Troubleshooting Guide
For researchers and drug development professionals utilizing the potent NaV1.7 inhibitor ProTx-II, managing its off-target toxicity is a critical challenge. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during in vivo animal studies. Our focus is on strategies to minimize toxicity while preserving the analgesic efficacy of this promising therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ProTx-II toxicity in animal models?
A1: The primary driver of ProTx-II toxicity stems from its off-target activity on other voltage-gated sodium (NaV) and calcium (CaV) channels.[1][2][3] Of particular concern is its inhibitory effect on the NaV1.4 channel, which is crucial for skeletal muscle function, leading to potential side effects like myotonia or paralysis.[4] Additionally, ProTx-II can induce mast cell degranulation, contributing to inflammatory and anaphylactoid reactions.[1][5][6][7]
Q2: What are the most effective strategies to reduce ProTx-II toxicity?
A2: The most successful strategy to date is the rational design of ProTx-II analogues with enhanced selectivity for NaV1.7 over off-target channels.[1][5][8][9] This is achieved through specific amino acid substitutions that decrease binding affinity to channels like NaV1.4 while maintaining or improving affinity for NaV1.7.[4] Another key approach is to modify the peptide to reduce its ability to cause mast cell degranulation.[6][7]
Q3: Are there any specific ProTx-II analogues that have shown reduced toxicity in animal studies?
A3: Yes, several analogues have been developed with improved safety profiles. For instance, the R13D mutant of ProTx-II has demonstrated a significant reduction in muscular toxicity in mice while retaining its analgesic effects.[4] This is attributed to the formation of a strong electrostatic interaction with negatively charged amino acid residues in NaV1.7, an interaction that is absent in NaV1.4.[4] Other research efforts have focused on creating analogues with over 1000-fold selectivity for NaV1.7 over other NaV subtypes.[8]
Q4: How can I assess the toxicity of ProTx-II or its analogues in my animal studies?
A4: A combination of behavioral and cellular assays is recommended. To assess neuromuscular toxicity, the Forced Swim Test can be employed to measure endurance and identify motor deficits. For evaluating pain relief (efficacy), the Formalin Test is a standard model for inflammatory pain. To investigate the potential for mast cell degranulation, an in vitro Mast Cell Degranulation Assay can be performed. Detailed protocols for these key experiments are provided below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe motor impairment in animals at intended therapeutic doses. | Off-target effects on NaV1.4 (muscle) or other critical ion channels are likely too high. | 1. Verify the purity and concentration of your ProTx-II sample. 2. Perform a dose-response study to determine the maximum tolerated dose (MTD). 3. Consider synthesizing or obtaining a ProTx-II analogue with higher selectivity for NaV1.7 (e.g., R13D mutant).[4] 4. Review literature for safety pharmacology data on your specific animal model.[10] |
| Inconsistent analgesic effect in the formalin test. | 1. Improper administration of ProTx-II or formalin. 2. Incorrect timing of behavioral observation. 3. High inter-animal variability. | 1. Ensure precise subcutaneous injection of formalin into the plantar surface of the hind paw.[11][12] 2. Administer ProTx-II at its predetermined time-to-peak effect before the formalin challenge. 3. Strictly follow the observation time points for both the acute (0-5 min) and inflammatory (15-30 min) phases.[12] 4. Increase the number of animals per group to improve statistical power. |
| Signs of allergic reaction (e.g., swelling, redness) at the injection site or systemically. | Mast cell degranulation induced by ProTx-II. | 1. Perform a mast cell degranulation assay with your ProTx-II batch to quantify this effect.[13][14] 2. Consider using a ProTx-II analogue designed to have reduced mast cell activating properties.[1][6] 3. Co-administer a mast cell stabilizer as a control to confirm the mechanism, though this may interfere with interpreting the primary effects of ProTx-II. |
| Difficulty reproducing published IC50 values for ProTx-II on different NaV channels. | 1. Variations in electrophysiology protocols or cell lines. 2. Peptide degradation or improper storage. | 1. Standardize your patch-clamp protocol, including voltage protocols, solutions, and temperature. 2. Ensure ProTx-II is stored correctly (lyophilized at -20°C) and reconstituted in a suitable buffer immediately before use. 3. Use a positive control with a known IC50 to validate your assay. |
Quantitative Data Summary
Table 1: In Vitro Selectivity Profile of ProTx-II and Analogues
| Compound | hNaV1.7 IC50 (nM) | hNaV1.2 IC50 (nM) | hNaV1.4 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) | Selectivity (vs. hNaV1.4) | Reference |
| ProTx-II | 0.3 | 41 | 39 | 79 | 26 | ~130-fold | [4][15] |
| PTx2-3127 | 7 | >10,000 | >10,000 | >10,000 | >10,000 | >1428-fold | [8] |
| PTx2-3258 | 4 | >10,000 | >10,000 | >10,000 | >10,000 | >2500-fold | [8] |
Table 2: In Vivo Toxicity and Efficacy Data for ProTx-II and R13D Analogue
| Compound | Dose | Forced Swim Test (Endurance) | Formalin Test (Analgesia) | Reference |
| ProTx-II (Wild-type) | 0.75 mg/kg | Significantly reduced swimming time | Effective in reducing pain behavior | [4] |
| R13D-ProTx-II | 0.75 mg/kg | Significantly prolonged swimming time compared to wild-type | Maintained analgesic effect | [4] |
Key Experimental Protocols
Forced Swim Test for Assessing Neuromuscular Toxicity
This protocol is adapted from standard procedures to assess behavioral despair, but in the context of ProTx-II, it serves as a functional measure of neuromuscular impairment.
Materials:
-
Cylindrical water tank (e.g., 30 cm height x 20 cm diameter)
-
Water at 24-25°C
-
Video recording equipment
-
Animal-safe disinfectant
-
Dry, warm environment for post-test recovery
Procedure:
-
Fill the tank with water to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[16]
-
Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.
-
Administer ProTx-II or the vehicle control at the desired dose and time point.
-
Gently place the mouse into the water tank.
-
Record the animal's behavior for a total of 6 minutes.
-
Continuously monitor the animal for signs of distress. If an animal sinks, it must be removed immediately.[17]
-
After 6 minutes, carefully remove the mouse, gently dry it with a towel, and place it in a warm, dry cage for recovery.
-
Analyze the last 4 minutes of the recording, quantifying the total time the animal spends immobile. A significant increase in immobility or inability to maintain normal swimming posture can indicate neuromuscular toxicity.
-
Thoroughly clean and disinfect the tank between animals.
Formalin Test for Assessing Analgesic Efficacy
This test evaluates the efficacy of ProTx-II in a model of persistent inflammatory pain.
Materials:
-
Clear observation chambers
-
5% formalin solution (diluted in saline)
-
30-gauge injection needles and syringes
-
Timer
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Place the mouse in the observation chamber and allow it to acclimate for at least 20-30 minutes.[12]
-
Administer ProTx-II or vehicle control at the predetermined time-to-peak effect.
-
At the appropriate time, gently restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[12][18]
-
Immediately return the animal to the observation chamber and start the timer.
-
Observe and quantify the cumulative time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:
-
A reduction in licking/biting time in either phase compared to the vehicle control indicates an analgesic effect.
Mast Cell Degranulation Assay (In Vitro)
This assay determines the potential of ProTx-II to induce the release of inflammatory mediators from mast cells. A common method measures the release of β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer
-
ProTx-II and control compounds (e.g., Compound 48/80 as a positive control)
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase release)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer)
-
96-well plates
-
Microplate reader (405 nm)
Procedure:
-
Culture mast cells to the appropriate density.
-
Wash and resuspend the cells in Tyrode's buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add different concentrations of ProTx-II, vehicle control, positive control (Compound 48/80), and Triton X-100 (for total release) to the respective wells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the β-hexosaminidase substrate to each well and incubate to allow for the colorimetric reaction.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of degranulation for each condition relative to the total release (Triton X-100) and background (vehicle).
Visualizing Mechanisms and Workflows
Diagram 1: ProTx-II Mechanism of Action and Off-Target Toxicity
Caption: Mechanism of ProTx-II action, highlighting both therapeutic and toxic pathways.
Diagram 2: Strategy for Reducing ProTx-II Toxicity through Analogue Design
Caption: Logic of ProTx-II analogue design to improve selectivity and reduce toxicity.
Diagram 3: Experimental Workflow for Toxicity and Efficacy Assessment
Caption: Workflow for preclinical evaluation of ProTx-II analogues.
References
- 1. Development of ProTx-II Analogues as Highly Selective Peptide Blockers of Nav1.7 for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoxin-II - Wikipedia [en.wikipedia.org]
- 3. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sophion.com [sophion.com]
- 7. irbm.com [irbm.com]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An extensive review on tier 2 safety pharmacology - Int J Pharm Chem Anal [ijpca.org]
- 11. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. smartox-biotech.com [smartox-biotech.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ProTx II for the complete and selective block of the Nav1.7 sodium channel. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or weak block of Nav1.7 currents | - Suboptimal this compound concentration: The concentration may be too low for the specific cell type or expression system. - Peptide degradation: this compound may have degraded due to improper storage or handling. - Voltage protocol: The holding potential and test pulse may not be optimal for assessing this compound's inhibitory effect. This compound preferentially binds to the deactivated state of the channel.[1] | - Titrate this compound concentration to determine the optimal IC50 for your system. The reported IC50 for human Nav1.7 is approximately 0.3 nM.[2][3] - Ensure this compound is stored at -20°C or below and handled according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. - Utilize a holding potential that favors the closed/deactivated state of Nav1.7 (e.g., -100 mV or more negative). |
| Apparent lack of efficacy in in vivo models | - Poor bioavailability/penetration: this compound may not effectively reach the target nerve tissue when administered systemically.[2][4] - Nerve sheath barrier: The perineural sheath can limit the access of peptides to the neuronal membrane.[2] | - Consider local administration routes such as intrathecal injection to bypass systemic circulation and directly target the desired neurons.[5] - For ex vivo nerve preparations, desheathing the nerve can improve this compound access.[2] |
| Off-target effects observed | - Cross-reactivity with other Nav subtypes: At higher concentrations, this compound can inhibit other Nav channels such as Nav1.2, Nav1.5, and Nav1.6.[6] - Interaction with other ion channels: this compound has been shown to have effects on certain calcium (Cav3.1) and potassium (Kv2.1) channels at higher concentrations.[6][7] | - Use the lowest effective concentration of this compound to maximize selectivity for Nav1.7. - If off-target effects are a concern, consider using engineered this compound analogs with improved selectivity profiles.[5][8][9][10] |
| Variability between experimental repeats | - Inconsistent peptide concentration: Errors in dilution or peptide adsorption to labware. - Cell health and passage number: Variations in cell health or using cells of high passage number can alter channel expression and sensitivity. | - Use low-adhesion tubes and pipette tips. Prepare fresh serial dilutions for each experiment. - Maintain a consistent cell culture protocol, using cells within a defined passage number range. Monitor cell health regularly. |
Frequently Asked Questions (FAQs)
General
What is this compound and how does it block Nav1.7?
This compound is a 30-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[11] It acts as a gating modifier, binding to the voltage-sensor domain II (VSD-II) of the Nav1.7 channel.[11] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby inhibiting the channel from opening in response to depolarization.[6][12]
What is the selectivity profile of this compound?
This compound is highly selective for Nav1.7, with a reported IC50 of approximately 0.3 nM.[2][3][13] It exhibits about 100-fold selectivity over other Nav subtypes.[11] However, at higher concentrations, it can also block other channels.
Experimental Design
What is a typical effective concentration range for this compound in in vitro experiments?
For in vitro patch-clamp electrophysiology, concentrations ranging from 0.1 nM to 10 nM are typically used to achieve a significant to complete block of Nav1.7 currents. The IC50 is approximately 0.3 nM for human Nav1.7.[2][6]
How should I prepare and store this compound solutions?
This compound is typically supplied as a lyophilized powder. It should be reconstituted in a suitable buffer (e.g., containing 0.1% BSA to prevent adsorption) to create a stock solution, which should be aliquoted and stored at -20°C or -80°C. For experiments, fresh dilutions should be made from the stock solution in the appropriate extracellular recording solution.
Data Interpretation
My IC50 value is different from the published values. What could be the reason?
Discrepancies in IC50 values can arise from several factors, including:
-
Expression system: The cellular background can influence channel pharmacology.
-
Splice variants: Different splice variants of Nav1.7 may exhibit slightly different sensitivities.
-
Experimental conditions: Differences in temperature, ionic concentrations, and voltage protocols can all affect the apparent affinity.
Does this compound affect the inactivation kinetics of Nav1.7?
While the primary mechanism of this compound is the inhibition of activation, some studies suggest it can also modulate fast inactivation, likely by interacting with the voltage-sensor domain IV (VSD-IV), although with much lower potency.[1][11][14]
Quantitative Data Summary
| Parameter | Value | Channel Subtype(s) | Reference(s) |
| IC50 | ~0.3 nM | Human Nav1.7 | [2][3][6][13] |
| IC50 | 41 nM | Nav1.2 | [6] |
| IC50 | 79 nM | Nav1.5 | [6] |
| IC50 | 26 nM | Nav1.6 | [6] |
| Kd | 0.3 nM | Recombinant hNav1.7 | [2][4] |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol outlines the general steps for assessing the inhibitory effect of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture cells expressing the Nav1.7 channel of interest.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
- Use a marker (e.g., GFP) to identify transfected cells.
2. Solutions:
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
- This compound Solutions: Prepare fresh dilutions of this compound in the external solution at the desired concentrations.
3. Electrophysiological Recording:
- Transfer a coverslip to the recording chamber on an inverted microscope.
- Perfuse with external solution.
- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Hold the cell at a membrane potential of -100 mV.
- Evoke Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms) at a regular interval (e.g., every 10 seconds).
4. This compound Application and Data Acquisition:
- Establish a stable baseline recording of the Nav1.7 current.
- Perfuse the cell with the external solution containing the desired concentration of this compound.
- Continue recording until the inhibitory effect of this compound reaches a steady state.
- To determine the dose-response relationship, apply increasing concentrations of this compound, allowing for washout between applications if the effect is reversible.
- Analyze the peak inward current amplitude to quantify the degree of block.
Visualizations
This compound Mechanism of Action on Nav1.7
Caption: this compound binds to the Voltage Sensor Domain II (VSD-II) of the Nav1.7 channel, inhibiting its activation in response to membrane depolarization.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for quantifying the inhibitory effect of this compound on Nav1.7 channels using whole-cell patch-clamp electrophysiology.
Nav1.7 Signaling in Nociception
Caption: The role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for this compound.
References
- 1. Elucidating Molecular Mechanisms of Protoxin-2 State-specific Binding to the Human NaV1.7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. irbm.com [irbm.com]
- 11. Protoxin-II - Wikipedia [en.wikipedia.org]
- 12. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Efficacy of Synthetic ProTx II: A Comparative Guide for Nav1.7 Blockers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the synthetic tarantula venom peptide, ProTx II, against other prominent inhibitors of the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. This analysis is supported by experimental data to validate the inhibitory activity of these compounds.
This compound, a peptide derived from the venom of the Peruvian green velvet tarantula, has emerged as a potent and selective inhibitor of the Nav1.7 channel. Its synthetic version offers a consistent and readily available tool for research and development. This guide will delve into the quantitative performance of synthetic this compound, comparing it with other notable Nav1.7 inhibitors, and provide detailed experimental protocols for validation.
Comparative Inhibitory Activity of Nav1.7 Blockers
The inhibitory potential of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for synthetic this compound and other key Nav1.7 inhibitors against various sodium channel subtypes, highlighting their potency and selectivity.
| Compound | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.8 IC50 (nM) |
| Synthetic this compound | 0.3[1][2] | ~30 - 150[1][2] | ~30 - 150 | ~30 - 150 | ~30 - 150 | ~30 - 150[1][2] | ~30 - 150 | >1000 |
| JNJ63955918 | ~10[3] | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| PTx2-3127 | 7[4][5] | 17,000[5] | 5,000[5] | 20,000[5] | 12,000[5] | >137,000[5] | 608[5] | >150,000[5] |
| PTx2-3258 | 4[4][5] | >1000-fold selective | >1000-fold selective | >1000-fold selective | >1000-fold selective | >1000-fold selective | >1000-fold selective | >1000-fold selective |
| Huwentoxin-IV | ~30[6] | 150 | 338 | - | >10,000 | >10,000 | - | >10,000 |
In Vivo Efficacy in Pain Models
The analgesic potential of these inhibitors is evaluated in various animal models of pain. The following table summarizes key findings from in vivo studies.
| Compound | Animal Model | Administration Route | Key Findings |
| This compound | Rat formalin test | Intrathecal | Significant reduction in pain behavior in both phases of the formalin test.[7] |
| JNJ63955918 | Rat models of thermal and chemical pain | Intrathecal | Dose-dependent analgesic effects with an improved therapeutic window compared to this compound.[7][8] |
| PTx2-3127 | Rat models of chronic and thermal pain | Intrathecal | Demonstrated efficacy in reducing pain behaviors.[4][5][9] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This technique is fundamental for characterizing the inhibitory effects of compounds on Nav1.7 channels.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are stably transfected with the human Nav1.7 channel α-subunit (SCN9A).
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal pipette solution usually contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3.
-
Cells are held at a holding potential of -120 mV.
-
To elicit Nav1.7 currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20-50 ms).
3. Data Analysis:
-
The peak inward sodium current is measured before and after the application of the test compound at various concentrations.
-
The concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a Hill equation.
In Vivo Pain Models
1. Animals:
-
Adult male Sprague-Dawley rats are commonly used.
2. Intrathecal Catheterization:
-
For intrathecal (i.t.) administration, a catheter is implanted into the subarachnoid space at the lumbar level.
3. Behavioral Testing:
-
Formalin Test: A dilute solution of formalin is injected into the plantar surface of the hind paw. The number of flinches and the time spent licking the injected paw are recorded in two phases: the acute phase (0-10 minutes) and the tonic phase (10-60 minutes).
-
Thermal Nociception (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
4. Data Analysis:
-
The effects of the test compound are compared to a vehicle control group.
-
Statistical significance is determined using appropriate statistical tests, such as ANOVA followed by post-hoc tests.
Visualizing Mechanisms and Pathways
To better understand the context of this compound's activity, the following diagrams illustrate the Nav1.7 signaling pathway in pain and the experimental workflow for its validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx II Analogs: A Leap Forward in Selective Pain Therapeutics
A new generation of ProTx II analogs has emerged, demonstrating significantly improved selectivity and potency for the voltage-gated sodium channel Nav1.7, a key target in pain signaling. These engineered peptides offer a promising alternative to traditional analgesics, potentially providing potent pain relief without the adverse side effects associated with less selective sodium channel blockers.
Protoxin II (this compound), a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a potent inhibitor of Nav1.7.[1][2] However, its therapeutic potential has been hampered by a narrow therapeutic window and off-target effects, including motor deficits, due to its activity on other sodium channel subtypes.[3] To overcome these limitations, researchers have developed novel analogs with enhanced selectivity and in vivo efficacy.[4][5] These efforts have focused on modifying the this compound scaffold to improve its interaction with Nav1.7 while reducing its affinity for other channels and minimizing undesirable effects like mast cell degranulation.[4][5]
Comparative Potency and Selectivity
The development of this compound analogs has led to compounds with remarkable improvements in both their inhibitory concentration (IC50) for Nav1.7 and their selectivity over other Nav subtypes. The following table summarizes the performance of key this compound analogs compared to the parent peptide.
| Compound | hNav1.7 IC50 (nM) | Selectivity over hNav1.1 | Selectivity over hNav1.3 | Selectivity over hNav1.4 | Selectivity over hNav1.5 | Selectivity over hNav1.8 | Selectivity over hNav1.9 |
| This compound | 0.3[1][2] | ~100-fold[1][6] | ~100-fold | ~100-fold | ~100-fold | ~100-fold | Not reported |
| JNJ63955918 | ~3 | >100-fold | >100-fold | >100-fold | >100-fold | Not reported | Not reported |
| PTx2-3127 | 7[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] |
| PTx2-3258 | 4[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] | >1000-fold[3] |
Experimental Protocols
The characterization of these analogs involves a series of rigorous in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
Electrophysiology Assays
The primary method for assessing the potency and selectivity of this compound analogs is through whole-cell patch-clamp electrophysiology.
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used, stably expressing the human Nav channel subtypes of interest (hNav1.1-hNav1.8).
-
Recording Solutions:
-
Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): NaCl (140), KCl (5), CaCl2 (2), MgCl2 (1), HEPES (10), adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To elicit sodium currents, a depolarizing pulse to 0 mV for 20 ms is applied. The peak inward current is measured.
-
Data Analysis: The concentration-response curves for inhibition of each Nav subtype are generated by applying increasing concentrations of the analog. The IC50 values are then calculated by fitting the data to a Hill equation.
In Vivo Pain Models
To evaluate the analgesic efficacy of the analogs in a physiological context, rodent models of pain are employed.
-
Rat Tail-Flick Test: This model assesses the response to a thermal stimulus.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Procedure: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured.
-
Dosing: Analogs are administered, often via subcutaneous or intrathecal injection, prior to the thermal stimulus.
-
Endpoint: An increase in the tail-flick latency is indicative of an analgesic effect.[4][5]
-
Visualizing the Path to Pain Relief
The following diagrams illustrate the mechanism of Nav1.7-mediated pain signaling and the experimental approach to developing selective inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of ProTx-II Analogues as Highly Selective Peptide Blockers of Nav1.7 for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irbm.com [irbm.com]
- 6. Protoxin-II - Wikipedia [en.wikipedia.org]
ProTx-II and its Analogs: A Comparative Guide to Structure-Activity Relationship for Nav1.7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a promising scaffold for the development of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have validated Nav1.7 as a critical mediator of pain perception, making it a key target for novel analgesic therapies. This guide provides a comparative analysis of the structure-activity relationship (SAR) of ProTx-II and its engineered analogs, focusing on their inhibitory potency and selectivity for Nav1.7 and other sodium channel subtypes. The information presented herein is supported by experimental data from peer-reviewed studies.
Performance Comparison of ProTx-II and Analogs
The development of ProTx-II analogs has been driven by the need to improve selectivity against other Nav channel subtypes, thereby reducing the potential for off-target effects.[3] While ProTx-II itself is a potent inhibitor of Nav1.7, it also exhibits activity against other subtypes, which can lead to undesirable side effects.[3] Analogs such as JNJ63955918, PTx2-3127, and PTx2-3258 have been engineered to exhibit enhanced selectivity for Nav1.7.[3][4]
| Peptide | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.4 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.6 IC50 (nM) | Nav1.7 IC50 (nM) | Nav1.8 IC50 (nM) | Nav1.9 IC50 (nM) |
| ProTx-II | 16 | 41 | >300 | 39 | 79 | 26 | 0.3 - 1.7 | >300 | >1000 |
| JNJ63955918 | ~5.9 (19.8-fold selective) | - | - | - | ~149 (497.6-fold selective) | - | ~0.3 | - | - |
| PTx2-3127 | 17,000 | 5,000 | 20,000 | 12,000 | >137,000 | 608 | 6.9 | >150,000 | 150,000 |
| PTx2-3258 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 4 | >10,000 | >10,000 |
Key Experimental Methodologies
The characterization of ProTx-II and its analogs involves a combination of electrophysiological, in vivo, and molecular biology techniques to assess their potency, selectivity, and mechanism of action.
Electrophysiology: Whole-Cell Voltage Clamp
This technique is used to measure the inhibitory effect of the peptides on ionic currents mediated by specific Nav channel subtypes expressed in heterologous systems, such as HEK293 cells.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human Nav channel subtype of interest are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH 7.3, adjusted with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4, adjusted with NaOH.
-
-
Voltage Clamp Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).
-
The peptide is perfused into the bath at increasing concentrations to determine the concentration-dependent block of the sodium current.
-
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
In Vivo Pain Models
Animal models of pain are utilized to assess the analgesic efficacy of ProTx-II analogs.
1. Rat Tail-Flick Test (Thermal Pain):
Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling.
-
Drug Administration: ProTx-II or its analogs are administered, typically via intrathecal (i.t.) injection.
-
Nociceptive Testing: A radiant heat source is focused on the ventral surface of the rat's tail.
-
Measurement: The latency for the rat to flick its tail away from the heat source is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The tail-flick latency is measured at various time points after drug administration and compared to a vehicle control group. An increase in latency indicates an analgesic effect.
2. Rat Formalin Test (Inflammatory Pain):
Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the observation chambers.
-
Drug Administration: The test compound is administered prior to formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The number of flinches and the cumulative time spent licking the injected paw are recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: The behavioral responses in the drug-treated group are compared to a vehicle-treated control group to determine the analgesic effect in both phases of the formalin test.
Alanine Scanning Mutagenesis
This technique is employed to identify key amino acid residues in ProTx-II that are critical for its interaction with Nav1.7.
Protocol:
-
Peptide Synthesis: A series of ProTx-II analogs are synthesized, with each analog having a single amino acid residue replaced by alanine.
-
Purity and Folding Confirmation: The purity and correct disulfide bond formation of each synthesized peptide are confirmed using techniques like HPLC and mass spectrometry.
-
Functional Assay: The inhibitory potency (IC50) of each alanine-substituted analog on Nav1.7 is determined using whole-cell voltage-clamp electrophysiology as described above.
-
Data Analysis: The IC50 value of each analog is compared to that of wild-type ProTx-II. A significant increase in the IC50 value for a particular analog indicates that the mutated residue is important for the peptide's activity.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the study of ProTx-II and its analogs, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of ProTx-II on the Nav1.7 channel.
Caption: Experimental workflow for the development of ProTx-II analogs.
References
- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
A detailed guide for researchers and drug development professionals on the contrasting effects of two potent spider venom peptides on the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics.
ProTx-II and Huwentoxin-IV, both potent peptide toxins isolated from tarantula venom, have emerged as invaluable research tools and potential therapeutic scaffolds due to their high affinity and selectivity for the voltage-gated sodium channel Nav1.7. This channel is a critical player in the transmission of pain signals, and its inhibition is a promising strategy for the development of novel analgesics. While both toxins target Nav1.7, they exhibit distinct pharmacological profiles, mechanisms of action, and selectivity against other sodium channel subtypes. This guide provides a comprehensive comparison of their effects, supported by quantitative data and detailed experimental methodologies, to aid researchers in selecting the appropriate tool for their specific needs.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of ProTx-II and Huwentoxin-IV on Nav1.7 and other Nav channel subtypes has been characterized in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Toxin | Target Channel | Reported IC50 | Reference |
| ProTx-II | hNav1.7 | 0.3 nM | [1][2] |
| hNav1.1 | >30 nM | [1] | |
| hNav1.2 | ~30 nM | [1] | |
| hNav1.3 | >100 nM | [1] | |
| hNav1.4 | ~39 nM | [3] | |
| hNav1.5 | 30 - 150 nM | [1] | |
| hNav1.6 | Not specified | ||
| hNav1.8 | >1 µM | [4] | |
| Huwentoxin-IV | hNav1.7 | ~17 - 30 nM | [5][6] |
| rNav1.2 | ~150 nM | [7] | |
| rNav1.3 | ~338 nM | [7] | |
| rNav1.4 | >10 µM | [7] | |
| hNav1.5 | >10 µM | [7] | |
| hNav1.6 | Not specified |
Note: IC50 values can vary between studies due to different experimental conditions, such as the expression system and electrophysiological techniques used. h denotes human, and r denotes rat.
Mechanism of Action: Trapping the Voltage Sensor
Both ProTx-II and Huwentoxin-IV are classified as gating modifier toxins. They exert their inhibitory effect by binding to the voltage-sensing domain (VSD) of the Nav1.7 channel, specifically the VSD of domain II (VSD2).[5][8] This binding traps the voltage sensor in its resting or closed conformation, thereby preventing the channel from opening in response to membrane depolarization.[5][9]
While both toxins target VSD2, there are subtle differences in their interaction and functional consequences. Studies have shown that specific residues within the S1-S2 and S3-S4 linkers of VSD2 are critical for the binding of both toxins, but the contribution of individual residues can differ, leading to variations in their pharmacological profiles.[8][10] For instance, the mutation E818C in Nav1.7 has a much more dramatic effect on the affinity of Huwentoxin-IV (400-fold increase in IC50) compared to ProTx-II (4-fold increase in IC50).[8]
Interestingly, ProTx-II has been shown to also interact with the VSD of domain IV (VSD4), which is involved in fast inactivation. This interaction can impede the fast inactivation process of the channel, a property not observed with Huwentoxin-IV.[8][11]
Comparative mechanism of action of ProTx-II and Huwentoxin-IV on Nav1.7.
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory effects of ProTx-II and Huwentoxin-IV on Nav1.7 channels, based on common practices in the field.
Cell Culture and Transfection
HEK293 cells are commonly used for heterologous expression of Nav1.7 channels.[9][12] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For stable expression, cells are transfected with plasmids encoding the human Nav1.7 alpha subunit (SCN9A) and auxiliary beta subunits (e.g., β1 and β2) using standard transfection reagents like calcium phosphate.[9]
Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels.[12]
-
Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used as recording electrodes.
-
Solutions:
-
Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (bath): Contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: To elicit Nav1.7 currents, cells are held at a holding potential of -120 mV and depolarized to a test potential of -10 mV for 20-50 ms.[13]
-
Toxin Application: ProTx-II or Huwentoxin-IV are diluted to the desired concentrations in the external solution and applied to the cells via a perfusion system. The effect of the toxin is measured by the reduction in the peak sodium current.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the toxin concentration. The IC50 value is then determined by fitting the data to a Hill equation.
Experimental workflow for assessing Nav1.7 inhibition.
Selectivity and Therapeutic Implications
ProTx-II generally exhibits higher potency for Nav1.7 compared to Huwentoxin-IV.[1][6] Furthermore, ProTx-II demonstrates greater selectivity for Nav1.7 over other Nav subtypes, particularly Nav1.5, the cardiac sodium channel.[1] This is a crucial consideration for therapeutic development, as off-target effects on Nav1.5 can lead to cardiotoxicity. The lower selectivity of Huwentoxin-IV for Nav1.7 over other neuronal subtypes like Nav1.2 and Nav1.3 might also be a concern.[7]
However, both peptides have served as valuable templates for the engineering of more potent and selective Nav1.7 inhibitors. For instance, analogs of Huwentoxin-IV have been developed with significantly improved potency for Nav1.7.[6] Similarly, engineered versions of ProTx-II have shown enhanced selectivity profiles.[4][14]
References
- 1. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 3. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Potency optimization of Huwentoxin-IV on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Huwentoxin IV, A Kind of Selective NaV1.7 Channel Blocker - Creative Peptides [creative-peptides.com]
- 8. The tarantula toxins ProTx-II and huwentoxin-IV differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tarantula Huwentoxin-IV Inhibits Neuronal Sodium Channels by Binding to Receptor Site 4 and Trapping the Domain II Voltage Sensor in the Closed Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The Tarantula Toxins ProTx-II and Huwentoxin-IV Differentially Interact with Human Nav1.7 Voltage Sensors to Inhibit Channel Activation and Inactivation | Semantic Scholar [semanticscholar.org]
- 12. Refining the NaV1.7 pharmacophore of a class of venom‐derived peptide inhibitors via a combination of in silico screening and rational engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanion.de [nanion.de]
- 14. irbm.com [irbm.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics, largely due to its preferential expression in peripheral sensory neurons and its established role in human pain perception. ProTx II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, is a potent and selective inhibitor of Nav1.7. This guide provides a detailed comparison of this compound with other Nav1.7 inhibitors, focusing on their performance in preclinical pain models and supported by experimental data.
Mechanism of Action and Selectivity Profile
This compound exerts its inhibitory effect by binding to the voltage-sensor domain 2 (VSD-II) of the Nav1.7 channel, thereby modifying its gating properties.[1] This interaction leads to a potent and selective blockade of Nav1.7-mediated sodium currents.
The selectivity of a Nav1.7 inhibitor is paramount to minimize off-target effects. This compound exhibits a remarkable selectivity for Nav1.7 over other sodium channel subtypes.[2]
Table 1: Selectivity Profile of this compound and its Analogs Against Various Sodium Channel Subtypes
| Inhibitor | Nav1.7 IC50 (nM) | Selectivity vs Nav1.1 (fold) | Selectivity vs Nav1.2 (fold) | Selectivity vs Nav1.3 (fold) | Selectivity vs Nav1.4 (fold) | Selectivity vs Nav1.5 (fold) | Selectivity vs Nav1.6 (fold) | Selectivity vs Nav1.8 (fold) | Selectivity vs Nav1.9 (fold) | Reference |
| This compound | 0.3 - 1.0 | >100 | - | >100 | >100 | >100 | >100 | >100 | >100 | [1][2] |
| PTx2-3127 | 7 | >2400 | ~714 | >2800 | >1700 | >19500 | ~87 | >21400 | >21400 | [3] |
| PTx2-3258 | 4 | >4250 | ~1250 | >5000 | >3000 | >34250 | ~152 | >37500 | >37500 | [3] |
Engineered analogs of this compound, such as PTx2-3127 and PTx2-3258, have been developed with even greater selectivity, demonstrating the potential for optimizing the therapeutic window of this peptide scaffold.[3]
Comparative Efficacy in Preclinical Pain Models
The analgesic potential of Nav1.7 inhibitors is evaluated in various animal models that mimic different aspects of clinical pain states. Key models include the formalin test, which assesses both acute nociceptive and inflammatory pain, and the spared nerve injury (SNI) model, a representation of neuropathic pain.
Table 2: Comparative In Vivo Efficacy of this compound and Other Nav1.7 Inhibitors
| Inhibitor | Pain Model | Species | Administration Route | Efficacious Dose | Observed Effect | Reference |
| This compound | Diabetic Neuropathy | Mouse | Intrathecal | 0.04 - 4 ng | Dose-dependent increase in tail-flick latency | [4] |
| This compound Mutant (R13D) | Formalin Test | Mouse | Intravenous | 0.75 mg/kg | Significant reduction in licking time in both phases | [5] |
| PTx2-3127 | Oxaliplatin-Induced Neuropathy | Rat | Intrathecal | 1.6 µg | Robust analgesia on a hotplate test | [3] |
| PF-05089771 (Small Molecule) | Inherited Erythromelalgia | Human | - | Single dose | Successful outcome in a clinical trial | [6] |
| Compound 51 (Small Molecule) | Formalin Test & CCI | Mouse | Oral | - | Robust efficacy in both models | [7] |
| Anti-Nav1.7 Antibody | Lumbar Intervertebral Disc Injury | Rat | Intradiscal | - | Suppressed CGRP expression in DRG neurons | [8] |
While this compound itself has shown efficacy in some models, its translation to broader in vivo applications has been challenging, partly due to pharmacokinetic limitations.[2][9] However, engineered analogs and other classes of Nav1.7 inhibitors, including small molecules and antibodies, have demonstrated significant analgesic effects in various preclinical settings.[3][7][8] A notable challenge in the field is the discordance between robust preclinical data and outcomes in human clinical trials, an area of active investigation.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate Nav1.7 inhibitors.
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the inhibitory activity of compounds on Nav1.7 channels expressed in heterologous systems (e.g., HEK293 cells).
-
Cell Culture: Cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Voltage Protocol: To determine the IC50, cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a 50 ms depolarization to 0 mV, followed by a 500 ms recovery period at -120 mV. This is repeated at a frequency of 0.2 Hz.
-
Data Analysis: The peak inward current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is fitted with the Hill equation to determine the IC50 value.
Animal Models of Pain: The Formalin Test
This model assesses a compound's ability to inhibit both acute and inflammatory pain.
-
Animals: Male C57BL/6 mice are typically used.
-
Procedure: A dilute solution of formalin (e.g., 5% in 20 µL) is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after injection, the animal's behavior is observed for a set period (e.g., 60 minutes). The total time spent licking the injected paw is recorded. The observation period is typically divided into two phases: Phase I (0-10 minutes, representing acute nociceptive pain) and Phase II (10-60 minutes, representing inflammatory pain).
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the formalin injection (e.g., 30 minutes for intravenous injection).
-
Data Analysis: The total licking time in each phase is compared between the drug-treated and vehicle-treated groups.
Animal Models of Pain: Spared Nerve Injury (SNI)
This is a widely used model of peripheral neuropathic pain.
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in one hind limb. The tibial and common peroneal nerves are tightly ligated and then sectioned, leaving the sural nerve intact.
-
Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The animal is placed on a wire mesh floor, and calibrated von Frey filaments are applied to the lateral plantar surface of the injured paw (the territory of the intact sural nerve). The paw withdrawal threshold is determined using the up-down method.
-
Drug Administration: The test compound or vehicle is administered, and behavioral testing is performed at various time points post-administration.
-
Data Analysis: The paw withdrawal threshold is compared between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of Nav1.7 and the evaluation of its inhibitors.
Caption: Nav1.7 acts as an amplifier of noxious signals in peripheral nociceptors.
Caption: A typical workflow for the preclinical evaluation of Nav1.7 inhibitors.
Conclusion
This compound remains a valuable pharmacological tool for studying the role of Nav1.7 in pain and serves as a promising scaffold for the development of novel analgesics. Its high potency and selectivity for Nav1.7 are desirable attributes for a therapeutic candidate. However, challenges in its in vivo delivery and the broader translational gap for Nav1.7 inhibitors highlight the need for continued research. The development of engineered this compound analogs and diverse small molecule inhibitors with improved pharmacokinetic properties and robust in vivo efficacy offers hope for the future of Nav1.7-targeted pain therapies. This guide provides a snapshot of the current landscape, emphasizing the importance of rigorous, comparative preclinical evaluation in advancing the most promising candidates toward clinical development.
References
- 1. rupress.org [rupress.org]
- 2. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Anti-NaV1.7 Antibody on the Sensory Nervous System in a Rat Model of Lumbar Intervertebral Disc Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irbm.com [irbm.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ProTx II's interaction with various voltage-gated sodium (Nav) channel subtypes, supported by experimental data and detailed methodologies.
This compound, a 30-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a valuable pharmacological tool and a potential scaffold for the development of novel analgesics.[1][2] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells.[3] This guide delves into the specifics of this compound's cross-reactivity, presenting quantitative data, experimental protocols, and a visual representation of its mechanism.
Quantitative Comparison of this compound Potency across Nav Channel Subtypes
This compound exhibits a notable selectivity for the Nav1.7 subtype, a key player in pain signaling pathways.[4][5][6][7] This selectivity is a critical attribute for a therapeutic candidate aimed at treating pain with minimal side effects. The following table summarizes the inhibitory potency (IC50) of this compound against various human Nav channel subtypes, as determined by electrophysiological studies.
| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |
| hNav1.1 | ~30 - 150 | ~100 - 500x | [5][7] |
| hNav1.2 | ~30 - 150 | ~100 - 500x | [5] |
| hNav1.3 | ~30 - 150 | ~100 - 500x | [5] |
| hNav1.4 | 39 | 130x | |
| hNav1.5 | ~30 - 150 | ~100 - 500x | [5] |
| hNav1.6 | ~30 - 150 | ~100 - 500x | [5] |
| hNav1.7 | 0.3 | 1x | [1][5][6][7] |
| hNav1.8 | ~30 - 150 | ~100 - 500x | [5] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the sodium current. A lower IC50 value indicates higher potency.
Beyond its primary interaction with the voltage sensor of domain II to inhibit channel activation, this compound has also been shown to affect fast inactivation by binding to the voltage-sensing domain IV (VSD IV), albeit with a significantly lower potency (IC50 = 0.24 µM).[2]
Mechanism of Action: A Gating Modifier
This compound functions as a "gating modifier" toxin.[2][8][9] Instead of physically blocking the ion-conducting pore of the sodium channel, it binds to the voltage-sensor domain (VSD), specifically VSD II, in the S3-S4 linker region.[1][2] This binding traps the voltage sensor in its resting or closed state, making it more difficult for the channel to open in response to membrane depolarization.[10] The functional consequence is a shift in the voltage-dependence of activation to more positive potentials, thereby reducing the excitability of neurons.[1][6][11]
The following diagram illustrates the mechanism of this compound's interaction with a Nav channel.
Caption: this compound primarily inhibits Nav channel activation by binding to VSD II.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiology.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of a ligand (in this case, a radiolabeled version of this compound) to its receptor (the Nav channel).
Protocol Outline:
-
Preparation of Membranes: Membranes from cells heterologously expressing the specific Nav channel subtype of interest are prepared.
-
Radiolabeling: this compound is labeled with a radioactive isotope, such as Iodine-125 (¹²⁵I), to create ¹²⁵I-ProTx II.
-
Binding Reaction: The cell membranes are incubated with varying concentrations of ¹²⁵I-ProTx II.
-
Separation: The membrane-bound ¹²⁵I-ProTx II is separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher affinity. For example, Mono-iodo-ProTx-II has been shown to bind with a high affinity (Kd = 0.3 nM) to recombinant hNav1.7 channels.[5]
Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of the ion currents flowing through the Nav channels in the cell membrane, providing a functional assessment of the toxin's effect.
Protocol Outline:
-
Cell Culture: Human embryonic kidney (HEK293) cells are commonly used to transiently or stably express the specific human Nav channel subtype of interest.
-
Cell Preparation: A single cell is selected for recording.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to gain electrical access to the inside of the cell (whole-cell configuration).
-
Voltage Clamp: The membrane potential is controlled ("clamped") at a specific voltage.
-
Current Measurement: Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of this compound at various concentrations.
-
Data Analysis: The recorded currents are analyzed to determine the effect of this compound on channel properties, such as the peak current amplitude and the voltage-dependence of activation. The IC50 value is calculated from the concentration-response curve.
The following diagram outlines the general workflow for assessing this compound activity using electrophysiology.
Caption: Workflow for electrophysiological analysis of this compound's effect on Nav channels.
References
- 1. Protoxin-II - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Secrets of ProTx-II: A Comparative Guide to Key Residues for Nav1.7 Inhibition
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptide toxins is paramount for designing next-generation therapeutics. This guide provides a comprehensive comparison of ProTx-II and its analogs, focusing on the identification of key amino acid residues responsible for its potent and selective inhibition of the voltage-gated sodium channel Nav1.7, a critical target in pain signaling.
ProTx-II, a 30-amino acid peptide from the venom of the Peruvian green velvet tarantula, has emerged as a valuable pharmacological tool and a promising scaffold for the development of novel analgesics.[1][2] Its high affinity and selectivity for Nav1.7 have spurred extensive research into its mechanism of action.[1][3] Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced with alanine, has been instrumental in elucidating the contribution of each residue to the peptide's function.[4] This guide synthesizes available data from various mutagenesis studies to highlight the critical residues in ProTx-II and compares its performance with other Nav1.7-targeting peptides.
ProTx-II and its Analogs: A Quantitative Comparison of Nav1.7 Inhibition
The following table summarizes the inhibitory activity (IC50) of wild-type ProTx-II and various mutants against the human Nav1.7 channel. The data, compiled from multiple independent studies, reveals a significant impact of specific residues on the peptide's potency. It is important to note that a complete systematic alanine scan of all 30 residues has not been published in a single study; therefore, this table represents a composite of available data.
| Peptide/Mutant | Sequence Change | hNav1.7 IC50 (nM) | Fold Change vs. Wild-Type | Reference(s) |
| ProTx-II (Wild-Type) | - | 0.3 - 1.7 | - | [1][3][5] |
| ProTx-II Mutant | R13A | Not explicitly stated, but showed enhanced analgesic effect compared to WT | - | [5] |
| ProTx-II Mutant | R13D | Not explicitly stated, but showed enhanced analgesic effect and reduced muscle toxicity | - | [5] |
| ProTx-II Mutant | K27Y | Not explicitly stated, showed similar analgesic effect to WT | - | [5] |
| PTx2-2955 | W5A, M6F | 185.0 | ~109-617 fold decrease | [6] |
| PTx2-3064 | W5A, M6F, other mutations | 52.6 | ~31-175 fold decrease | [6] |
| PTx2-3066 | V20R, R22norR, K26R, K28E | 30.8 | ~18-103 fold decrease | [6] |
| PTx2-3127 | Multiple mutations | 7.0 | ~4-23 fold decrease | [6] |
| PTx2-3258 | Multiple mutations | 4.0 | ~2-13 fold decrease | [6] |
Key Observations from Mutagenesis Studies:
-
Hydrophobic Residues are Crucial: Mutations of hydrophobic residues, particularly in the N-terminal region like W5 and M6, can dramatically decrease the potency of ProTx-II, suggesting their critical role in interacting with the Nav1.7 channel or the surrounding lipid membrane.[6]
-
Charged Residues Influence Selectivity and Potency: Alterations of charged residues, such as R13 and K27, have been shown to modulate the analgesic effect and toxicity profile of ProTx-II, indicating their importance for both target engagement and off-target effects.[5]
-
Engineered Peptides Offer Improved Profiles: Through computational design and strategic mutations, several ProTx-II analogs (the PTx2-xxxx series) have been developed with altered potency and, in some cases, improved selectivity over other sodium channel subtypes.[6]
Comparative Performance with Alternative Nav1.7 Inhibitors
ProTx-II is one of several peptide toxins that potently inhibit Nav1.7. The following table provides a comparison of ProTx-II's activity with other well-characterized peptide inhibitors.
| Peptide | Source | hNav1.7 IC50 (nM) | Reference(s) |
| ProTx-II | Thrixopelma pruriens | 0.3 - 1.7 | [1][3][5] |
| Huwentoxin-IV (HwTx-IV) | Ornithoctonus huwena | 26 | [7] |
| GpTx-1 | Grammostola porteri | ~340 | [7] |
| JzTx-V | Chilobrachys jingzhao | 0.6 | [6] |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through Nav1.7 channels in the presence of an inhibitor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[8]
-
Cells are perfused with an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the resulting ionic currents.
-
-
Data Acquisition:
-
Nav1.7 currents are elicited by applying a series of voltage steps.
-
The inhibitory effect of ProTx-II or its analogs is determined by applying increasing concentrations of the peptide to the external solution and measuring the reduction in the peak sodium current.
-
-
Data Analysis:
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value, which represents the concentration of the peptide required to inhibit 50% of the Nav1.7 current.
-
Radioligand Binding Assay
This method assesses the binding affinity of a radiolabeled ligand (e.g., ¹²⁵I-ProTx-II) to the Nav1.7 channel.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the Nav1.7 channel are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
A fixed concentration of the radiolabeled ProTx-II is incubated with the cell membranes in the presence of varying concentrations of unlabeled competitor peptide (the molecule being tested).
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor peptide that displaces 50% of the radiolabeled ligand binding (IC50), which can be used to calculate the binding affinity (Ki).[3]
Visualizing the Experimental Workflow and Key Interactions
To better illustrate the processes involved in this research, the following diagrams were generated using the DOT language.
Caption: Workflow for Alanine Scanning Mutagenesis of ProTx-II.
Caption: ProTx-II Interaction with the Nav1.7 Channel.
References
- 1. researchgate.net [researchgate.net]
- 2. ProTx-I and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interactions of the gating modifier toxin ProTx-II with NaV 1.5: implied existence of a novel toxin binding site coupled to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of ProTx-II Production in Diverse Expression Systems
For researchers, scientists, and drug development professionals, the choice of an expression system is a critical determinant in the successful production of recombinant proteins. This guide provides a comprehensive comparison of the efficacy of producing ProTx-II, a potent and selective inhibitor of the Nav1.7 sodium channel, in three commonly used expression systems: Escherichia coli, Pichia pastoris (a species of yeast), and mammalian cells. This analysis is supported by experimental data drawn from publicly available research, offering insights into optimal production strategies.
ProTx-II is a 30-amino acid peptide neurotoxin with a complex structure containing three disulfide bonds, which are essential for its biological activity. The correct formation of these bonds is a key challenge in its recombinant production. This guide will delve into the quantitative aspects of ProTx-II production, including yield and purity, and provide detailed experimental protocols for its expression and functional validation.
Comparative Analysis of ProTx-II Expression
The choice of an expression system for a disulfide-rich peptide like ProTx-II involves a trade-off between production yield, cost, and the ability to facilitate correct protein folding and post-translational modifications. The following table summarizes the expected efficacy of ProTx-II production in E. coli, P. pastoris, and mammalian cells.
| Expression System | Typical Yield | Purity | Post-Translational Modifications (Disulfide Bonds) | Biological Activity | Cost & Speed |
| E. coli (Periplasmic) | 1-10 mg/L | ~50-70% (before extensive purification)[1] | Facilitated in the oxidizing environment of the periplasm. | Potentially high, but risk of misfolding and inclusion body formation exists.[2] | Low cost, rapid expression.[2] |
| Pichia pastoris (Secreted) | Up to 20 g/L (for some proteins)[1] | Can reach 80% in optimized conditions.[1] | Efficient disulfide bond formation in the endoplasmic reticulum during secretion.[3][4] | Generally high due to proper folding and modifications.[4] | Moderate cost and speed. |
| Mammalian Cells (Secreted) | 0.5-5 g/L[1] | >90%[1] | High fidelity disulfide bond formation and other complex modifications. | Highest likelihood of native conformation and full biological activity. | High cost, slower process. |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the processes involved in ProTx-II production and its mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Mechanism of ProTx-II action on the Nav1.7 sodium channel.
Caption: General workflow for recombinant ProTx-II production and characterization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the expression of ProTx-II in each of the three systems and a protocol for assessing its biological activity.
Expression and Purification of ProTx-II in E. coli (Periplasmic Expression)
This protocol is adapted from methodologies for expressing disulfide-rich peptides in the E. coli periplasm.[5]
a. Vector Construction:
-
Synthesize the gene encoding ProTx-II with codon optimization for E. coli.
-
Clone the synthetic gene into a suitable expression vector (e.g., pET vector) containing an N-terminal periplasmic signaling sequence (e.g., PelB, DsbA) and an affinity tag (e.g., His6-tag) for purification.
b. Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 16-24 hours to promote proper folding.
c. Periplasmic Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).
-
Incubate on ice for 10-30 minutes.
-
Centrifuge the cells and resuspend the pellet in ice-cold 5 mM MgSO4 to release the periplasmic contents.
-
Centrifuge to pellet the cells and collect the supernatant containing the periplasmic proteins.
d. Purification:
-
Purify the His-tagged ProTx-II from the periplasmic extract using immobilized metal affinity chromatography (IMAC).
-
Further purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
-
Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.
Expression and Purification of ProTx-II in Pichia pastoris (Secreted Expression)
This protocol is based on standard procedures for secreted protein expression in P. pastoris.
a. Vector Construction:
-
Synthesize the ProTx-II gene with codon optimization for P. pastoris.
-
Clone the gene into a Pichia expression vector (e.g., pPICZα) in frame with the α-mating factor secretion signal. This vector also typically includes a C-terminal affinity tag (e.g., His6-tag).
b. Transformation and Selection:
-
Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
-
Select for positive transformants on plates containing the appropriate antibiotic (e.g., Zeocin).
c. Expression:
-
Inoculate a small culture of a positive clone in Buffered Glycerol-complex Medium (BMGY) and grow at 28-30°C with shaking.
-
To induce expression, harvest the cells and resuspend them in Buffered Methanol-complex Medium (BMMY). Methanol is the inducer for the AOX1 promoter commonly used in these vectors.
-
Continue to culture for 2-4 days, adding methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.
d. Purification:
-
Harvest the culture supernatant by centrifugation.
-
Purify the secreted His-tagged ProTx-II from the supernatant using IMAC.
-
Perform a buffer exchange and further purify by RP-HPLC.
-
Verify the final product by SDS-PAGE and mass spectrometry.
Expression and Purification of ProTx-II in Mammalian Cells (Secreted Expression)
This protocol outlines a general procedure for transient expression in mammalian cells, such as HEK293 cells.
a. Vector Construction:
-
Synthesize the ProTx-II gene with codon optimization for mammalian expression.
-
Clone the gene into a mammalian expression vector (e.g., pcDNA3.1) that includes a strong constitutive promoter (e.g., CMV) and a secretion signal peptide (e.g., from a human immunoglobulin). An affinity tag (e.g., His6-tag or Fc-tag) should also be included.
b. Transfection:
-
Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
Transfect the cells with the expression vector using a suitable transfection reagent (e.g., polyethyleneimine (PEI) or a commercial lipid-based reagent).
c. Expression and Harvest:
-
After 24-48 hours post-transfection, replace the culture medium with a serum-free medium to simplify purification.
-
Continue to culture the cells for another 2-5 days.
-
Harvest the conditioned medium containing the secreted ProTx-II.
d. Purification:
-
Clarify the harvested medium by centrifugation and filtration.
-
Purify the tagged ProTx-II using the appropriate affinity chromatography (e.g., IMAC for His-tagged protein or Protein A chromatography for Fc-tagged protein).
-
Perform further purification by size-exclusion or ion-exchange chromatography if necessary.
-
Confirm the identity and purity of the final product by SDS-PAGE and mass spectrometry.
Biological Activity Assay: Electrophysiological Recording of Nav1.7 Inhibition
The biological activity of the purified recombinant ProTx-II is best assessed by its ability to inhibit the Nav1.7 sodium channel.
a. Cell Line:
-
Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Nav1.7 channel.
b. Electrophysiology:
-
Perform whole-cell patch-clamp recordings on the Nav1.7-expressing cells.
-
Use a voltage protocol to elicit sodium currents. For example, hold the cells at -120 mV and apply a depolarizing pulse to 0 mV.
-
Record baseline currents in the absence of the toxin.
-
Apply varying concentrations of the purified ProTx-II to the cells and record the resulting sodium currents.
c. Data Analysis:
-
Measure the peak sodium current at each ProTx-II concentration.
-
Plot the percentage of current inhibition as a function of the ProTx-II concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value. The reported IC50 for ProTx-II on Nav1.7 is in the low nanomolar to picomolar range.[6][7]
Conclusion
The selection of an appropriate expression system for ProTx-II is a multifaceted decision that depends on the specific requirements of the research or drug development program. For large-scale production where cost and speed are paramount, E. coli periplasmic expression and P. pastoris secretion are viable options, with P. pastoris likely offering a higher yield of correctly folded protein.[1][2][4] For applications requiring the highest fidelity in protein folding and post-translational modifications, and where the resulting biological activity is of utmost importance, mammalian cell expression is the preferred, albeit more resource-intensive, choice. The detailed protocols provided in this guide offer a starting point for the successful recombinant production and functional characterization of ProTx-II, a valuable tool for pain research and therapeutic development.
References
- 1. An In-Depth Comparison of Best Protein Expression Techniques for Optimal Yield and Purity [alpha-lifetech.com]
- 2. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 3. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteobiojournal.com [proteobiojournal.com]
- 5. Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli | PLOS One [journals.plos.org]
- 6. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 7. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-II: A Comparative Analysis of its Species-Selectivity for NaV1.7 Channels
A Detailed Examination of ProTx-II's Potency on Human versus Rodent Voltage-Gated Sodium Channel 1.7
For researchers and drug development professionals investigating novel analgesics, the voltage-gated sodium channel NaV1.7 is a prime therapeutic target. ProTx-II, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a potent and highly selective inhibitor of the human NaV1.7 channel. Understanding its species-selectivity is crucial for the effective translation of preclinical research to clinical applications. This guide provides a comprehensive comparison of ProTx-II's activity on human versus rodent NaV1.7 channels, supported by experimental data and detailed protocols.
Quantitative Analysis of ProTx-II Potency
The inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available data on the IC50 of ProTx-II for human and other species' NaV channel subtypes.
| Target Channel | Species | IC50 (nM) | Citation |
| NaV1.7 | Human | 0.3 | [1][2][3][4][5] |
| NaV1.2 | Human | 41 | [5] |
| NaV1.5 | Human | 79 | [5] |
| NaV1.6 | Human | 26 | [5] |
| Other NaV1 Subtypes | Human | 30 - 150 | [1][2] |
| NaV1.7 | Rodent | Significantly less potent; specific IC50 not consistently reported, but efficacy in rodent models is low. | [1][4] |
Key Finding: ProTx-II demonstrates exceptional potency for the human NaV1.7 channel, with an IC50 in the sub-nanomolar range.[1][2][3][4][5] It is reported to be approximately 100-fold more selective for human NaV1.7 over other human NaV subtypes.[5] In contrast, ProTx-II shows markedly reduced efficacy in rodent models, suggesting a significant species-dependent difference in its activity.[1][4]
Mechanism of Action: Targeting the Voltage Sensor
ProTx-II exerts its inhibitory effect by binding to the voltage-sensor domain 2 (VSD-II) of the NaV1.7 channel. Specifically, it targets the S3-S4 loop, a critical region for channel gating. By binding to this site, ProTx-II modifies the channel's activation, making it less likely to open in response to changes in membrane potential. This mechanism effectively dampens the excitability of neurons, particularly the nociceptors that transmit pain signals.
Below is a diagram illustrating the signaling pathway of pain transmission and the inhibitory action of ProTx-II.
Experimental Protocols: Determining IC50 with Whole-Cell Patch Clamp
The "gold standard" for determining the potency of ion channel modulators like ProTx-II is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents through the channel in a controlled cellular environment.
Objective: To determine the concentration-dependent inhibition of NaV1.7 channels by ProTx-II and calculate the IC50 value.
Materials:
-
Cell line stably expressing the target NaV1.7 channel (e.g., HEK293 or CHO cells).
-
ProTx-II peptide of varying concentrations.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 adjusted with CsOH.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 adjusted with NaOH.
Procedure:
-
Cell Preparation: Culture cells expressing the target NaV1.7 channel on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the micropipette and form a high-resistance (gigaohm) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit NaV1.7 currents.
-
Record the peak inward current at each voltage step.
-
-
Compound Application and Measurement:
-
Establish a baseline recording of NaV1.7 currents in the absence of ProTx-II.
-
Perfuse the recording chamber with increasing concentrations of ProTx-II, allowing for equilibration at each concentration.
-
Record the peak inward current at each concentration of ProTx-II.
-
-
Data Analysis:
-
Measure the peak current amplitude at each ProTx-II concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the ProTx-II concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
The following diagram outlines the experimental workflow for determining the IC50 of an ion channel modulator.
Conclusion
ProTx-II is a powerful research tool and a promising scaffold for the development of novel analgesics due to its high potency and selectivity for the human NaV1.7 channel. However, its significantly lower efficacy in rodent models highlights a critical species-selectivity that must be considered in preclinical development. The stark difference in potency underscores the importance of utilizing human-based assay systems early in the drug discovery process to ensure the clinical relevance of lead compounds. The detailed electrophysiological protocols provided herein offer a robust framework for assessing the activity of ProTx-II and its analogues on NaV1.7 channels from different species.
References
- 1. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. [PDF] ProTx-II, a Selective Inhibitor of NaV1.7 Sodium Channels, Blocks Action Potential Propagation in Nociceptors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. smartox-biotech.com [smartox-biotech.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for ProTx II
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of all chemicals, including the potent neurotoxin ProTx II, is a critical component of laboratory safety. Adherence to these procedures minimizes risks to personnel and the environment. This compound is a neurotoxin derived from the venom of the Peruvian green velvet tarantula and is utilized in research for its high affinity and selectivity for certain sodium channels.[1]
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, meticulous disposal procedures are not just a matter of regulatory compliance but a core responsibility of all laboratory personnel.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures provide guidance for the safe disposal of this compound. These protocols are based on standard safety data sheets and should be performed in conjunction with your institution's specific waste management policies.
Personal Protective Equipment (PPE) Requirement:
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Unused this compound (Solid/Powder Form):
-
Consult Regulations: Always dispose of this compound in accordance with prevailing country, federal, state, and local regulations.[2]
-
Approved Waste Disposal Plant: The primary recommendation is to dispose of the contents and container at an approved waste disposal plant.[2]
-
Incineration (Alternative): An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
Disposal of this compound Solutions and Contaminated Materials:
-
Segregate Waste: Collect all liquid waste containing this compound, as well as any materials that have come into contact with it (e.g., pipette tips, vials, absorbent paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid Sewer Disposal: Do not dispose of this compound solutions down the drain, as it is very toxic to aquatic life.[2]
-
Spill Management: In the event of a spill, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2][5]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2][5]
-
Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[2][5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling ProTx II
This guide provides crucial safety protocols, handling procedures, and disposal plans for ProTx II, a neurotoxin peptide isolated from tarantula venom used in research, particularly in studies of voltage-gated sodium channels.[1] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through skin contact, eye contact, or inhalation.[2][3] The toxicological properties of this compound have not been thoroughly investigated, warranting cautious handling.[2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin exposure and absorption.[2] |
| Eye Protection | Protective eyeglasses or chemical safety goggles. | To protect eyes from splashes or aerosols.[2] |
| Body Protection | Laboratory coat, gown, or smock. | To prevent contamination of personal clothing.[2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the lyophilized powder to avoid inhalation.[2] |
Note: Always remove gloves and lab coats before leaving the laboratory area. Contaminated clothing should be properly disposed of or laundered by a designated service.[4]
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table outlines the initial first aid steps to be taken.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present. Consult an ophthalmologist.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound for use in in-vitro assays.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer
-
Calibrated micropipettes and sterile, low-retention tips
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Before opening the vial, bring the lyophilized this compound to room temperature.[3] This prevents condensation from forming inside the vial.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Carefully open the vial and reconstitute the peptide with the recommended volume of sterile water or buffer to a desired concentration (e.g., 1 mg/ml).
-
Mixing: Gently vortex the solution to ensure it is fully dissolved. Avoid vigorous shaking to prevent denaturation of the peptide.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[6]
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid ingestion and inhalation.[3]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store lyophilized this compound at <-15°C.[3]
-
Keep the container tightly closed in a dry, well-ventilated place.[3]
Disposal:
-
Dispose of waste materials, including empty vials and contaminated consumables, in accordance with federal, state, and local environmental control regulations.[7]
-
Do not allow the substance to enter drains or surface water.[3]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
